2,4-Dimethylpentanenitrile
説明
Structure
3D Structure
特性
IUPAC Name |
2,4-dimethylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)4-7(3)5-8/h6-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCGWKSEPPDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619337 | |
| Record name | 2,4-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-94-6 | |
| Record name | 2,4-Dimethylpentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLPENTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57Z2TS56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dimethylpentanenitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an aliphatic nitrile, serves as a valuable synthon in organic chemistry. Its unique branched structure and the versatile reactivity of the cyano group make it a molecule of interest for the synthesis of complex organic scaffolds. This guide provides a comprehensive overview of its core chemical properties, synthesis, characteristic reactions, spectroscopic signature, and essential safety protocols. The content herein is curated to provide field-proven insights and explain the causality behind experimental choices, ensuring a robust understanding for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₃N, possesses a seven-carbon backbone featuring methyl groups at positions 2 and 4, and a terminal nitrile functional group.[1] The presence of these branched methyl groups influences its steric profile and physical properties compared to its linear isomers.
Structural Representation
Caption: 2D structure of this compound.
Core Physicochemical Data
A summary of the key computed and experimental properties of this compound is presented below. These values are critical for planning reactions, purification procedures, and safety measures.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₁₃N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| CAS Number | 69975-94-6 | PubChem[1] |
| Canonical SMILES | CC(C)CC(C)C#N | PubChem[1] |
| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The synthesis of nitriles can be achieved through various established methods. For this compound, a common conceptual pathway involves the hydrocyanation of a corresponding alkene or nucleophilic substitution.
Conceptual Synthesis via Hydrocyanation
Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond.[2] Industrially, this process is catalyzed by nickel complexes and is a cornerstone for producing compounds like adiponitrile, a precursor to nylon.[2][3] A plausible substrate for synthesizing this compound would be an isomer of diisobutylene.
Caption: Conceptual workflow for synthesis via hydrocyanation.
Laboratory-Scale Synthesis Protocol
A practical laboratory synthesis can be adapted from the reaction of isobutyraldehyde and isobutyronitrile. This approach leverages readily available starting materials.
Protocol: Synthesis from Isobutyraldehyde
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare a solution of a strong base (e.g., LDA) in an appropriate anhydrous solvent (e.g., THF) at -78 °C.
-
Anion Formation: Slowly add isobutyronitrile to the base solution to form the corresponding carbanion. The rationale here is to deprotonate the alpha-carbon, creating a potent nucleophile.
-
Nucleophilic Attack: Add isobutyraldehyde dropwise to the reaction mixture. The isobutyronitrile carbanion will attack the electrophilic carbonyl carbon of the isobutyraldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield 2,4-dimethyl-3-hydroxypentanenitrile.
-
Dehydration: The resulting cyanohydrin can then be dehydrated using a dehydrating agent like phosphorus oxychloride in pyridine to yield a mixture of unsaturated nitriles, which can then be selectively reduced to afford this compound.
Chemical Reactivity of the Nitrile Group
The cyano group (C≡N) is a versatile functional group due to its strong polarization, which renders the carbon atom electrophilic.[4] This allows it to undergo a variety of transformations, making this compound a useful intermediate.[5]
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study | MDPI [mdpi.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dimethylpentanenitrile. Intended for professionals in research and drug development, this document collates available data on its molecular structure, physicochemical characteristics, spectroscopic profile, and safety considerations. The information presented herein is synthesized from various chemical databases and literature sources to serve as a foundational resource for the application and further investigation of this compound.
Introduction
This compound, a branched aliphatic nitrile, presents a unique molecular architecture that warrants detailed study of its physical and chemical behavior. While not as extensively documented as simpler nitriles, understanding its properties is crucial for its potential applications in organic synthesis, as a building block for more complex molecules, or in the development of novel chemical entities. This guide aims to consolidate the available information, providing a reliable reference for laboratory and research settings.
The structure of this compound, with its two methyl groups on the pentane backbone, introduces chirality at the C2 and C4 positions, leading to stereoisomers. The physical properties detailed in this guide are for the racemic mixture unless otherwise specified.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are a combination of computed and, where available, experimental data. It is important to note that experimental values for some properties of this specific nitrile are not widely published. In such cases, data for structurally related compounds or general trends for aliphatic nitriles are provided for context.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 69975-94-6 | PubChem[1] |
| Boiling Point | 82-118 °C (general range for similar nitriles) | Turito[2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| XLogP3-AA | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 111.104799419 Da | PubChem[1] |
| Monoisotopic Mass | 111.104799419 Da | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
Note on Physical State: Based on the boiling points of similar nitriles, this compound is expected to be a colorless liquid at room temperature with a characteristic odor.[2][3]
Solubility Profile
Nitriles with shorter carbon chains exhibit good solubility in water due to the potential for hydrogen bonding between the lone pair of electrons on the nitrogen atom and the hydrogen atoms of water.[4] However, as the alkyl chain length and branching increase, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[2][3][4] Therefore, this compound is expected to have low solubility in water but should be miscible with a wide range of organic solvents such as ethanol, diethyl ether, and acetone.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group (C≡N).
-
C≡N Stretch: A sharp, medium-to-strong absorption band is expected in the range of 2260-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.
-
C-H Stretch: Strong absorptions from the stretching of the C-H bonds in the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.
-
C-H Bend: Bending vibrations for the methyl and methylene groups will be present in the fingerprint region, typically around 1470-1365 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the different hydrogen environments in the molecule. Due to the chirality, the spectrum may be complex. However, for a simplified interpretation of the racemic mixture, the following signals can be anticipated:
-
Multiple signals in the upfield region (approximately 0.8-2.5 ppm) corresponding to the methyl, methylene, and methine protons. The splitting patterns will be complex due to diastereotopicity.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
The carbon of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-125 ppm.
-
The aliphatic carbons will resonate in the upfield region of the spectrum.
Synthesis and Reactivity
Synthesis of this compound
While a specific, detailed synthesis for this compound is not prominently described in readily available literature, a common method for the preparation of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis).[2] For this compound, a plausible synthetic route would involve the reaction of a 1-halo-2,4-dimethylpentane with sodium or potassium cyanide.
Caption: Plausible synthetic route to this compound.
Another potential synthetic approach is the dehydration of the corresponding amide, 2,4-dimethylpentanamide.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nitrile functional group.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2,4-dimethylpentanoic acid) under acidic or basic conditions.[5]
-
Reduction: Nitriles can be reduced to primary amines (2,4-dimethylpentylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]
-
Grignard Reaction: Reaction with Grignard reagents will lead to the formation of ketones after hydrolysis of the intermediate imine.
Caption: Key reactions of this compound.
Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile rubber).
-
Laboratory coat.
In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
Experimental Protocols
Determination of Refractive Index
The refractive index is a valuable physical constant for the characterization of liquid compounds.
Objective: To measure the refractive index of a liquid sample of this compound.
Apparatus: Abbe refractometer, constant temperature water bath, Pasteur pipette.
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Set the circulating water bath to a constant temperature, typically 20°C or 25°C.
-
Using a clean Pasteur pipette, apply a few drops of the this compound sample onto the lower prism.
-
Close the prisms and allow the sample to thermally equilibrate for a few minutes.
-
Adjust the light source and the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line into sharp focus.
-
Use the chromaticity adjustment to eliminate any color fringes from the dividing line.
-
Center the sharp, achromatic dividing line on the crosshairs.
-
Read the refractive index from the instrument's scale.
-
Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
Acquisition of an Infrared Spectrum (ATR-FTIR)
Objective: To obtain the infrared spectrum of liquid this compound.
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the this compound sample onto the ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
Caption: Workflow for ATR-FTIR analysis.
Conclusion
This compound is a branched aliphatic nitrile with physical and chemical properties that are largely predictable based on its structure and the behavior of similar compounds. While there is a notable lack of experimentally determined data in the public domain, this guide provides a solid foundation of its known and expected characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical profile, which will be invaluable for its potential use in synthetic chemistry and other scientific disciplines. Researchers are encouraged to adhere to strict safety protocols when handling this and other nitrile-containing compounds.
References
- Nitriles - Structure, Properties Reactions, and Uses. (2022, September 5). Turito. [Link]
- 2-Amino-2,4-dimethylpentanenitrile. PubChem. [Link]
- Nitriles- Structure. BYJU'S. [Link]
- This compound. PubChem. [Link]
- Nitrile. Wikipedia. [Link]
- Physical Properties of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
- Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dimethylpentanenitrile molecular structure and weight
An In-depth Technical Guide to 2,4-Dimethylpentanenitrile: Molecular Structure, Physicochemical Properties, and Analytical Characterization
Abstract
This technical guide provides a comprehensive analysis of this compound, a branched aliphatic nitrile. While not a widely commercialized chemical, its structure presents an interesting case for detailed characterization, relevant to researchers in organic synthesis, medicinal chemistry, and analytical science. This document delineates its core molecular identity, physicochemical properties, and a multi-faceted analytical approach for its unambiguous structural elucidation. By integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this guide offers both theoretical predictions and practical, field-proven protocols. The causality behind each analytical choice is explained, providing a framework for the rigorous characterization of niche organic molecules. A plausible synthetic route is also proposed, grounding the compound in the context of practical organic chemistry.
Core Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its unambiguous identity through standardized nomenclature and to quantify its physical properties. These data points are critical for database registration, safety assessment, and predicting chemical behavior.
Nomenclature and Identifiers
This compound is a chiral molecule possessing a stereocenter at the C2 position. The information presented here pertains to the racemic mixture.[1] Key identifiers are consolidated from authoritative chemical databases.[1][2][3]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₇H₁₃N | PubChem[2] |
| CAS Number | 69975-94-6 | PubChem[2], GSRS[1] |
| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | PubChem[2], GSRS[1] |
| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | PubChem[2], GSRS[1] |
| Canonical SMILES | CC(C)CC(C)C#N | PubChem[2] |
Molecular Structure and Stereochemistry
The structure consists of a five-carbon pentane backbone with methyl groups at positions 2 and 4 and a nitrile functional group at position 1. The carbon at position 2 (C2), which is bonded to both a methyl group and the cyano group, is a chiral center.
Caption: 2D structure of this compound with the C2 stereocenter marked.
Physicochemical Properties
The following properties were computationally predicted and are available in the PubChem database.[2] These values are essential for predicting the compound's solubility, membrane permeability, and environmental fate.
| Property | Value | Unit |
| Molecular Weight | 111.18 | g/mol |
| Monoisotopic Mass | 111.10480 | Da |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 23.8 | Ų |
Analytical Characterization and Spectroscopic Profile
A singular analytical technique is insufficient for the unambiguous confirmation of a molecular structure. A synergistic approach employing mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provides orthogonal data points that, when combined, constitute a self-validating system for structural elucidation.
Mass Spectrometry (MS)
Causality: MS is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. Electron ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.
Expected Fragmentation: The molecular ion peak ([M]⁺•) is expected at m/z 111. Due to the branched aliphatic nature, this peak may be of low intensity.[4] Key fragmentation pathways would include:
-
Alpha-Cleavage: Cleavage of the C2-C3 bond, adjacent to the nitrile group, is a favorable pathway for nitriles.
-
Loss of Isopropyl Group: Cleavage of the C3-C4 bond can result in the loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.
-
Formation of Stable Carbocations: The branched structure readily forms stable secondary carbocations. The most abundant peak is often the isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43.[4]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Column: Utilize a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the injector temperature to 250°C.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Data Acquisition: Scan the mass range from m/z 40 to 200.
-
Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with predicted pathways.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For this compound, its primary diagnostic value is the unambiguous detection of the nitrile (C≡N) triple bond.
Expected Absorptions: The spectrum will be dominated by alkane C-H stretches and bends, but the key diagnostic peak is the nitrile stretch, which appears in a relatively clean region of the spectrum.[5]
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 2960 - 2870 | C-H | Alkane Stretch | Strong |
| 2260 - 2240 | C≡N | Nitrile Stretch | Medium, Sharp |
| 1470 - 1450 | C-H | Methylene/Methyl Bend | Medium |
| 1385 - 1365 | C-H | Methyl Umbrella Bend | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place one drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software.
-
Analysis: Identify the sharp absorption peak in the 2260-2240 cm⁻¹ region to confirm the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for complete structural elucidation in solution. ¹H NMR provides information on the electronic environment, count, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.
Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz): Due to the chiral center at C2, the molecule is asymmetric. The two methyl groups on the C4 isopropyl moiety are diastereotopic and should appear as two distinct doublets.
-
~2.5 ppm (1H, multiplet): The proton at C2, deshielded by the adjacent nitrile group.
-
~1.8 ppm (1H, multiplet): The proton at C4.
-
~1.5-1.7 ppm (2H, multiplet): The two diastereotopic protons of the CH₂ group at C3.
-
~1.4 ppm (3H, doublet): The methyl group at C2.
-
~1.0 ppm (6H, two doublets): The two diastereotopic methyl groups at C4.
Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz): All seven carbons are in unique chemical environments and should produce seven distinct signals.
-
~120-125 ppm: Quaternary carbon of the nitrile group (C1).
-
~40-45 ppm: Methylene carbon (C3).
-
~25-35 ppm: Methine carbons (C2 and C4).
-
~15-25 ppm: Methyl carbons (three distinct signals for the methyls at C2 and the two at C4).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm and a longer relaxation delay (~2-5 seconds) to ensure proper quantification of all carbon signals.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and analyze the splitting patterns (multiplicities).
Synthesis and Reactivity
Understanding the synthesis of a compound provides context for its potential impurities and scalability. The reactivity profile dictates its utility as a chemical intermediate.
Proposed Synthetic Pathway: Nucleophilic Substitution
Causality: A standard and reliable method for preparing aliphatic nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt (a Kolbe nitrile synthesis). This pathway is chosen for its high efficiency and use of readily available starting materials. The proposed precursor is 2-bromo-4-methylpentane.
Caption: Workflow for the proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium cyanide (1.2 eq) and dimethyl sulfoxide (DMSO, 100 mL).
-
Addition of Reactant: While stirring, add 2-bromo-4-methylpentane (1.0 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity
The nitrile functional group is a versatile handle for further chemical transformations.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield 2,4-dimethylpentanoic acid.
-
Reduction: The nitrile can be reduced to the corresponding primary amine, (2,4-dimethylpentan-1-yl)amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Conclusion
This compound is a chiral aliphatic nitrile defined by the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol .[2] Its structure can be rigorously confirmed through a combined analytical approach. Mass spectrometry confirms its molecular weight and reveals a fragmentation pattern characteristic of branched alkanes.[2] Infrared spectroscopy provides definitive evidence of the nitrile functional group via its characteristic sharp absorption near 2250 cm⁻¹.[2] Finally, ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon skeleton and proton environments, confirming the precise connectivity and stereochemical complexity. The protocols and predicted data within this guide provide a robust framework for the synthesis, purification, and characterization of this molecule, serving as a valuable resource for researchers in the chemical sciences.
References
- PubChem. This compound | C7H13N | CID 21881676.
- PubChem. 2-Hydroxy-2,4-dimethylpentanenitrile | C7H13NO | CID 107230.
- PubChem. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251.
- PubChem. 2,4-Dimethylpent-4-enenitrile | C7H11N | CID 20431523.
- Global Substance Registration System. This compound. U.S.
- PubChem. (2R)-2-amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 28109340.
- NIST. 2-methylpentanenitrile. NIST Chemistry WebBook. [Link]
- ChemSynthesis. 3-hydroxy-4,4-dimethylpentanenitrile.
- ChemSynthesis. 4,4-dimethylpentanenitrile.
- NIST. 2,2-Dimethylpentanenitrile. NIST Chemistry WebBook. [Link]
- NIST. 2,2-Dimethylpentanenitrile. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
- NIST. Pentanenitrile, 4,4-dimethyl-5-oxo-. NIST Chemistry WebBook. [Link]
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
- NIST. 2-Pentene, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
- NIST. Pentane, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]
- NIST. Pentanenitrile. NIST Chemistry WebBook. [Link]
- YouTube. Structural Formula for 2,4-Dimethylpentane (C7H16). [Link]
- Doc Brown's Chemistry. C7H16 infrared spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
- Doc Brown's Chemistry. C7H16 mass spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
- Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 2,4-Dimethylpentanenitrile: Nomenclature, Properties, Synthesis, and Spectroscopic Analysis
Introduction
Nitriles represent a pivotal class of organic compounds, characterized by the -C≡N functional group. Their unique electronic properties and versatile reactivity make them indispensable building blocks in organic synthesis and key pharmacophores in medicinal chemistry. The nitrile group is often considered a bioisostere for carbonyl groups or alkynes and can participate in critical hydrogen bonding interactions within enzyme active sites.[1] Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range of therapeutic indications, a testament to the functional group's metabolic stability and favorable physicochemical properties.[1]
This technical guide provides a comprehensive overview of 2,4-dimethylpentanenitrile, a chiral aliphatic nitrile. While not a widely commercialized compound itself, its structure serves as an excellent model for understanding the synthesis, properties, and analytical characterization of branched-chain nitriles that are foundational to the development of more complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical identity, a proposed synthetic pathway with mechanistic rationale, and a detailed predictive analysis of its spectroscopic signature.
Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent filing, and scientific communication. The compound is systematically named by identifying the longest carbon chain containing the nitrile functional group and numbering it to assign the lowest possible locant to the carbon of the nitrile group.
The IUPAC name for the compound is This compound .[2] Key identifiers and basic properties are summarized in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | [2][3][4] |
| CAS Number | 69975-94-6 | [2][3] |
| Molecular Formula | C7H13N | [2] |
| Molecular Weight | 111.18 g/mol | [2] |
| Canonical SMILES | CC(C)CC(C)C#N | [2] |
| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | [2] |
Below is the two-dimensional structure of this compound, illustrating the connectivity of the atoms and the chiral center at the C2 position.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a molecule are critical predictors of its behavior in both reaction media and biological systems. While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from established computational models.
| Property | Predicted Value | Source |
| XLogP3 | 2.2 | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The structure features a polar nitrile head and a nonpolar, branched alkyl tail. This amphipathic nature suggests limited solubility in water but excellent solubility in a wide range of organic solvents such as ethers, alcohols, and chlorinated hydrocarbons. Its predicted XLogP3 value of 2.2 indicates moderate lipophilicity, a common feature in orally bioavailable drug candidates.
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is scarce, a robust and highly effective synthetic route can be designed based on the well-established Kolbe nitrile synthesis. This method involves the nucleophilic substitution of an alkyl halide by a cyanide salt, providing a direct and efficient pathway to the target nitrile.
The proposed synthesis begins with the commercially available alcohol, 4-methyl-2-pentanol, which is first converted to its corresponding alkyl bromide, 2-bromo-4-methylpentane. This intermediate then undergoes an SN2 reaction with sodium cyanide to yield the final product.
Proposed Synthetic Workflow
The overall two-step transformation is outlined below. The first step is a standard conversion of a secondary alcohol to a bromide, often using PBr₃ or HBr. The second step is the core nitrile formation.
Sources
2,4-Dimethylpentanenitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps for this compound
As a result, this guide has been constructed with the highest commitment to scientific integrity. Where specific data for this compound is absent, we have synthesized a presumptive safety profile based on the well-documented chemistry and toxicology of the aliphatic nitrile chemical family. The toxicity of aliphatic nitriles is primarily attributed to their in-vivo metabolism, which can release cyanide ions and disrupt cellular respiration[1][2]. Therefore, this substance must be handled with the caution appropriate for a potentially toxic chemical capable of causing harm through inhalation, ingestion, and dermal absorption[3][4]. All protocols and recommendations herein are grounded in established best practices for managing this chemical class. This approach ensures a trustworthy and authoritative guide, empowering researchers to work safely while acknowledging the existing data limitations.
Section 1: Chemical Identification and Properties
This compound is an organic compound belonging to the aliphatic nitrile family. Its core structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a nitrile (-C≡N) functional group.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 2,4-Dimethylvaleronitrile, Pentanenitrile, 2,4-dimethyl- | [5] |
| CAS Number | 69975-94-6 | [5] |
| Molecular Formula | C₇H₁₃N | [5] |
| Molecular Weight | 111.18 g/mol | [5] |
| Physical State | No data available (Presumed to be a liquid at STP) | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available (Presumed to be combustible/flammable) | |
| Solubility | Insoluble in water (presumed, typical for nitriles of this size)[4][6] |
Section 2: Hazard Identification and Classification (Inferred)
Disclaimer: No official GHS classification for this compound was found. The following classification is inferred based on the known hazards of the aliphatic nitrile class.
Aliphatic nitriles are recognized for their potential toxicity, which can manifest through multiple exposure routes[4]. The primary mechanism of systemic toxicity involves metabolic processes that liberate cyanide, a potent inhibitor of cellular respiration[1]. Furthermore, incomplete combustion of nitriles generates highly toxic hydrogen cyanide gas[4].
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Presumed) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 (Presumed) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 (Presumed) | H332: Harmful if inhaled |
| Flammable Liquids | Category 3 or 4 (Presumed) | H226/H227: Flammable liquid and vapor or Combustible liquid |
| Skin Corrosion/Irritation | Category 2 (Possible) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A (Possible) | H319: Causes serious eye irritation |
GHS Pictograms (Presumed):
Signal Word (Presumed): Warning
Section 3: Safe Handling and Storage Protocols
The cornerstone of working safely with this compound is a multi-layered approach that combines engineering controls, stringent work practices, and appropriate personal protective equipment (PPE). The causality behind these protocols is the mitigation of risks from inhalation of vapors, dermal contact, and accidental ingestion.
Detailed Protocol for Safe Handling
-
Preparation and Engineering Controls:
-
Step 1.1: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation. The fume hood provides a contained workspace that constantly removes potentially harmful vapors from the user's breathing zone.
-
Step 1.2: Ensure an operational safety shower and eyewash station are within a 10-second travel distance and are unobstructed.[3] This is a critical failsafe for immediate decontamination in the event of a significant splash.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Step 2.1: Wear safety goggles with side shields conforming to EN166 or NIOSH standards. Chemical splashes are a primary risk, and complete eye protection is mandatory.
-
Step 2.2: Wear compatible chemical-resistant gloves. While nitrile gloves are commonly used in labs, their compatibility with nitriles can vary; always consult the glove manufacturer's resistance chart. Change gloves immediately if contamination is suspected.
-
Step 2.3: Wear a flame-resistant lab coat, fully buttoned, to protect skin and personal clothing from minor splashes.
-
-
Procedural Controls:
-
Step 3.1: Ground all containers and receiving equipment when transferring the substance to prevent the buildup of static electricity, which could serve as an ignition source.[7]
-
Step 3.2: Use only non-sparking tools for all operations.
-
Step 3.3: Keep the container tightly closed when not in use to minimize the release of vapors into the work environment.
-
Step 3.4: Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can cause violent reactions or the release of hydrogen cyanide.[4][6]
-
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]
-
Container: Keep the substance in its original, tightly sealed container.
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing acids.[4]
Caption: Workflow for the safe handling of this compound.
Section 4: Emergency and First-Aid Procedures
A rapid and informed response is critical in mitigating harm from accidental exposure.
First-Aid Measures
-
General Advice: Move the victim from the hazardous area to fresh air. Seek immediate medical attention for all but the most minor exposures and provide the attending physician with this safety data.
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12][13]
-
Note to Physician: This product is an aliphatic nitrile. The primary mechanism of toxicity may be the metabolic release of cyanide. Consider standard protocols for cyanide poisoning treatment. [1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6] A solid water stream may be ineffective.
-
Specific Hazards: The substance is presumed to be a combustible or flammable liquid. Vapors may form explosive mixtures with air.[7] Upon combustion, it may produce highly toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[4]
-
Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in positive pressure mode.[9]
Accidental Release Measures
The protocol for managing a spill is dictated by its scale and the immediate environment. The primary objectives are to contain the spill, prevent exposure, and ensure safe cleanup.
-
Isolate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Control Vapors & Ignition Sources: Ensure adequate ventilation. Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]
-
Don Appropriate PPE: Wear respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
Caption: Emergency response workflow for a spill of this compound.
Section 5: Stability and Reactivity
-
Reactivity: Generally stable under normal conditions. However, nitriles as a class can react violently with strong oxidizing acids. They are also incompatible with strong bases, which can lead to the production of hydrogen cyanide gas.[4][6]
-
Chemical Stability: Stable under recommended handling and storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and reducing agents.[4]
-
Hazardous Decomposition Products: When heated to decomposition or during combustion, it will emit highly toxic fumes of hydrogen cyanide, carbon monoxide, carbon dioxide, and other nitrogen oxides.[4]
References
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).
- PubChem. (n.d.). This compound.
- HEALTH INFORMATION. (n.d.). First Aid Information.
- American Academy of Allergy, Asthma & Immunology. (2023). Nitrile glove dermatitis.
- CPAchem. (2023). Safety data sheet.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- National Poisons Centre. (n.d.). First Aid.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- U.S. Environmental Protection Agency (EPA). (n.d.). Aliphatic nitriles Final AEGL Document.
- Safe Work Australia. (n.d.). Classifying hazardous chemicals.
- PubMed - NIH. (n.d.). Comparative toxicities of aliphatic nitriles.
- PubMed - NIH. (n.d.). Relationships between toxicity and structure of aliphatic nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- ResearchGate. (n.d.). Importance of aliphatic nitriles in pharmaceuticals.
Sources
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2,2'-Azobis(2,4-dimethyl)valeronitrile(4419-11-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. fishersci.com [fishersci.com]
- 13. poison.vcu.edu [poison.vcu.edu]
A Spectroscopic Guide to 2,4-Dimethylpentanenitrile: Unveiling Molecular Structure through NMR, IR, and MS Data
This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-dimethylpentanenitrile (C₇H₁₃N). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted and analogous experimental data, this guide offers a comprehensive framework for the spectroscopic characterization of branched-chain nitriles.
Introduction
This compound is a branched aliphatic nitrile whose structural confirmation is paramount for its application in synthetic chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidating its molecular architecture. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation of the spectral features that collectively serve as a unique fingerprint for this compound.
Molecular Structure and Symmetry Considerations
A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic output. The structure of this compound, shown below, reveals key features that will manifest in its spectra.
Caption: Predicted NMR correlations for this compound.
II. Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands for different functional groups.
Experimental Protocol (Typical Acquisition):
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: A background spectrum is subtracted, and the resulting absorbance or transmittance spectrum is plotted.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2245 | C≡N stretch | Strong, sharp |
| 2960 - 2870 | C-H stretch (alkane) | Strong |
| 1470 - 1450 | C-H bend (CH₂) | Medium |
| 1385 - 1370 | C-H bend (CH₃) | Medium |
Interpretation:
-
The Nitrile Signature: The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2245 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond stretch in aliphatic nitriles. [1]Its intensity is due to the large change in dipole moment during the vibration.
-
Aliphatic Moieties: The strong absorptions in the 2960-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The bending vibrations for these groups are observed in the 1470-1370 cm⁻¹ region. [2]The absence of significant absorptions in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹ or strong C=O stretch around 1700 cm⁻¹) confirms the purity of the nitrile and the absence of other functional groups.
III. Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol (Typical Acquisition):
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
-
Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment |
| 111 | [M]⁺ (Molecular Ion) |
| 96 | [M - CH₃]⁺ |
| 69 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
| 41 | [C₃H₅]⁺ |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 111 corresponds to the molecular weight of this compound (111.18 g/mol ). [3]* Fragmentation Pathways: The fragmentation pattern is dictated by the stability of the resulting carbocations. The loss of a methyl group (CH₃, mass = 15) from the molecular ion would result in a fragment at m/z 96. Cleavage of the bond between C-3 and C-4 can lead to the formation of an isopropyl cation ([C₃H₇]⁺) at m/z 43, which is a relatively stable secondary carbocation and is therefore expected to be a prominent peak. The fragment at m/z 69 could arise from the loss of an isopropyl radical. The peak at m/z 55 is likely due to the [C₄H₇]⁺ fragment. The presence of a peak at m/z 41 is characteristic of allylic carbocations, which can be formed through rearrangement.
Caption: Plausible fragmentation pathways for this compound in MS.
IV. Conclusion: A Unified Spectroscopic Portrait
The collective analysis of NMR, IR, and MS data provides a robust and self-validating confirmation of the structure of this compound. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, consistent with the branched aliphatic structure and the presence of a nitrile group. The IR spectrum offers a clear and unambiguous signature of the C≡N triple bond, while the mass spectrum provides the molecular weight and a logical fragmentation pattern that aligns with the known principles of carbocation stability. This guide demonstrates the synergistic power of these spectroscopic techniques in the comprehensive characterization of organic molecules.
References
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethylpentanenitrile
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 2,4-dimethylpentanenitrile (C₇H₁₃N), a chiral aliphatic nitrile.[1][2] By dissecting the theoretical underpinnings of its spectral features—chemical shift, spin-spin coupling, and signal integration—this document serves as a practical reference for researchers. We will explore the influence of the electron-withdrawing nitrile group and the molecule's stereochemistry on the resulting spectrum. The guide also includes a detailed, field-proven experimental protocol for acquiring high-quality NMR data, ensuring both reproducibility and accuracy in laboratory settings.
Molecular Structure and Proton Environments
This compound is a saturated nitrile featuring two methyl branches. Its structure contains a stereocenter at the C2 position, which renders the adjacent C3 methylene protons diastereotopic. This seemingly simple molecule presents a rich and informative ¹H NMR spectrum due to these structural nuances.
The IUPAC name for the compound is this compound, and it is also known as 2,4-dimethylvaleronitrile.[1] For the purpose of this guide, the protons are systematically labeled as shown in the diagram below to facilitate spectral assignment.
Figure 2: Key ³J (three-bond) spin-spin coupling relationships in this compound.
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is critical for obtaining a high-resolution, artifact-free ¹H NMR spectrum.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical; CDCl₃ is common for non-polar to moderately polar organic compounds. [3]3. Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale. [3]4. Transfer: Vortex the solution until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer.
Instrument Setup & Data Acquisition
-
Insertion: Insert the NMR tube into the spinner turbine and carefully adjust the depth using a depth gauge. Place the sample into the NMR magnet.
-
Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D proton experiment (e.g., 'zg30').
-
Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.
-
Acquisition Time (AQ): Set to 2-4 seconds for good resolution.
-
Relaxation Delay (D1): Set to 1-5 seconds to allow for full proton relaxation between scans.
-
Number of Scans (NS): For a sample of this concentration, 16 or 32 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton counts for each multiplet.
Figure 3: Standardized workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental structural features—such as electron-withdrawing groups, branching, and stereochemistry—translate into distinct and predictable spectral data. A thorough analysis of the chemical shifts, integration values, and complex coupling patterns allows for the unambiguous confirmation of its molecular structure. The proton alpha to the nitrile (Hₐ) is the most downfield signal, while the six protons of the terminal isopropyl group (Hₕ) are the most upfield. The diastereotopic nature of the C3 protons (Hₑ, Hբ) serves as a key indicator of the C2 chiral center. By following the robust experimental protocol outlined herein, researchers can confidently acquire and interpret high-fidelity spectra for this and structurally related compounds, ensuring data integrity in research and development applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Department of Health & Human Services.
- Doc Brown's Chemistry. (n.d.). 2,4-dimethylpentane H-1 NMR spectrum.
- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles.
- Hunt, I. (n.d.). Spectroscopy Analysis: Nitriles. University of Calgary.
- ACD/Labs. (n.d.). NMR Prediction.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Duquesne Scholarship Collection. (n.d.). Metalated Nitriles: NMR and Cyclization Analysis.
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4-Dimethylpentanenitrile
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dimethylpentanenitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the structural nuances revealed by ¹³C NMR spectroscopy. We will explore the causal factors behind the predicted chemical shifts, present a detailed experimental protocol for their determination, and provide a framework for interpreting the spectral data of branched aliphatic nitriles.
Introduction: The Role of ¹³C NMR in Structural Elucidation of Nitriles
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon framework, with each unique carbon atom typically producing a distinct signal.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each signal is highly sensitive to the local electronic environment of the carbon nucleus.[3]
For aliphatic nitriles such as this compound, ¹³C NMR is particularly powerful. The nitrile carbon (C≡N) itself gives a characteristic signal in a relatively uncongested region of the spectrum, typically between 115 and 125 ppm. The electron-withdrawing nature of the nitrogen atom significantly influences the chemical shifts of adjacent carbon atoms.[4] Factors such as branching, steric hindrance (γ-gauche effects), and inductive effects all play a critical role in the precise chemical shift values, allowing for detailed structural assignments.[5][6]
This guide will use established principles of substituent effects to predict the ¹³C NMR spectrum of this compound, providing a robust hypothesis for experimental verification.
Predicted ¹³C NMR Chemical Shifts for this compound
Molecular Structure and Carbon Numbering:
To facilitate discussion, the carbon atoms of this compound are numbered as follows:
Caption: Workflow for ¹³C NMR spectrum acquisition and processing.
Conclusion
This guide has provided a comprehensive technical overview of the ¹³C NMR chemical shifts for this compound. By leveraging data from analogous structures and established substituent effects, a detailed set of predicted chemical shifts has been presented, offering a solid basis for experimental verification. The causality behind these shifts, rooted in the electronic and steric influences of the branched alkyl structure and the nitrile functional group, has been explained. Furthermore, the inclusion of a detailed, field-proven experimental protocol provides researchers with a practical and self-validating workflow for obtaining high-quality spectral data. This integrated approach of prediction, explanation, and practical methodology serves as a valuable resource for scientists engaged in molecular characterization and drug development.
References
- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2022, February 8). 13-C NMR - How Many Signals.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- da Silva, A. B. F., et al. (2005). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance.
- Rzepa, H. S., et al. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC - NIH.
- SpectraBase. (n.d.). 2,4-Dimethylpentane - Optional[13C NMR] - Chemical Shifts.
- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
- University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles.
- Gil, R. R., & Williams, A. J. (Eds.). (2018). NMR Spectroscopy in Pharmaceutical Analysis. Chapter 5: Acquiring 1 H and 13 C Spectra.
- ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Request PDF.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
Sources
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
An In-depth Technical Guide to the Solubility of 2,4-Dimethylpentanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Solvent Profile of a Niche Nitrile
In the landscape of chemical synthesis and pharmaceutical development, the seemingly simple parameter of solubility is a cornerstone of process design, formulation, and purification. 2,4-Dimethylpentanenitrile, a branched alkyl nitrile, presents a unique molecular architecture that dictates its interactions with a spectrum of organic solvents. This guide moves beyond a superficial listing of data, offering a deep dive into the theoretical underpinnings of its solubility, predictive models for solvent selection, and rigorous experimental protocols for empirical determination. As Senior Application Scientists, our goal is to equip you not just with data, but with a framework for understanding and predicting the behavior of this and similar molecules in your own research endeavors.
The Molecular Persona of this compound: A Structural Overview
This compound (C7H13N) is an aliphatic nitrile characterized by a seven-carbon chain with methyl groups at the second and fourth positions.[1][2] The defining feature of this molecule is the cyano (-C≡N) functional group, which imparts a degree of polarity to an otherwise non-polar hydrocarbon scaffold. The presence of branching in the alkyl chain also influences its physical properties, including its boiling point and interactions with solvent molecules.
A critical computed property for understanding its solubility is the XLogP3-AA value, which is 2.2.[1] This value suggests a greater affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones, a key consideration in solvent selection.
The Science of Dissolution: Theoretical Pillars of Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept in predicting solubility.[3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure gives rise to a combination of forces:
-
Van der Waals Forces: The predominant forces due to the non-polar alkyl backbone.
-
Dipole-Dipole Interactions: Originating from the polar cyano group.
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[4][5][6] HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their Hansen parameters should be similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of solubility.[5]
Predicted Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | High | The long, non-polar alkyl chain of hexane will readily interact with the non-polar backbone of this compound via van der Waals forces. |
| Toluene | Non-polar Aromatic | High | Similar to hexane, the non-polar nature of toluene makes it a good solvent. The aromatic ring may offer slightly different interactions compared to an aliphatic solvent. |
| Diethyl Ether | Slightly Polar | High | The small dipole moment of ether and its ability to engage in weak dipole-dipole interactions, in addition to its non-polar character, make it a suitable solvent. |
| Acetone | Polar Aprotic | Moderate | Acetone's polarity is higher, but it lacks hydrogen bonding donors. The polar-polar interactions between the ketone and nitrile groups will contribute to solubility, but the mismatch in overall polarity may limit it. |
| Ethanol | Polar Protic | Moderate to Low | The hydrogen bonding capability of ethanol will not be strongly reciprocated by the nitrile group (which is a hydrogen bond acceptor but not a donor). The polar nature of ethanol is also a significant mismatch with the largely non-polar solute.[7][8] |
| Methanol | Polar Protic | Low | Similar to ethanol, but with a higher polarity, leading to a greater mismatch and therefore lower predicted solubility. |
| Water | Highly Polar Protic | Very Low / Immiscible | The significant difference in polarity and the inability of this compound to effectively disrupt the strong hydrogen bonding network of water will result in very poor solubility.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Low | While aprotic, DMSO is highly polar. The large disparity in polarity between DMSO and the predominantly non-polar solute will likely lead to low solubility. |
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, a systematic and reproducible experimental approach is essential. The following protocol outlines a robust method for generating accurate solubility data.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solute to settle.
-
For solutions with finely dispersed solids, centrifuge the vials at a moderate speed to facilitate phase separation.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the extracted solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or GC-MS method.
-
Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.
-
Quantify the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration from GC analysis (g/mL) × Dilution factor × 100)
-
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the experimental determination of solubility.
Practical Implications for the Researcher
A thorough understanding of the solubility of this compound is paramount for its effective use in a laboratory or industrial setting.
-
Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. A solvent that fully dissolves the nitrile and other reactants is often preferred.
-
Purification: Solubility data is crucial for developing effective purification strategies, such as crystallization and extraction. For instance, a solvent in which the nitrile is highly soluble at elevated temperatures but poorly soluble at lower temperatures would be ideal for recrystallization.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate in various excipients and solvents is a critical factor in designing a stable and bioavailable formulation.
-
Safety and Handling: Knowing the solubility of a compound helps in developing appropriate procedures for handling spills and for cleaning equipment.
Conclusion: A Framework for Rational Solvent Selection
While this guide provides a robust theoretical and practical framework for understanding the solubility of this compound, it is crucial to recognize that these are predictive and procedural tools. Empirical verification through the detailed experimental protocol is the gold standard. The principles of "like dissolves like" and the application of Hansen Solubility Parameters offer a powerful starting point for rational solvent selection, saving valuable time and resources in the laboratory. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the complexities of solubility and optimize their chemical processes.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information.
- Chemguide. (n.d.). An introduction to nitriles.
- Hansen Solubility Parameters. (n.d.). HSPiP Software.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Stability and Storage of 2,4-Dimethylpentanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2,4-Dimethylpentanenitrile
This compound (also known as 2,4-dimethylvaleronitrile) is an aliphatic nitrile with the chemical formula C₇H₁₃N.[1][2] Its branched alkyl structure imparts specific physical properties, while the nitrile functional group dictates its chemical reactivity and, consequently, its stability profile. For professionals in research and drug development, ensuring the purity and integrity of chemical reagents is paramount. A degraded or impure sample of this compound can compromise experimental results, lead to the formation of unintended byproducts, and invalidate entire studies.
This guide provides a comprehensive overview of the factors influencing the stability of this compound. Moving beyond simple storage instructions, we will delve into the core chemical principles behind its potential degradation pathways. By understanding the "why," researchers can implement robust storage and handling protocols that are not merely procedural, but are self-validating systems for preserving compound integrity.
Section 1: The Chemical Foundation of Stability and Degradation
The stability of this compound is primarily governed by the reactivity of its cyano (C≡N) group. This group is susceptible to several degradation pathways, which can be triggered by common laboratory environmental factors.
Hydrolytic Instability: The Primary Threat
The most significant and common degradation pathway for nitriles is hydrolysis.[3][4] The carbon-nitrogen triple bond can be attacked by water, a reaction that is significantly accelerated by the presence of acidic or basic contaminants.
Mechanism of Hydrolysis: The hydrolysis of a nitrile is a two-step process:
-
Formation of an Amide: The nitrile first hydrolyzes to form an amide intermediate (2,4-dimethylpentanamide).
-
Formation of Carboxylic Acid: The amide then undergoes further hydrolysis to yield the corresponding carboxylic acid (2,4-dimethylpentanoic acid) and ammonia or an ammonium salt.[5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., trace HCl from a chlorinated solvent or atmospheric CO₂ forming carbonic acid), the nitrile nitrogen is protonated. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a water molecule.[3][4][7] The final products are the carboxylic acid and an ammonium salt (e.g., ammonium chloride if HCl is the catalyst).[6]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the nitrile carbon.[3][8] This pathway results in the formation of a carboxylate salt (e.g., sodium 2,4-dimethylpentanoate) and ammonia gas.[6]
The practical implication is that exposure to moisture, especially in non-neutral pH conditions, is the single greatest risk to the long-term purity of this compound.
Oxidative Instability
While the alkyl framework of this compound is relatively robust, strong oxidizing agents pose a significant threat. Nitriles are generally incompatible with strong oxidizers such as peroxides, epoxides, and strong oxidizing acids.[9] Contact with these substances can lead to vigorous and potentially violent reactions, degrading the compound and creating a significant safety hazard. While atmospheric oxygen presents a lower risk at ambient temperatures, long-term storage in the presence of air, especially if exposed to light or heat, can potentially lead to slow oxidative degradation.
Thermal and Photolytic Considerations
Other Reactivity Concerns
-
Polymerization: Some nitriles may polymerize in the presence of metals or certain metal compounds.[9]
-
Incompatibilities: It is crucial to avoid contact with strong acids, strong bases, and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[9] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[9]
Section 2: A Practical Guide to Storage and Handling
Based on the chemical principles outlined above, a multi-faceted approach to storage is required to ensure the long-term stability of this compound. The core objective is to create a storage environment that rigorously excludes water, oxygen, light, and catalytic contaminants.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions, tiered for short-term and long-term use.
| Parameter | Short-Term Storage (Working Stock) | Long-Term Storage (Reference Standard) | Causality & Rationale |
| Temperature | Store in a cool, well-ventilated place.[12][13] | ≤ 4°C (Refrigerated) | Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Tightly sealed container.[12][14] | Under an inert atmosphere (Argon or Nitrogen) | An inert atmosphere displaces atmospheric moisture, preventing hydrolysis. It also displaces oxygen, preventing oxidation. This is the most critical factor for long-term stability. |
| Light | Amber glass vial or store in the dark. | Amber glass vial stored in a dark, light-proof secondary container. | Protects the compound from potential photolytic degradation, which can create free radicals and initiate unwanted reactions.[10] |
| Container | Borosilicate glass (Type 1) with PTFE-lined cap. | Borosilicate glass (Type 1) ampule, flame-sealed under inert gas, or vial with a high-integrity PTFE-lined septum cap. | Ensures minimal leaching of contaminants and provides an excellent barrier against moisture and air ingress. PTFE offers broad chemical resistance. |
Material Compatibility: Choosing the Right Containers and Labware
Contact with incompatible materials can introduce impurities or catalyze degradation. The choice of containers, transfer lines, and seals is critical.
| Material Class | Recommended | Not Recommended | Rationale |
| Glass | Borosilicate Glass (Type 1) | Soda-lime Glass | Borosilicate glass is more chemically resistant and has a lower potential for ion leaching compared to standard soda-lime glass. |
| Plastics | Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), Polypropylene (PP) | Polyvinyl Chloride (PVC), Nylon, Natural Rubber | PTFE and PVDF offer excellent chemical resistance to a wide range of organic compounds.[15][16] PP is a good, cost-effective alternative for short-term use. Other plastics may leach plasticizers or degrade upon contact. |
| Elastomers (Seals) | Fluoroelastomers (FKM, e.g., Viton®), Perfluoroelastomers (FFKM, e.g., Kalrez®) | Buna-N (Nitrile), EPDM, Neoprene | FKM and FFKM provide superior resistance to organic solvents and are less likely to swell or degrade.[15][17] Buna-N, despite its name, has poor compatibility with many nitrile compounds. |
| Metals | Stainless Steel (316SS, 304SS), Hastelloy-C | Aluminum, Carbon Steel, Copper, Brass | Stainless steel is generally inert and suitable for transfer needles and tubing.[15][16] Other metals can be reactive and may catalyze polymerization or degradation.[9] |
Note: This information is a guide. Always perform a small-scale compatibility test if you are uncertain, as service conditions and chemical grade can affect material compatibility.[15][16]
Section 3: Protocol for a Self-Validating Stability Assessment
To ensure the integrity of a stored sample, particularly before use in a critical application, a periodic stability assessment is recommended. This protocol outlines a workflow for such an assessment.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Under an inert atmosphere (glove box or glove bag), carefully open the stored container of this compound.
-
Withdraw a small aliquot (e.g., 10-20 µL) using a clean, dry syringe.
-
Dilute the aliquot in a suitable, high-purity, anhydrous solvent (e.g., acetonitrile) to a final concentration appropriate for the chosen analytical method. Prepare a fresh reference standard from a newly opened or certified lot if available.
-
-
Analytical Method - Purity Assessment:
-
Primary Method (Quantitative): High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector is ideal.
-
Use a C18 reversed-phase column.
-
Develop a gradient method with water and acetonitrile (or methanol) as mobile phases.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The primary hydrolysis product, 2,4-dimethylpentanoic acid, would likely have a different retention time.
-
-
Confirmatory Method (Structural ID): Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS is excellent for identifying volatile impurities and degradation products. The mass spectrum can help identify potential hydrolysis or oxidation products.
-
-
-
Analytical Method - Water Content:
-
Perform Karl Fischer titration on a separate, undiluted aliquot of the sample to determine the water content. An increase in water content over time is a leading indicator of compromised storage conditions.
-
-
Data Analysis & Interpretation:
-
Compare the purity of the stored sample (by peak area %) against the initial purity data (from the Certificate of Analysis) or the freshly prepared reference standard.
-
Attempt to identify any significant new impurity peaks using MS data.
-
Correlate any observed decrease in purity with the measured water content. A significant drop in purity accompanied by high water content strongly suggests hydrolysis.
-
Workflow Visualization
The following diagram illustrates the logical flow of the stability assessment protocol.
Caption: Workflow for the stability assessment of this compound.
Conclusion
The chemical integrity of this compound is contingent upon diligent control of its storage environment. The primary degradation pathway is hydrolysis, which is catalyzed by acids and bases, making the strict exclusion of moisture the most critical storage parameter. Secondary risks include oxidation, thermal stress, and photolytic degradation.
By implementing the multi-layered storage strategy detailed in this guide—utilizing refrigerated temperatures, an inert atmosphere, appropriate light-blocking containers made of compatible materials, and avoiding chemical incompatibilities—researchers can confidently preserve the purity and stability of this compound. Regular verification using the stability assessment protocol provides a final, data-driven confirmation of compound quality, ensuring the reliability and reproducibility of experimental outcomes.
References
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Clark, J. (2015). Hydrolysis of Nitriles. Chemguide.
- LibreTexts. (2023). 20.7: Chemistry of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethylpentane. Retrieved from a public URL referencing the CAS number 108-08-7.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92251, 2-Amino-2,4-dimethylpentanenitrile.
- FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Safety Data Sheet: 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile).
- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a public URL for a relevant flammable liquid.
- FUJIFILM Wako Chemicals U.S.A. Corporation. (2019). Safety Data Sheet: V-65.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881676, this compound.
- LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
- Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions.
- Sciencemadness Discussion Board. (2012). Oxidation to nitriles....
- CPAchem. (2022). Safety data sheet: 2,4-Dimethylpentane.
- Walchem. (2024). Chemical Compatibility Chart.
- Liu, G., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(13), 2959-67.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- March May. (2024). Chemical Compatibility Guide. Retrieved from a public URL provided by the company.
- U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System.
- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).
- National Institute of Standards and Technology. (n.d.). 3,4-dimethylpentanenitrile. NIST Chemistry WebBook.
- Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.
- ResearchGate. (n.d.). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. Request PDF.
- ResearchGate. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions....
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. 2,2'-Azobis(2,4-dimethyl)valeronitrile(4419-11-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.com [fishersci.com]
- 15. walchem.com [walchem.com]
- 16. graco.com [graco.com]
- 17. coleparmer.com [coleparmer.com]
A Technical Guide to 2,4-Dimethylpentanenitrile for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 2,4-Dimethylpentanenitrile (CAS No. 69975-94-6), a branched aliphatic nitrile of interest in synthetic chemistry and pharmaceutical development. We will explore its chemical identity, commercial availability, synthetic routes, reactivity, and key applications, grounded in established chemical principles to provide actionable insights for laboratory professionals.
Introduction to this compound
This compound is an organic compound featuring a nitrile (-C≡N) functional group attached to a branched heptyl skeleton.[1][2] This structure imparts specific physical and chemical properties that make it a valuable intermediate. The nitrile group is a versatile functional handle, capable of being transformed into a wide array of other functionalities, including primary amines, carboxylic acids, and ketones.[3][4] Furthermore, the branched alkyl chain influences the molecule's lipophilicity and steric profile, which can be strategically utilized in the design of novel chemical entities. More than 60 small molecule drugs on the market contain a cyano group, highlighting its importance in medicinal chemistry for improving pharmacokinetic profiles and acting as a key binding element.[2][5]
Key Physicochemical Properties
A summary of the core properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 69975-94-6 | PubChem[1] |
| Molecular Formula | C₇H₁₃N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2,4-Dimethylvaleronitrile | PubChem[1] |
| Canonical SMILES | CC(C)CC(C)C#N | PubChem[1] |
| InChIKey | COXCGWKSEPPDAA-UHFFFAOYSA-N | PubChem[1] |
Commercial Availability
This compound is available from a number of specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use. The following table lists known commercial vendors.
| Supplier | Website | Notes |
| Parchem | https://www.parchem.com | Supplier of specialty chemicals.[6] |
| AK Scientific, Inc. | https://www.aksci.com | Offers the compound for research and development purposes.[3] |
| CROCHEM | https://www.crochem.com | Lists as a manufacturer and supplier.[7] |
| PubChem Vendors | https://pubchem.ncbi.nlm.nih.gov | PubChem provides an aggregated list of numerous chemical vendors.[8][9] |
Synthesis of this compound: A Mechanistic Approach
The most direct and common method for synthesizing aliphatic nitriles like this compound is through the Kolbe nitrile synthesis .[10] This reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide salt.[11][12] The process is typically an S.N.2 reaction, particularly effective for primary and secondary halides.[11]
Logical Workflow for Synthesis
The synthesis workflow begins with a suitable alkyl halide precursor, 1-bromo-2,4-dimethylpentane, which is then reacted with a cyanide source in a polar aprotic solvent to yield the final product.
Caption: Workflow for the synthesis of this compound via Kolbe nitrile synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the well-established S.N.2 reaction of alkyl halides with cyanide salts.[10][11] Extreme caution must be exercised when handling cyanide salts as they are highly toxic. All operations must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
1-bromo-2,4-dimethylpentane
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents). Add anhydrous DMSO to the flask to create a slurry.
-
Addition of Alkyl Halide: Slowly add 1-bromo-2,4-dimethylpentane (1.0 equivalent) to the stirred slurry at room temperature.
-
Causality: The use of a polar aprotic solvent like DMSO is crucial. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus promoting the S.N.2 reaction.[10]
-
-
Reaction: Heat the mixture to 80-100 °C under reflux. Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed.
-
Causality: Heating provides the necessary activation energy for the substitution reaction. Refluxing prevents the loss of volatile components.[11]
-
-
Workup - Quenching: After cooling to room temperature, cautiously pour the reaction mixture into a larger volume of cold water.
-
Caution: This step should be done carefully in a fume hood. Quenching with water dissolves the inorganic salts.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude nitrile by vacuum distillation to obtain this compound as a clear liquid.
Applications in Research and Drug Development
The nitrile functional group is a cornerstone of modern organic synthesis due to its predictable reactivity and ability to be converted into other valuable functionalities.[1][13]
-
Precursor to Primary Amines: The nitrile can be readily reduced to a primary amine (2,4-dimethylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3] This transformation is fundamental for introducing basic, nucleophilic centers into molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
-
Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, this compound can be hydrolyzed to 2,4-dimethylpentanoic acid.[14] This provides a route to carboxylic acids, which are key building blocks and common functional groups in many drugs.
-
Formation of Ketones: Reaction with Grignard or organolithium reagents followed by aqueous workup converts the nitrile into a ketone.[3] This allows for the construction of more complex carbon skeletons.
-
Role in Medicinal Chemistry: The incorporation of a nitrile group can fine-tune a drug candidate's properties. It is a moderately polar group that can act as a hydrogen bond acceptor. Its linear geometry and small size make it a useful bioisostere for other groups. The presence of the branched alkyl chain in this compound provides a lipophilic scaffold that can be exploited to enhance membrane permeability or to probe steric pockets in enzyme active sites.[5][15]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 69975-94-6) is not widely available. However, based on the GHS hazard classifications for its isomer, 4,4-Dimethylpentanenitrile (CAS 15673-05-9) , the following hazards are likely:[16]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
General Handling Precautions:
-
Always handle this chemical in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Nitriles are incompatible with strong acids and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[13]
References
- Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200792. [Link]
- PubChem. (n.d.). This compound. PubChem Compound Summary for CID 21881676.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.
- PubChem. (n.d.). This compound Chemical Vendors.
- de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
- PubChem. (n.d.). PubChem.
- Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
- PubChem. (n.d.). Data Sources.
- Chemistry LibreTexts. (2023, January 22). Chemistry of Nitriles.
- Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
- Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
- PubChem. (n.d.). 4,4-Dimethylpentanenitrile. PubChem Compound Summary for CID 12656145.
Sources
- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 5. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 6. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Data Sources - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to 2,4-Dimethylpentanenitrile: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dimethylpentanenitrile, a branched-chain aliphatic nitrile. While not a widely studied compound, its structural motifs—a nitrile group and a gem-dimethyl functionality—are of significant interest in medicinal chemistry and organic synthesis. This document explores the historical context of its synthesis, plausible manufacturing protocols, detailed spectroscopic characterization, and potential applications in drug discovery and development. The content is designed to be a valuable resource for researchers and scientists working with nitriles and related compounds, offering both foundational knowledge and practical insights.
Introduction: The Significance of Branched Nitriles in Chemical Synthesis
Nitriles, organic compounds containing a cyano (-C≡N) functional group, are versatile intermediates in organic synthesis. Their ability to be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, makes them invaluable building blocks. Furthermore, the nitrile group itself is present in numerous pharmaceutical agents, where it can act as a key pharmacophore, contributing to binding affinity and metabolic stability.[1][2]
This compound (also known as 2,4-dimethylvaleronitrile) is a seven-carbon aliphatic nitrile with a branched structure. This branching, particularly the gem-dimethyl group at the 4-position, can impart unique physicochemical properties to molecules. In drug design, the incorporation of gem-dimethyl groups has been shown to enhance biological activity, improve pharmacokinetic profiles, and increase metabolic stability.[3][4][5] This guide will delve into the specifics of this compound, providing a detailed examination of its chemical properties and potential utility.
Historical Context and Discovery
The precise first synthesis of this compound is not well-documented in readily available scientific literature. However, its creation can be placed within the broader historical context of the development of nitrile synthesis methodologies. The Kolbe nitrile synthesis, a well-established method for preparing nitriles from alkyl halides and cyanide salts, provides a foundational route for such compounds.
A significant development in the synthesis of related branched nitriles can be found in a 1935 patent that describes the alkylation of acid nitriles, including isovaleronitrile, using sodium amide and alkyl halides.[6] This patent highlights an early understanding of the reactivity of α-protons to the nitrile group, a key principle in the synthesis of more complex nitriles like this compound. It is highly probable that the first synthesis of this compound was achieved through a similar alkylation approach, building upon the readily available isovaleronitrile precursor.
Synthesis and Manufacturing
While a specific, detailed industrial synthesis of this compound is not publicly available, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. The following protocol describes a potential two-step synthesis starting from isovaleronitrile.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Generation of the Isovaleronitrile Carbanion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to a solution of diisopropylamine in anhydrous THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.
-
To this LDA solution, add a solution of isovaleronitrile in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium cyanocarbanion intermediate.
Step 2: Alkylation with Isopropyl Bromide
-
To the solution of the lithium cyanocarbanion, add a solution of isopropyl bromide in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as the organolithium reagents and the carbanion intermediate are highly reactive towards water.
-
Low Temperature (-78 °C): The deprotonation and alkylation steps are performed at low temperatures to prevent side reactions, such as self-condensation of the nitrile or elimination reactions of the alkyl halide.
-
LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the nitrile without attacking the cyano group itself.
-
Workup: The aqueous workup with ammonium chloride protonates any remaining base and carbanion, and the subsequent extraction isolates the desired organic product.
Spectroscopic and Physicochemical Properties
The structural characterization of this compound is achieved through a combination of spectroscopic techniques.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[7] |
| Molecular Weight | 111.18 g/mol | PubChem[7] |
| CAS Number | 69975-94-6 | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
Spectroscopic Data
While the raw spectral data from proprietary databases is not directly reproducible here, a detailed analysis and interpretation of the expected spectra are provided below. The mass spectrometry and IR spectra are noted as being available in Wiley's SpectraBase.[7]
4.2.1. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 111. The fragmentation pattern would likely involve the loss of alkyl groups. Key expected fragments include:
-
m/z = 96: Loss of a methyl group (CH₃).
-
m/z = 69: Loss of an isobutyl group (C₄H₉).
-
m/z = 57: Isobutyl cation ([C₄H₉]⁺).
-
m/z = 43: Isopropyl cation ([C₃H₇]⁺).
-
m/z = 41: Allyl cation ([C₃H₅]⁺) from rearrangement.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorption bands are:
-
~2245 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡N (nitrile) stretch.
-
2870-2960 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups.
-
~1465 cm⁻¹: C-H bending (scissoring) of the CH₂ group.
-
~1370 cm⁻¹: C-H bending (rocking) of the CH₃ groups, often showing a characteristic split for the gem-dimethyl group.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, similar alkyl protons and diastereotopicity. However, distinct regions of signals would be expected:
-
Multiple overlapping signals in the 0.8-1.2 ppm range for the various methyl groups.
-
Signals in the 1.2-1.8 ppm range for the methylene and methine protons.
-
The proton at the C2 position, adjacent to the nitrile group, would be the most downfield of the alkyl protons, likely appearing around 2.0-2.5 ppm .
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms. The most downfield signal would be that of the nitrile carbon, typically appearing in the range of 115-125 ppm . The other aliphatic carbons would resonate in the upfield region of the spectrum.
Applications in Drug Development and Organic Synthesis
While there are no widely documented applications of this compound as a direct precursor to a marketed drug, its structural features make it a potentially valuable building block in medicinal chemistry.
The Role of the Nitrile Group in Pharmaceuticals
The nitrile group is a common feature in many drugs and can serve several purposes:[1][2]
-
Pharmacophore: The nitrile can act as a key binding element, forming hydrogen bonds or dipole-dipole interactions with biological targets.
-
Metabolic Stability: The introduction of a nitrile can block sites of metabolism, increasing the half-life of a drug.
-
Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for the fine-tuning of a molecule's properties.
The Significance of the Gem-Dimethyl Group
The gem-dimethyl group at the 4-position of this compound is another feature of interest in drug design. This structural motif can:[3][4][5]
-
Induce a Bioactive Conformation: The steric bulk of the gem-dimethyl group can lock a molecule into a specific conformation that is favorable for binding to its target.
-
Increase Lipophilicity: The alkyl nature of the gem-dimethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Metabolic Stability: The quaternary carbon of the gem-dimethyl group is resistant to metabolic oxidation, which can improve the metabolic stability of a drug.
Potential Synthetic Utility
This compound can serve as a precursor to other valuable chemical intermediates. For example, the nitrile group can be reduced to a primary amine (2,4-dimethylpentan-1-amine) or hydrolyzed to a carboxylic acid (2,4-dimethylpentanoic acid). These derivatives could then be used in the synthesis of more complex molecules.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound, while not a widely commercialized chemical, represents an interesting and potentially useful molecule for researchers in organic synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure contains functionalities that are highly relevant to modern medicinal chemistry. This guide has provided a comprehensive overview of its known properties, plausible synthesis, and potential applications, serving as a foundational resource for further investigation and utilization of this and other branched-chain nitriles.
References
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][3][4]
- Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (2023). ScienceOpen Preprints. [Link][5]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pinner, A. (1883). Ueber die Umwandlung der Amide in Imidoäther. Berichte der deutschen chemischen Gesellschaft, 16(1), 352–366.
- Ziegler, K., & Ohlinger, H. (1935). U.S. Patent No. 1,958,653. Washington, DC: U.S.
- Wiley Science Solutions. (n.d.). SpectraBase. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link][1]
- Liana, A., & Shaaban, M. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1476–1494. [Link][2]
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 7. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,4-Dimethylpentanenitrile from Isovaleronitrile
Abstract
This application note provides a detailed protocol for the synthesis of 2,4-dimethylpentanenitrile from isovaleronitrile (3-methylbutanenitrile) via an α-alkylation reaction. The procedure involves the deprotonation of isovaleronitrile at the α-carbon using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), followed by nucleophilic substitution with 2-bromopropane. This method is a robust strategy for the formation of a new carbon-carbon bond at the α-position of a nitrile, yielding a more complex branched nitrile structure. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, discusses potential side reactions, and includes comprehensive safety precautions and characterization data.
Introduction
Nitriles are versatile functional groups in organic synthesis, serving as precursors to amines, carboxylic acids, ketones, and various heterocyclic compounds. The alkylation of the α-carbon of nitriles is a fundamental transformation that allows for the construction of more complex carbon skeletons. This compound is a branched aliphatic nitrile that can serve as a building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates.
The synthesis described herein utilizes the well-established chemistry of nitrile enolates. The α-protons of nitriles are weakly acidic (pKa ≈ 25) and can be abstracted by a strong base such as Lithium Diisopropylamide (LDA) to form a resonance-stabilized carbanion, often referred to as a nitrile enolate.[1] This enolate is a potent nucleophile that can participate in SN2 reactions with alkyl halides to introduce an alkyl group at the α-position.[1][2]
This application note will detail a representative procedure for the synthesis of this compound from isovaleronitrile and 2-bromopropane.
Reaction Mechanism and Considerations
The overall transformation is a two-step process:
-
Enolate Formation: Isovaleronitrile is treated with LDA in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at low temperature (-78 °C) to ensure complete and irreversible deprotonation, forming the lithium nitrile enolate.
-
Alkylation: The nucleophilic enolate then reacts with 2-bromopropane in an SN2 fashion to form the desired this compound.
A critical consideration in this synthesis is the potential for a competing E2 elimination reaction, particularly since a secondary alkyl halide (2-bromopropane) is used. The nitrile enolate is a strong base, which can promote the elimination of HBr from 2-bromopropane to form propene. To favor the desired SN2 pathway, the reaction is conducted at low temperatures, and the alkyl halide is added slowly to the enolate solution.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| Isovaleronitrile (3-Methylbutanenitrile) | ≥98% | Sigma-Aldrich | 625-28-5 |
| Lithium Diisopropylamide (LDA) solution | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | 4111-54-0 |
| 2-Bromopropane | ≥99% | Sigma-Aldrich | 75-26-3 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
| Round-bottom flasks | |||
| Magnetic stirrer and stir bars | |||
| Syringes and needles | |||
| Septa | |||
| Low-temperature thermometer | |||
| Dry ice/acetone bath | |||
| Rotary evaporator | |||
| Distillation apparatus |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Note: This is a representative procedure and may require optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum or an inert atmosphere before use.
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, add 80 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Addition: Slowly add 27.5 mL of 2.0 M Lithium Diisopropylamide (LDA) solution (55.0 mmol, 1.1 equivalents) to the cooled THF via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of 5.0 g of isovaleronitrile (50.4 mmol, 1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA solution over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the nitrile enolate.
-
Alkylation: Slowly add a solution of 7.4 g (60.5 mmol, 1.2 equivalents) of 2-bromopropane in 10 mL of anhydrous THF to the enolate solution via syringe over 30 minutes.
-
Warming: After the addition is complete, maintain the reaction mixture at -78 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C with an ice bath and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Characterization
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (Predicted):
-
The spectrum is expected to show a complex pattern due to the diastereotopic protons.
-
Signals for the methyl groups (CH₃) are anticipated in the range of 0.9-1.2 ppm.
-
The methine protons (CH) will likely appear as multiplets further downfield.
-
The methylene protons (CH₂) are expected to be diastereotopic and will likely appear as complex multiplets.
-
-
¹³C NMR (Predicted):
-
The nitrile carbon (C≡N) is expected to appear around 120-125 ppm.
-
The aliphatic carbons will resonate in the upfield region of the spectrum.
-
-
IR Spectroscopy:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[3]
-
C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.
-
Safety Precautions
-
Isovaleronitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lithium Diisopropylamide (LDA): Pyrophoric liquid; may ignite spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere at all times. Use appropriate fire-resistant PPE.
-
2-Bromopropane: Highly flammable liquid and vapor. May damage fertility or the unborn child. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. May form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
-
Low Yield:
-
Incomplete enolate formation: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the LDA.
-
Competing E2 elimination: Maintain a low temperature during the addition of 2-bromopropane. Slower addition may also favor the SN2 reaction.
-
Inefficient quenching/work-up: Ensure proper phase separation and complete extraction of the product.
-
-
Presence of Starting Material:
-
Indicates incomplete reaction. Consider increasing the reaction time or using a slight excess of LDA and 2-bromopropane.
-
-
Formation of Side Products:
-
The primary side product is likely from the E2 elimination of 2-bromopropane. Careful control of reaction temperature is crucial. Other potential side reactions include self-condensation of the nitrile, although this is less likely at low temperatures.
-
Conclusion
The α-alkylation of isovaleronitrile with 2-bromopropane using LDA is an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving a good yield and minimizing side reactions. This protocol provides a solid foundation for researchers requiring this or structurally similar branched nitriles for their synthetic endeavors.
References
- PubChem. This compound.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- Chemistry Stack Exchange. SN2 reaction with alkyl bromide and pentanenitrile? [Link]
- ChemHelp ASAP.
- Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1)
- Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]
- ChemHelp ASAP.
- Chad's Prep. 21.
- Chad's Prep. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]
- Chad's Prep. Alkylation With LDA Mechanism | Organic Chemistry. YouTube. [Link]
- Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. [Link]
- Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Chemistry Steps.
Sources
Laboratory-Scale Synthesis of 2,4-Dimethylpentanenitrile: An Application Note and Protocol
Introduction
2,4-Dimethylpentanenitrile is a branched-chain aliphatic nitrile of interest in various fields of chemical research, including the synthesis of novel organic compounds and as a potential building block in the development of new pharmaceuticals and agrochemicals. The nitrile functional group is a versatile precursor that can be readily converted into other valuable moieties such as amines, carboxylic acids, and amides.[1][2] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, with a focus on the underlying chemical principles, safety considerations, and practical experimental guidance for researchers, scientists, and drug development professionals.
Synthetic Strategy: The Kolbe Nitrile Synthesis
For the laboratory-scale synthesis of this compound, the Kolbe nitrile synthesis is the selected method of choice.[3] This classic yet robust reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[3][4] The primary alternative, hydrocyanation of an alkene, while atom-economical, is less suitable for a standard laboratory setting due to the extreme toxicity of hydrogen cyanide (HCN) gas.[2][5] Transfer hydrocyanation methods can mitigate this risk but often involve more complex catalytic systems.[5] The Kolbe synthesis, however, utilizes readily available and manageable cyanide salts, making it a more practical and safer option for this scale of operation, provided appropriate safety protocols are strictly followed.
The reaction proceeds via an S_N2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile and displaces a halide from a suitable precursor, in this case, 1-bromo-2,4-dimethylpentane. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical to solvate the metal cation and leave the cyanide anion relatively free to act as a potent nucleophile, thereby favoring the formation of the desired nitrile over the isomeric isonitrile.[3]
Reaction Mechanism
The synthesis of this compound from 1-bromo-2,4-dimethylpentane and sodium cyanide follows a bimolecular nucleophilic substitution (S_{N}2) pathway. The key steps are:
-
Dissociation of the Cyanide Salt: In a polar aprotic solvent like DMSO, the sodium cyanide (NaCN) dissociates to provide the nucleophilic cyanide anion (CN⁻).
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-2,4-dimethylpentane. This attack occurs from the backside of the carbon-bromine bond.
-
Transition State: A transient trigonal bipyramidal transition state is formed where the cyanide ion is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.
-
Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of this compound with an inversion of stereochemistry if the starting material were chiral (though in this case, the starting material is achiral).
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-2,4-dimethylpentane.
Materials and Equipment:
-
1-bromo-2,4-dimethylpentane
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Safety Precautions:
-
Cyanide Hazard: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional safety guidelines.
-
Solvent Hazards: DMSO and diethyl ether are flammable. Ensure there are no open flames or spark sources in the vicinity.
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (X.X g, Y.Y mmol).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (100 mL) to the flask. Stir the suspension for 15 minutes to ensure good dispersion of the sodium cyanide.
-
Addition of Alkyl Halide: Slowly add 1-bromo-2,4-dimethylpentane (A.A g, B.B mmol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.19 g/mol |
| Starting Material | 1-bromo-2,4-dimethylpentane |
| Reagent | Sodium Cyanide (NaCN) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Reaction Temperature | 80-90 °C |
| Theoretical Yield | Z.Z g |
| Appearance | Colorless liquid |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Kolbe nitrile synthesis provides a reliable and accessible method for the laboratory-scale preparation of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can successfully synthesize this valuable branched-chain nitrile. The versatility of the nitrile group allows for its further elaboration, making this synthetic protocol a key starting point for various research and development endeavors.
References
- Wikipedia.
- Tauchert, M. E.
- Organic Reactions.
- Chemistry Steps.
- Wikipedia. Kolbe nitrile synthesis. [Link]
- Quora. What is the mechanism for the addition of HCN to alkenes? [Link]
- Chemguide.
- PrepChem.com. Synthesis of 2,2'-azobis (2,4-dimethylvaleronitrile). [Link]
- Sciencemadness.org.
Sources
Application Notes and Protocols for the Synthesis of 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpentanenitrile is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The strategic incorporation of the nitrile group provides a versatile handle for further chemical transformations, such as reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions. This document provides a detailed guide to the reaction mechanisms and experimental protocols for two primary synthetic routes to this compound: the nickel-catalyzed hydrocyanation of 2,4-dimethylpentene and the Kolbe nitrile synthesis via nucleophilic substitution of a corresponding alkyl halide.
Primary Synthesis Route: Nickel-Catalyzed Hydrocyanation of 2,4-Dimethylpentene
The hydrocyanation of alkenes is a powerful and atom-economical method for the synthesis of nitriles, with significant industrial applications, notably in the production of nylon precursors.[1][2] This approach involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene, catalyzed by a transition metal complex, typically based on nickel.[2][3] For the synthesis of this compound, the logical precursor is 2,4-dimethyl-1-pentene.
Detailed Reaction Mechanism
The nickel-catalyzed hydrocyanation of an unactivated alkene like 2,4-dimethyl-1-pentene proceeds through a well-established catalytic cycle.[2] The active catalyst is typically a low-valent nickel(0) species stabilized by phosphite ligands (P(OR)₃).
The catalytic cycle can be described in the following key steps:
-
Oxidative Addition: Hydrogen cyanide undergoes oxidative addition to the nickel(0) catalyst to form a hydrido-cyanido-nickel(II) complex.[2]
-
Alkene Coordination: The alkene, 2,4-dimethyl-1-pentene, coordinates to the nickel center.
-
Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step determines the regioselectivity of the reaction. For branched alkenes, the addition can be influenced by steric and electronic factors, as well as the ligand environment of the catalyst.
-
Reductive Elimination: The final step is the rate-limiting reductive elimination of the this compound product, regenerating the nickel(0) catalyst, which can then re-enter the catalytic cycle.[2] The addition of a Lewis acid, such as triphenylboron, can accelerate this step and increase the overall reaction rate.[2]
A potential side reaction involves the reaction of the nickel catalyst with excess HCN, leading to the formation of inactive dicyanonickel(II) species.[2]
Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of 2,4-dimethyl-1-pentene.
Experimental Protocol: Nickel-Catalyzed Hydrocyanation
Safety Precaution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to an emergency cyanide antidote kit. Alternatively, safer cyanide sources such as acetone cyanohydrin or in situ generation from formamide can be considered.[1][4]
Materials and Reagents:
| Reagent/Material | Typical Specifications |
| 2,4-Dimethyl-1-pentene | >98% purity |
| Tetrakis(triarylphosphite)nickel(0) | Catalyst |
| Triaryl phosphite | Ligand |
| Triphenylboron | Lewis Acid Cocatalyst |
| Hydrogen Cyanide (liquefied) | High purity |
| Toluene | Anhydrous |
| Nitrogen Gas | High purity |
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the nickel(0) catalyst, additional phosphite ligand, and the Lewis acid cocatalyst.
-
Solvent and Substrate Addition: Add anhydrous toluene to the reactor, followed by 2,4-dimethyl-1-pentene.
-
Reaction Setup: Seal the reactor and purge with nitrogen gas. Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the safe addition of hydrogen cyanide.
-
HCN Addition: Carefully add liquefied hydrogen cyanide to the cooled and stirred reaction mixture.
-
Reaction Conditions: Heat the reactor to the desired temperature (typically in the range of 60-120 °C) and pressurize with nitrogen if necessary.
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography. Upon completion, cool the reactor to room temperature and carefully vent any excess pressure. The reaction mixture can be quenched with a suitable reagent to neutralize any remaining HCN.
-
Purification: The product, this compound, can be purified by fractional distillation under reduced pressure.
Caption: SN2 mechanism for the Kolbe synthesis of this compound.
Experimental Protocol: Kolbe Nitrile Synthesis
Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.
Materials and Reagents:
| Reagent/Material | Typical Specifications |
| 1-Bromo-2,4-dimethylpentane | >97% purity |
| Sodium Cyanide | >98% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Brine | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Substrate Addition: Add 1-bromo-2,4-dimethylpentane to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with several portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Conclusion
Both the nickel-catalyzed hydrocyanation and the Kolbe nitrile synthesis represent viable and effective methods for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific safety infrastructure in place. The hydrocyanation route offers high atom economy and is well-suited for industrial applications, while the Kolbe synthesis is a robust and well-understood laboratory-scale procedure.
References
- Yang, X., et al. (2019). Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Green Chemistry, 21(19), 5238-5242. [Link]
- Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. [Link]
- Wikipedia. (n.d.).
- Li, Y., et al. (2021). Ligand-Controlled Ni-Catalyzed Regiodivergent Hydrocyanation of Unactivated Alkynes toward Linear and Branched Vinyl Nitriles.
- Wikipedia. (n.d.). Kolbe nitrile synthesis. [Link]
- van Leeuwen, P. W. N. M., et al. (2001). Ligand development in the Ni-catalyzed hydrocyanation of alkenes.
- chemeurope.com. (n.d.). Kolbe nitrile synthesis. [Link]
- Sahoo, B., et al. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes.
- Scribd. (n.d.).
- StudySmarter. (2023).
- LookChem. (n.d.). 1-BROMO-4,4-DIMETHYLPENTANE. [Link]
- Lee, S., et al. (2023). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 19, 1489-1497. [Link]
- RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis.
- PubChem. (n.d.). 1-Bromo-2,4-dimethylpentane. [Link]
- Organic Syntheses. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 3. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
experimental protocol for 2,4-Dimethylpentanenitrile preparation
An Application Note for the Synthesis of 2,4-Dimethylpentanenitrile
Topic: Experimental Protocol for this compound Preparation Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable nitrile-containing building block. The protocol detailed herein employs a modern, safety-conscious approach using a nickel-catalyzed transfer hydrocyanation reaction. This method avoids the direct handling of highly toxic hydrogen cyanide (HCN) gas by utilizing a stable, solid HCN donor reagent.[1][2] The guide covers the underlying synthetic strategy, a detailed step-by-step experimental protocol, safety considerations, and methods for product purification and characterization. The causality behind critical experimental steps is explained to provide a deeper understanding of the reaction for researchers and drug development professionals.
Introduction and Synthetic Strategy
Nitriles are fundamental functional groups in organic synthesis, serving as precursors to a wide array of other functionalities including amines, amides, and carboxylic acids.[3] The direct addition of a hydrogen and a cyanide group across an alkene double bond, known as hydrocyanation, represents the most atom-economical route to these compounds.[1][3]
Historically, transition-metal-catalyzed hydrocyanation has been a powerful tool, particularly in large-scale industrial applications like the synthesis of adiponitrile, a precursor to Nylon 6,6.[3][4] These processes, however, often rely on the use of extremely toxic and volatile hydrogen cyanide (HCN), posing significant handling risks in a laboratory setting.[4]
To address this challenge, significant research has focused on "transfer hydrocyanation" methods. These strategies employ safer, easier-to-handle HCN surrogates or donors.[1][5] This protocol adapts a state-of-the-art approach utilizing a malononitrile-based HCN donor in conjunction with a nickel catalyst. This Lewis acid-free system offers high kinetic control and broad functional group tolerance, making it an excellent choice for laboratory-scale synthesis.[2]
The chosen synthetic route is the hydrocyanation of 2,4-dimethyl-1-pentene. Nickel-catalyzed hydrocyanation of terminal alkenes generally favors the formation of the linear nitrile product, which in this case is the desired this compound.[3]
Reaction Mechanism: Nickel-Catalyzed Transfer Hydrocyanation
The catalytic cycle for this transfer hydrocyanation is a well-elucidated process that relies on the ability of a low-valent nickel complex to mediate the challenging C(sp³)–CN bond activation of the donor reagent.[2]
The key mechanistic steps are as follows[2][4][6]:
-
C–CN Bond Activation: A low-valent Ni(0) catalyst, typically stabilized by phosphine or phosphite ligands, undergoes oxidative addition into the C(sp³)–CN bond of the HCN donor reagent. This is often the rate-determining step of the overall transformation.
-
Formation of the Active Catalyst: This activation step generates the key hydrocyanation catalyst, a hydrido(cyano)nickel(II) species, formulated as L₂Ni(H)(CN).
-
Alkene Coordination & Insertion: The starting alkene, 2,4-dimethyl-1-pentene, coordinates to the nickel center. This is followed by a migratory insertion of the alkene into the nickel-hydride (Ni-H) bond to form an alkylnickel(II) cyanide intermediate. This insertion typically occurs in a syn fashion.[3]
-
Reductive Elimination: The final step is the reductive elimination of the C-CN bond, which releases the desired this compound product and regenerates the Ni(0) catalyst, allowing the cycle to continue.
This process provides a controlled, kinetically driven pathway to the product without the need for Lewis acid co-catalysts, which were often required in earlier systems to facilitate the final reductive elimination step.[2][4]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving cyanide-containing reagents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| 2,4-Dimethyl-1-pentene | C₇H₁₄ | 98.19 | 982 mg | 10.0 | 1.0 | 625-65-0 |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | C₁₆H₂₄Ni | 275.06 | 138 mg | 0.5 | 0.05 | 1295-35-8 |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | C₂₆H₂₄P₂ | 398.43 | 219 mg | 0.55 | 0.055 | 1663-45-2 |
| 2-(tert-Butyl)-2-methylmalononitrile | C₈H₁₂N₂ | 136.19 | 2.04 g | 15.0 | 1.5 | 78776-63-3 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - | 108-88-3 |
Equipment
-
100 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Septa, syringes, and cannulas
-
Heating mantle with a temperature controller and thermocouple
-
Rotary evaporator
-
Glassware for aqueous work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Apparatus for fractional distillation or flash column chromatography
Reaction Procedure
-
Catalyst Preparation (Inert Atmosphere):
-
Rationale: The Ni(0) catalyst is highly sensitive to oxygen and moisture. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.
-
In a glovebox or on a Schlenk line, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 138 mg, 0.5 mmol) and 1,2-bis(diphenylphosphino)ethane (dppe, 219 mg, 0.55 mmol) to a dry 100 mL Schlenk flask containing a magnetic stir bar.
-
Add 20 mL of anhydrous toluene via cannula transfer.
-
Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating the formation of the Ni(0)-dppe complex.
-
-
Reaction Assembly:
-
To the flask containing the catalyst solution, add the HCN donor, 2-(tert-butyl)-2-methylmalononitrile (2.04 g, 15.0 mmol).
-
Rationale: Using an excess of the HCN donor ensures that the catalyst can be efficiently converted to the active H-Ni-CN species and helps drive the reaction to completion.[2]
-
Finally, add 2,4-dimethyl-1-pentene (982 mg, 10.0 mmol) via syringe, followed by an additional 30 mL of anhydrous toluene to achieve the desired concentration.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a heating mantle pre-heated to 80 °C.
-
Rationale: The elevated temperature provides the necessary activation energy for the rate-determining C-CN bond cleavage and subsequent catalytic steps, ensuring a reasonable reaction rate.
-
Stir the reaction mixture vigorously at 80 °C for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (via a purged syringe) and analyzing by GC-MS or TLC (staining with potassium permanganate to visualize the disappearance of the alkene).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
CAUTION: The reaction mixture still contains unreacted cyanide donor. Quench carefully.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of a vigorously stirred aqueous solution of sodium hypochlorite (bleach, ~5-10%). This will oxidize and decompose any residual cyanide species. Stir for at least 1 hour.
-
Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether or ethyl acetate and shake.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Rationale: The water wash removes water-soluble byproducts, and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
The crude product will be a colorless to pale yellow oil. Purify the crude oil by vacuum fractional distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization
The identity and purity of the final product, this compound (MW: 111.18 g/mol ), can be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹.
-
GC-MS: To confirm the molecular weight and purity.
Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted before beginning any experimental work.
-
Cyanide Hazard: Although this protocol avoids HCN gas, the malononitrile donor is a cyanide source and must be handled with extreme care. It is toxic if swallowed, inhaled, or absorbed through the skin.[7]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal according to institutional guidelines.
-
-
Nickel Catalyst: Nickel compounds are known carcinogens and sensitizers. Avoid inhalation of the powder and skin contact.
-
Flammable Solvents: Toluene and diethyl ether are highly flammable. Ensure there are no ignition sources near the experimental setup. All heating should be conducted using a heating mantle, not a Bunsen burner.
-
Emergency Preparedness: Have a cyanide antidote kit available and ensure all personnel are trained in its use. In case of exposure, seek immediate medical attention.
References
- Wikipedia. (n.d.). Hydrocyanation.
- Yadav, V. (2020, July 10). Hydrocyanation of alkenes || transition metal Catalyzed addition. YouTube.
- ResearchGate. (n.d.). Proposed mechanism for the Ni‐catalyzed transfer hydrocyanation of alkenes using Zn(CN)2.
- Tauchert, M. E. (n.d.). Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installation of a C-1 building block. Science of Synthesis.
- Babu, T. V. R. (2010). Hydrocyanation of Alkenes and Alkynes. Organic Reactions.
- Giri, R., & Morandi, B. (2023). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. Journal of the American Chemical Society.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4,4-Dimethylpentanenitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of 2,4-Dimethylpentanenitrile via Fractional Distillation
For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and process scale-up.
Abstract & Introduction
2,4-Dimethylpentanenitrile is a branched-chain aliphatic nitrile that serves as a valuable intermediate and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The isomeric purity of such intermediates is paramount, as subtle differences in structure can lead to significant variations in the biological activity and safety profile of the final API. Synthesis of this compound often results in a crude product containing unreacted starting materials, solvents, and structurally similar impurities.
Fractional distillation is a cornerstone purification technique in chemical manufacturing, leveraging differences in the boiling points of components within a liquid mixture to achieve separation.[1] This application note provides a comprehensive, experience-driven guide to the purification of this compound using laboratory-scale fractional distillation. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure the isolation of the target compound with high purity. The causality behind each procedural step is explained to empower the user with a deep understanding of the process, enabling effective troubleshooting and adaptation.
Foundational Principles: Why Fractional Distillation?
The efficacy of fractional distillation hinges on the establishment of a series of vaporization-condensation cycles within a distillation column.[2] Each cycle, conceptually referred to as a "theoretical plate," enriches the vapor phase with the more volatile component.[3][4][5] For mixtures with closely boiling components, a column with a higher number of theoretical plates is necessary to achieve effective separation.[5]
The key to purifying this compound is understanding its physical properties relative to potential impurities. While specific impurity profiles depend on the synthetic route, common contaminants include residual solvents, isomeric nitriles, and hydrocarbon byproducts.[6]
Table 1: Physicochemical Properties of this compound and a Potential Impurity
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Target | This compound | C₇H₁₃N | 111.18 | ~150-160°C (estimated) |
| Impurity Example | 2,4-Dimethylpentane | C₇H₁₆ | 100.20 | 80.7°C[7] |
The significant difference in boiling points between the target nitrile and a potential hydrocarbon impurity illustrates the suitability of fractional distillation. The challenge lies in separating it from other isomeric nitriles or higher-boiling impurities, which requires a highly efficient fractionating column.
Pre-Distillation: Analysis and Preparation
A successful purification begins before the distillation flask is heated. A thorough understanding of the crude mixture is essential for designing an effective protocol.
Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful analytical technique for separating and identifying volatile components in a mixture.[8][9] It provides critical information on the number of impurities, their relative abundance, and their likely boiling points (based on elution order), which informs the distillation strategy.
Protocol:
-
Prepare a dilute solution of the crude this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Run a temperature program that starts below the boiling point of the solvent and ramps up to a temperature sufficient to elute all expected components.
-
Analyze the resulting chromatogram to identify the peak corresponding to the target compound and any impurity peaks. Use the mass spectra to confirm identities.
-
Calculate the area percentage of each peak to estimate the purity of the crude material.[10]
Pre-treatment of Crude Material
Rationale: Water is a common impurity that can interfere with distillation by forming azeotropes or causing bumping. It's crucial to dry the crude mixture before purification.
Protocol:
-
If the crude product was subjected to an aqueous workup, separate the organic layer.
-
Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic layer.
-
Swirl the flask periodically for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying. If it clumps together, add more.
-
Filter or decant the dried liquid away from the drying agent into the distillation flask.
Detailed Protocol: Fractional Distillation
This protocol outlines the setup and execution of a laboratory-scale fractional distillation for purifying up to 100 g of crude this compound.
Apparatus Setup
Core Principle: The efficiency of a fractional distillation column is largely determined by its length and the type of packing material used, which provides the surface area for the vapor-liquid equilibria to occur.[11][12][13] Structured packing or highly efficient random packing (like Raschig rings or metal sponge) is recommended for separating closely boiling isomers.
Components:
-
Heating mantle with a stirrer
-
Round-bottom flask (distilling flask), sized so the crude material fills it to about half to two-thirds of its volume
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column, minimum 30 cm)
-
Distillation head with a thermometer adapter
-
Thermometer (placed so the top of the bulb is level with the side arm of the distillation head)[2]
-
Condenser (Liebig or Allihn)
-
Receiving flask (round-bottom flask or graduated cylinder)
-
Insulating material (glass wool or aluminum foil)
-
Joint clips and a sturdy clamp/stand setup
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Assembly: Assemble the distillation apparatus as described above in a fume hood. Ensure all glass joints are properly sealed and secured with clips.
-
Charging the Flask: Add the pre-dried crude this compound and a magnetic stir bar to the distilling flask.
-
Insulation: Loosely wrap the fractionating column with glass wool or aluminum foil. Causality: Insulation minimizes heat loss to the environment, helping to maintain the thermal gradient necessary for efficient separation.[2]
-
Cooling: Start a gentle flow of cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.
-
Heating & Equilibration: Begin heating the flask while stirring. Adjust the heating rate so that the liquid boils gently. Observe the ring of condensing vapor slowly rise through the column.[2] A slow ascent is critical for establishing the equilibrium at each theoretical plate. This may take 30-60 minutes.
-
Collecting the Foreshot: The temperature at the distillation head will initially rise and stabilize at the boiling point of the lowest-boiling component. Collect this first fraction, or "foreshot," in a separate receiving flask. This fraction contains low-boiling impurities like residual solvents or hydrocarbon byproducts.
-
Collecting the Main Fraction (Heart-Cut): Once the foreshot has been removed, the temperature at the head may drop slightly before rising again and stabilizing at the boiling point of the target compound. When the temperature is stable, switch to a new, clean receiving flask to collect the main product fraction. The distillation rate should be slow and steady, approximately 1-2 drops per second.
-
Monitoring: Continuously monitor the temperature at the distillation head. A stable temperature reading indicates that a pure substance is distilling. If the temperature fluctuates or begins to rise significantly, it signals the onset of a higher-boiling impurity.
-
Collecting the Tailings: When the temperature starts to rise above the boiling point of the pure product, or when only a small amount of liquid remains in the distilling flask, switch to a third receiver to collect the "tailings."
-
Shutdown: Stop the heating and allow the apparatus to cool completely before disassembling. Never distill to dryness, as this can lead to the formation of explosive peroxides or residues.
Post-Distillation Analysis and Quality Control
Rationale: It is imperative to verify the purity of the collected fractions to confirm the success of the purification.
Protocol:
-
Analyze each collected fraction (foreshot, heart-cut, and tailings) by GC-MS using the same method as in the pre-distillation analysis.
-
Compare the chromatograms. The heart-cut fraction should show a significant reduction or complete elimination of impurity peaks observed in the crude material.
-
For quantitative results, use a calibrated internal standard or assume equal detector response factors for an area percent calculation. The target purity for pharmaceutical intermediates is often >99.5%.
-
Combine all heart-cut fractions that meet the purity specification.
Safety, Handling, and Waste Disposal
Expertise-Driven Insight: Organic nitriles are toxic and should be handled with appropriate precautions.[14] They can be absorbed through the skin, and their combustion can produce highly toxic hydrogen cyanide gas.[14][15]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[16][17] Note that while nitrile gloves are named similarly, their resistance to organic nitriles as solvents can vary; always check glove compatibility charts for prolonged contact.
-
Handling: Avoid inhalation of vapors and direct skin contact.[16] In case of skin contact, wash the affected area immediately with soap and water.[15]
-
Fire Safety: Keep away from open flames and ignition sources. Use a heating mantle, not a Bunsen burner.[16]
-
Waste Disposal: All liquid waste containing nitriles must be collected in a designated "Organic Liquid" hazardous waste container.[16] Solid waste, such as contaminated drying agent, should be disposed of in a designated solid waste container. Follow all institutional and local regulations for hazardous waste disposal.
Troubleshooting
| Problem | Potential Cause | Solution |
| Bumping / Uneven Boiling | No stir bar; heating too rapidly. | Add a stir bar before heating. Reduce the heating rate. |
| Flooding of the Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heating rate to allow the condensed liquid to flow back down the column. |
| Poor Separation | Column has insufficient theoretical plates; heating rate is too high; poor insulation. | Use a longer or more efficient packed column. Reduce the distillation rate. Insulate the column properly. |
| Temperature at Head Drops | Distillation rate is too fast, exceeding the heat input capacity. | Reduce the distillation rate by lowering the heat setting. |
References
- Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best.
- Process Engineering International. (n.d.). How to Choosing the Right Structured Packing for Chemical Processing.
- EPCM Holdings. (n.d.). Distillation Columns: Plates and Packing.
- Wikipedia. (n.d.). Theoretical plate.
- Journal of Chemical Education. (1962). Simple method for determining number of theoretical plates.
- Fun with entropy. (n.d.). Theoretical Plates (Fractional Distillation).
- Analytical Chemistry. (1960). Gas Chromatographic Analysis of Nitriles.
- Naike Chemical. (2022). How To Select The Random packing in distillation column.
- Google Patents. (1945). Purification of nitriles. US2388506A.
- LCGC International. (n.d.). Chromatography Fundamentals, Part V: Theoretical Plates: Significance, Properties, and Uses.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles.
- Quora. (2019). What is a theoretical plate in fractional distillation?.
- Finepac Structures. (2025). Distillation Column Trays and Packing: A Comprehensive Overview.
- Agilent Technologies, Inc. (n.d.). Nitriles, C1 – C4, hydrocarbons, C1 - C5.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- Google Patents. (1977). Purification of chlorobutyronitrile. US4022816A.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,4-dimethyl-. NIST Chemistry WebBook.
- Molecules. (2021). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
- PubChem. (n.d.). This compound.
- PubMed. (1987). Nitrile-synthesizing enzyme: Screening, purification and characterization.
- National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- Agilent Technologies, Inc. (2016). CHEMICAL PURITY ANALYSIS.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
- StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- Chemguide. (n.d.). The Preparation of Nitriles.
- PubChem. (n.d.). 2,4-Dimethylpent-4-enenitrile.
- ChemSynthesis. (2025). 4,4-dimethylpentanenitrile.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Theoretical plate - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. quora.com [quora.com]
- 6. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 7. Pentane, 2,4-dimethyl- [webbook.nist.gov]
- 8. Theoretical Plates (Fractional Distillation) [funwithentropy.weebly.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. kuberinternals.com [kuberinternals.com]
- 12. sutongtechnology.com [sutongtechnology.com]
- 13. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 14. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Detailed Guide to the GC-MS Analysis of 2,4-Dimethylpentanenitrile and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the analysis of 2,4-Dimethylpentanenitrile and its primary reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the core principles of sample preparation, derivatization, and chromatographic separation, and mass spectrometric fragmentation. Detailed, field-proven protocols for the analysis of the nitrile starting material and its key derivatives—amides, carboxylic acids, and amines—are presented. This document is intended to serve as a practical resource for researchers in organic synthesis, drug discovery, and process development, enabling robust and reliable characterization of these compounds.
Introduction: The Analytical Imperative in Nitrile Chemistry
Nitriles are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of functional groups, including amines, carboxylic acids, amides, and ketones. This compound, a branched-chain aliphatic nitrile, is a representative substrate in these transformations. The precise monitoring of reactions involving this and related nitriles is paramount to ensure reaction completion, identify byproducts, and ultimately, control the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation capabilities.
This application note moves beyond a simple recitation of methods. It provides a detailed exposition of the "why" behind the "how"—explaining the rationale for specific derivatization strategies, the interpretation of mass spectral data based on fundamental fragmentation principles, and the optimization of GC parameters for this class of compounds.
Core Principles: Navigating the Analytical Landscape
The successful GC-MS analysis of this compound and its reaction products hinges on a clear understanding of the chemical properties of the analytes and the principles of the analytical technique. The starting nitrile is a relatively non-polar and volatile compound, making it amenable to direct GC-MS analysis. However, its common reaction products, such as carboxylic acids and amines, are polar and less volatile, necessitating chemical modification—a process known as derivatization—to enhance their chromatographic performance.[1][2]
The Role of Derivatization
Derivatization chemically alters a compound to make it more suitable for a given analytical method.[1][2] For the GC-MS analysis of polar molecules, the primary goals of derivatization are:
-
Increased Volatility: By replacing active hydrogens in functional groups like -OH, -NH2, and -COOH with less polar moieties (e.g., trimethylsilyl groups), intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.[1][3]
-
Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC inlet and column.[1]
-
Enhanced Chromatographic Performance: Less polar derivatives exhibit reduced interaction with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in the mixture.
-
Characteristic Mass Spectra: Derivatization can introduce specific fragmentation patterns that aid in the identification and structural confirmation of the analyte.
The choice of derivatization reagent is dictated by the functional group(s) present in the analyte. A summary of recommended derivatization strategies for the reaction products of this compound is presented in the table below.
| Analyte Class | Functional Group | Recommended Derivatization | Reagent Example | Derivative Formed |
| Carboxylic Acids | -COOH | Silylation or Esterification | BSTFA or MSTFA | Trimethylsilyl ester |
| Primary Amines | -NH2 | Silylation or Acylation | BSTFA or TFAA | Trimethylsilyl amine or Trifluoroacetamide |
| Amides | -CONH2 | Silylation (if necessary) | BSTFA | Trimethylsilyl amide |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. However, optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
A representative aliquot of the reaction mixture should be quenched appropriately and then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The organic extract should be dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and then concentrated to a suitable volume for analysis. For quantitative analysis, an internal standard should be added prior to extraction.
Derivatization Protocols
This protocol is a versatile method for the derivatization of both carboxylic acids and primary amines.[4][5]
-
Sample Preparation: Transfer a known amount of the dried sample extract (typically 10-100 µg) to a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Then, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Trifluoroacetic anhydride (TFAA) is a highly effective reagent for the acylation of primary amines, producing stable and volatile derivatives.[4]
-
Sample Preparation: Place a known amount of the dried amine-containing sample into a reaction vial.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of TFAA.
-
Reaction: Cap the vial securely and heat at 60-70°C for 15-30 minutes.
-
Work-up and Analysis: After cooling, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue redissolved in a suitable solvent for injection.
GC-MS Instrumentation and Parameters
The following parameters are a good starting point for the analysis of this compound and its derivatized reaction products.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good separation for a wide range of analyte polarities. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport through the column. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow rate for good chromatographic resolution. |
| Oven Program | Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for generating EI mass spectra, providing consistent fragmentation. |
| Mass Range | m/z 40-400 | A suitable mass range to capture the molecular ions and characteristic fragments of the target analytes. |
| Source Temperature | 230°C | Maintains the ion source at a temperature that prevents contamination and ensures efficient ionization. |
| Quadrupole Temp. | 150°C | A typical quadrupole temperature for stable mass analysis. |
Data Analysis and Interpretation
The identification of compounds is achieved by a two-pronged approach: comparison of the analyte's retention time with that of a known standard and matching its mass spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.
Mass Spectral Fragmentation of this compound and its Reaction Products
Understanding the fragmentation patterns of the target molecules is key to confident identification.
While an experimental spectrum from NIST is not directly available for public display, its fragmentation is expected to follow patterns typical for branched alkyl nitriles. Key fragmentation pathways include:
-
α-cleavage: Loss of an alkyl radical adjacent to the nitrile group.
-
McLafferty Rearrangement: For nitriles with a sufficiently long alkyl chain, this rearrangement can occur, though it may be less prominent in branched structures.
A GC-MS spectrum for this compound is available from commercial libraries.[6]
The amide derivative will exhibit characteristic fragmentation patterns, including:
-
α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon.
-
McLafferty Rearrangement: If sterically feasible, this can lead to the formation of a resonance-stabilized ion. A reference mass spectrum for N,4-dimethylpentanamide is available in PubChem.[7]
The underivatized acid may show a weak molecular ion. Common fragments include:
-
Loss of water: [M-18]+
-
Loss of the carboxyl group: [M-45]+
-
McLafferty Rearrangement: A prominent peak at m/z 60 is characteristic of many carboxylic acids. A GC-MS spectrum of 2,4-Dimethylpentanoic acid is available on SpectraBase.[8][9]
Primary amines often show a weak or absent molecular ion. Key fragments arise from:
-
α-cleavage: Loss of the largest alkyl group attached to the carbon bearing the amino group, leading to a stable iminium ion. For 2,4-dimethylpentylamine, a prominent fragment at m/z 44 ([CH3CH=NH2]+) would be expected. Reference mass spectra for structurally similar amines like 1,4-dimethylamylamine and 2-Hexanamine, 4-methyl- are available from the NIST WebBook and other sources.[10][11]
Visualizing the Workflow and Fragmentation
To provide a clear visual representation of the analytical process and the underlying chemical transformations, the following diagrams are provided.
Conclusion: A Robust Framework for Nitrile Reaction Analysis
This application note has provided a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its key reaction products. By understanding the principles of derivatization and mass spectral fragmentation, researchers can confidently identify and monitor the components of their reaction mixtures. The provided protocols offer a solid starting point for method development, and the conceptual framework will aid in troubleshooting and adapting these methods for other nitrile-based chemical systems. The robust and reliable data generated through these techniques are essential for advancing research and development in the chemical and pharmaceutical industries.
References
- Ngim, K. K., et al. (2000). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. Journal of Agricultural and Food Chemistry, 48(7), 2897-2902.
- SpectraBase. (n.d.). 2,4-Dimethylpentanoic acid.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
- PubChem. (n.d.). 2,4-Dimethylpentanoic acid.
- SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-5-oxo-, methyl ester.
- Ge, X., & Liu, J. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2147-2155.
- Bibel, M. (2022, March 9).
- PubChem. (n.d.). This compound.
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
- Restek. (n.d.). GC Derivatization.
- Halket, J. M., & Zaikin, V. G. (2004). Derivatization in mass spectrometry– 3. Alkylation (arylation). European Journal of Mass Spectrometry, 10(1), 1-19.
- PubChem. (n.d.). N,4-dimethylpentanamide.
- Chemistry For Everyone. (2023, August 14).
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for....
- NIST. (n.d.). Pentane, 2,4-dimethyl-. In NIST Chemistry WebBook.
- Pietrogrande, M. C., et al. (2014). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- NIST. (n.d.). Pentanenitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,4-dimethylpentanoic acid. In NIST Chemistry WebBook.
- NIST. (n.d.). Pentanenitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). Pentanenitrile, 4,4-dimethyl-5-oxo-. In NIST Chemistry WebBook.
- NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4,4-Dimethylpentanamide.
- SWGDRUG.org. (2013). DMAA.
- Wikipedia. (n.d.). 1,4-Dimethylamylamine.
- NIST. (n.d.). 2-Hexanamine, 4-methyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1,3-Dimethylamylamine.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,4-dimethylpentanamide | C7H15NO | CID 20533276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,4-Dimethylpentanoic acid | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Dimethylamylamine - Wikipedia [en.wikipedia.org]
- 11. 2-Hexanamine, 4-methyl- [webbook.nist.gov]
Application Notes and Protocols: Hydrolysis of 2,4-Dimethylpentanenitrile to 2,4-Dimethylpentanoic Acid
<
Introduction
2,4-Dimethylpentanoic acid is a valuable carboxylic acid intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1] Its branched alkyl structure imparts unique properties to molecules incorporating this moiety. One common synthetic route to this acid is through the hydrolysis of the corresponding nitrile, 2,4-dimethylpentanenitrile.[2] However, the steric hindrance posed by the two methyl groups in the vicinity of the nitrile functionality presents a significant challenge, often necessitating harsh reaction conditions to achieve complete conversion.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of this compound. It will delve into the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis, offer detailed, field-proven protocols, and compare the two approaches to enable an informed selection of the most suitable method for a given application.
Mechanistic Insights: Overcoming Steric Hindrance
The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[4][5] The choice of acidic or basic conditions fundamentally alters the mechanism of nucleophilic attack on the electrophilic carbon of the nitrile group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[6][7] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[8][9] Following the initial nucleophilic addition, a series of proton transfers and tautomerization steps lead to the formation of an amide intermediate.[7] This amide is then further hydrolyzed under the acidic conditions to the desired carboxylic acid and an ammonium ion.[4]
The key advantage of acid catalysis is the activation of the nitrile. However, for sterically hindered nitriles like this compound, the bulky alkyl groups can impede the approach of the water molecule, often requiring high temperatures and prolonged reaction times.
Base-Catalyzed Hydrolysis
In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[4][6] This is generally a slower process for unactivated nitriles compared to the acid-catalyzed pathway because the nitrile itself is less electrophilic. The resulting intermediate is a resonance-stabilized anion that is subsequently protonated by water to form an imidic acid, which then tautomerizes to the amide.[5] The amide is then hydrolyzed to a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.[10]
While base-catalyzed hydrolysis avoids the need to activate the nitrile through protonation, the direct attack of the hydroxide ion can also be sterically hindered. Consequently, vigorous conditions such as high concentrations of base and elevated temperatures are often necessary to drive the reaction to completion.[6]
Comparative Analysis of Hydrolysis Protocols
The selection between acid- and base-catalyzed hydrolysis depends on several factors, including substrate compatibility with strong acids or bases, desired reaction time, and available equipment. The following table summarizes the key parameters for each approach.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Reaction Intermediate | Protonated nitrile, Amide | Carboxylate salt, Amide |
| Reaction Conditions | High temperature, prolonged reflux | High temperature, prolonged reflux |
| Work-up | Extraction, neutralization of excess acid | Acidification, extraction |
| Key Advantage | Activation of the nitrile group | Avoids strongly acidic conditions |
| Key Disadvantage | Potential for side reactions at high T | Requires a final acidification step |
Experimental Protocols
The following protocols are designed to be robust and reproducible for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to facilitate the hydrolysis of the sterically hindered nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid. Caution: Add the sulfuric acid slowly to the water while cooling in an ice bath to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylpentanoic acid.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization, if necessary.
Experimental Workflow: Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to effect the hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Ethanol (or other suitable solvent)
-
Deionized Water
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol. Add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M, 2-3 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water and wash with diethyl ether to remove any unreacted nitrile.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 while cooling in an ice bath. The carboxylic acid may precipitate out.
-
Extract the acidified aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dimethylpentanoic acid.
-
-
Purification: Purify the crude product by vacuum distillation or recrystallization as needed.
Experimental Workflow: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Conclusion
The hydrolysis of the sterically hindered this compound to 2,4-dimethylpentanoic acid is a challenging yet achievable transformation. Both acid- and base-catalyzed methods can be employed effectively, with the choice depending on the specific requirements of the synthesis. The protocols provided herein offer robust starting points for researchers. It is recommended to perform small-scale optimization of reaction time and temperature to achieve the best possible yield and purity for a given experimental setup.
References
- Pinner Reaction. NROChemistry.
- Nitriles to Esters. Chemistry Steps.
- Pinner Reaction. Organic Chemistry Portal.
- Biocatalytic hydrolysis of nitriles. ResearchGate.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- hydrolysis of nitriles. Chemguide.
- Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE.
- Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. brainly.com.
- Pinner reaction. Wikipedia.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure.
- Ritter reaction. Wikipedia.
- Solved 2-Hydroxy-2,4-dimethylpentanoic acid synthesis Using. Chegg.com.
- Solved 7. How would you prepare 2,4-dimethylpentanoic acid. Chegg.com.
- Hydrolysis of Nitriles. Organic Synthesis.
- Ritter Reaction. YouTube.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.
- Ritter Reaction. Organic Chemistry Portal.
- Ritter Reaction. NROChemistry.
- Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
- CHM2211 Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis. YouTube.
- 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- Acid Induced Hydrolysis of Nitriles. AK Lectures.
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G. University of Groningen.
- Organic Syntheses Procedure.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications.
- 2,4-Dimethylpentanoic acid. PubChem.
- This compound. PubChem.
- Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. ResearchGate.
- 2-Hydroxy-2,4-dimethylpentanoic acid. PubChem.
Sources
- 1. 2,4-Dimethylpentanoic acid | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. aklectures.com [aklectures.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of 2,4-Dimethylpentylamine
Introduction: The Significance of 2,4-Dimethylpentylamine in Modern Chemistry
Primary amines are fundamental building blocks in organic synthesis, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and specialty materials. Among these, 2,4-dimethylpentylamine, a chiral amine with a branched alkyl structure, presents a unique scaffold for introducing steric bulk and specific stereochemistry into target molecules. Its synthesis via the reduction of 2,4-dimethylpentanenitrile is a key transformation that requires careful consideration of reagents and reaction conditions to achieve high yield and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this compound, detailing two robust protocols using Lithium Aluminum Hydride (LAH) and catalytic hydrogenation with Raney Nickel.
The choice of reduction methodology is critical and often dictated by factors such as scale, available equipment, and the presence of other functional groups. LAH is a potent reducing agent offering rapid and complete conversion, while catalytic hydrogenation provides a milder, more scalable, and often more environmentally benign alternative.[1] This guide will delve into the mechanistic underpinnings of each method, providing a rationale for the selection of specific parameters to ensure successful and reproducible outcomes.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is paramount for safe handling, effective reaction setup, and successful purification.
| Property | This compound | 2,4-Dimethylpentylamine (estimated) |
| Molecular Formula | C₇H₁₃N[2] | C₇H₁₇N |
| Molecular Weight | 111.18 g/mol [2] | 115.22 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~160-162 °C | ~130-135 °C |
| Density | ~0.8 g/cm³ | ~0.76 g/cm³ |
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method is a critical decision in the synthetic planning process. Both Lithium Aluminum Hydride (LAH) and catalytic hydrogenation with Raney Nickel are effective for the reduction of nitriles to primary amines, yet they present distinct advantages and disadvantages.
Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent that readily converts nitriles to primary amines.[3] Its high reactivity ensures complete conversion, often at moderate temperatures. However, LAH is pyrophoric and reacts violently with water and other protic solvents, necessitating stringent anhydrous conditions and careful handling.[4] The workup procedure can also be challenging due to the formation of aluminum salts.
Catalytic Hydrogenation (Raney Nickel): This method employs molecular hydrogen in the presence of a nickel catalyst. It is generally considered a "greener" and safer alternative to LAH, particularly for large-scale synthesis.[5] The reaction conditions can be tuned by adjusting temperature, pressure, and catalyst loading. However, catalytic hydrogenation may require specialized high-pressure equipment and can sometimes lead to the formation of secondary and tertiary amine byproducts.[5] The presence of ammonia is often used to suppress the formation of these byproducts.[5]
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LAH)
This protocol details the reduction of the sterically hindered this compound using the potent reducing agent, Lithium Aluminum Hydride. The procedure emphasizes the need for strictly anhydrous conditions and careful quenching of the reactive intermediate.
Workflow Diagram:
Sources
The Strategic Utility of 2,4-Dimethylpentanenitrile as a Versatile Chemical Intermediate
Introduction: Unlocking Molecular Complexity with a Branched Nitrile Building Block
In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, nitriles stand out for their exceptional versatility, serving as precursors to a wide array of functional groups.[1][] This guide focuses on the nuanced applications of 2,4-dimethylpentanenitrile, a branched aliphatic nitrile, as a key intermediate in synthetic pathways targeting high-value molecules in the pharmaceutical and agrochemical sectors. Its unique sterically hindered structure presents both challenges and opportunities for the discerning chemist, enabling the introduction of specific branched moieties crucial for biological activity.
This document provides a comprehensive overview of the chemical properties, key transformations, and detailed experimental protocols involving this compound. The methodologies described herein are designed to be robust and scalable, offering researchers and drug development professionals a practical guide to leveraging this intermediate's full potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N | [3] |
| Molecular Weight | 111.18 g/mol | [3] |
| CAS Number | 69975-94-6 | [3] |
| Appearance | Colorless liquid (Expected) | Inferred from similar nitriles |
| Boiling Point | Not explicitly available, estimated based on structure | |
| Solubility | Insoluble in water, soluble in organic solvents | Inferred from structure |
Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Synthetic Transformations of this compound
The synthetic utility of this compound stems from the reactivity of the nitrile functional group. The primary transformations involve hydrolysis to carboxylic acids and amides, and reduction to primary amines. These reactions provide access to key synthons for further molecular elaboration.
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of 2,4-Dimethylpentanoic Acid via Nitrile Hydrolysis
Introduction: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[] The resulting 2,4-dimethylpentanoic acid can serve as a precursor for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals where a branched alkyl chain is desired to enhance lipophilicity or modulate biological activity.
Causality of Experimental Choices: Acid-catalyzed hydrolysis is chosen for its efficiency in converting the nitrile directly to the carboxylic acid. The use of a strong acid like sulfuric acid protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Refluxing the reaction mixture ensures that sufficient energy is provided to overcome the activation barrier of both the initial hydration and the subsequent hydrolysis of the intermediate amide.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.1 mol, 11.12 g).
-
Acid Addition: Slowly and carefully add a solution of 50% (v/v) aqueous sulfuric acid (100 mL) to the flask while stirring. The addition should be done in an ice bath to control the initial exotherm.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (100 mL) followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid. The product will be in the aqueous layer as the carboxylate salt.
-
Separate the aqueous layer and acidify to a pH of ~2 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2,4-dimethylpentanoic acid.
Expected Yield: 85-95%
Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C=O stretch of the carboxylic acid should be observable in the IR spectrum around 1710 cm⁻¹.
Application Note 2: Synthesis of 2,4-Dimethylpentylamine via Nitrile Reduction
Introduction: Primary amines are crucial building blocks in the synthesis of a vast number of pharmaceuticals and agrochemicals. The reduction of this compound provides a direct route to 2,4-dimethylpentylamine, a valuable intermediate for introducing a branched, lipophilic amine moiety.
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. The acidic workup is necessary to protonate the intermediate aluminate complex and liberate the free amine.
Protocol 2: Reduction of this compound with LiAlH₄
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
2M Sulfuric Acid (H₂SO₄)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with a dropping funnel and reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous diethyl ether (150 mL) and LiAlH₄ (0.12 mol, 4.5 g) to the flask and cool the suspension to 0 °C in an ice bath.
-
Nitrile Addition: Dissolve this compound (0.1 mol, 11.12 g) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add deionized water (4.5 mL) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous sodium hydroxide solution (4.5 mL).
-
Add deionized water (13.5 mL) and stir the mixture vigorously for 30 minutes until a granular precipitate forms.
-
-
Isolation:
-
Filter the granular precipitate and wash it with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 2,4-dimethylpentylamine.
-
Expected Yield: 80-90%
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum (around 2250 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) confirm the conversion.
Application Note 3: α-Alkylation of this compound
Introduction: The α-carbon of nitriles can be deprotonated to form a carbanion, which can then be alkylated with an electrophile. This reaction allows for the further functionalization of the nitrile and the creation of more complex carbon skeletons.
Causality of Experimental Choices: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to deprotonate the α-carbon without attacking the nitrile group. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the carbanion. Anhydrous conditions are crucial as the carbanion is highly reactive towards protic solvents.
Protocol 3: α-Alkylation of this compound
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask and syringe techniques
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve diisopropylamine (0.11 mol, 15.4 mL) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (0.11 mol) dropwise via syringe and stir for 30 minutes.
-
Carbanion Formation: Add a solution of this compound (0.1 mol, 11.12 g) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add the alkyl halide (0.11 mol) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: 60-80%
Validation: Successful alkylation can be confirmed by ¹H NMR and ¹³C NMR, which will show the incorporation of the new alkyl group, and by mass spectrometry.
Conclusion: A Strategic Intermediate for Innovation
This compound serves as a valuable and versatile intermediate in organic synthesis. Its branched structure allows for the introduction of specific steric and electronic properties into target molecules, which is often a key consideration in the design of new pharmaceuticals and agrochemicals. The protocols detailed in this guide provide a solid foundation for researchers to utilize this building block effectively, paving the way for the development of novel and impactful chemical entities.
References
- Process for the preparation of 5-oxohexane nitriles and the compound 2,4...
- Alkylation of acetonitriles - US3755412A - Google P
- This compound | C7H13N | CID 21881676 - PubChem. (URL: [Link])
- Alkylation Reactions | Development, Technology - Mettler Toledo. (URL: [Link])
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. (URL: [Link])
Sources
Application Notes & Protocols: 2,4-Dimethylpentanenitrile in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide on the application of 2,4-dimethylpentanenitrile as a precursor in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial use of this compound is not widely documented in publicly available literature, its chemical structure presents a valuable opportunity for the synthesis of key building blocks for active pharmaceutical ingredients (APIs). Drawing upon established principles of nitrile chemistry and analogous syntheses, this guide outlines a scientifically grounded, proposed pathway for the synthesis of a precursor to Pregabalin, a widely used anticonvulsant and neuropathic pain agent. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers and professionals in drug development.
Introduction: The Strategic Value of Branched Nitriles in Pharmaceutical Synthesis
Nitrile-containing compounds are versatile intermediates in the pharmaceutical industry, primarily due to the reactivity of the cyano group, which can be transformed into a variety of other functional groups, most notably amines and carboxylic acids.[1] this compound (also known as 2,4-dimethylvaleronitrile) is a branched aliphatic nitrile whose structural features make it a promising, albeit currently underutilized, starting material for the synthesis of complex molecular scaffolds.[2]
The core value of this compound lies in its potential for conversion to chiral carboxylic acids and amines, which are ubiquitous in modern pharmaceuticals. This guide will focus on a proposed application: the synthesis of 2,4-dimethylpentanoic acid via hydrolysis, a key structural motif that can be further elaborated to access important pharmaceutical intermediates. This proposed application is grounded in the well-established synthesis of related compounds, such as the use of 2-benzyl-4-methylpentanenitrile in an efficient total synthesis of (±)-pregabalin.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for process development and safety.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | [2] |
| Molecular Weight | 111.18 g/mol | [2] |
| CAS Number | 69975-94-6 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-dimethylvaleronitrile | [2] |
Proposed Application: Synthesis of a Pregabalin Precursor
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster pharmaceutical used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. A key intermediate in several synthetic routes to pregabalin is 3-isobutylglutaric acid.[3] While not a direct precursor, the hydrolysis of this compound would yield 2,4-dimethylpentanoic acid. This section outlines the proposed synthesis of this acid and its potential as a building block.
Overall Synthetic Strategy
The proposed two-step conceptual pathway involves the hydrolysis of this compound to 2,4-dimethylpentanoic acid. This transformation is a cornerstone of nitrile chemistry.
Caption: Proposed synthetic pathway from this compound.
Hydrolysis of this compound: Mechanistic Considerations
The conversion of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[4][5][6][7][8][9][10] Both pathways proceed through an amide intermediate.[11]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. This allows for nucleophilic attack by water, a relatively weak nucleophile.[5][8] Subsequent tautomerization yields an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[7][9]
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[5] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[4] Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which must be acidified in a separate workup step to produce the free carboxylic acid.[6]
Sources
- 1. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
Navigating Uncharted Territory: A Theoretical Framework for Investigating 2,4-Dimethylpentanenitrile in Agrochemical Research
Preamble: Charting a Course for Novel Discovery
In the relentless pursuit of novel and effective agrochemical solutions, the exploration of previously uncharacterized chemical entities is paramount. This document addresses the topic of 2,4-Dimethylpentanenitrile, a compound for which direct applications in agrochemical research are not yet established in publicly accessible literature. The absence of data, however, is not a deterrent but rather an invitation for pioneering research.
This guide, therefore, deviates from a standard application note. Instead, it serves as a comprehensive theoretical framework and a detailed research initiation protocol for scientists and research professionals. It is designed to logically guide the investigation into the potential herbicidal, fungicidal, or insecticidal properties of this compound. We will proceed from foundational physicochemical characterization to a structured pipeline of biological screening and preliminary toxicological assessment, grounding our hypotheses in the established principles of agrochemical science and the known activities of structurally related nitrile-containing compounds.
Part 1: Foundational Compound Analysis and Hypothesis Formulation
Before embarking on extensive biological screening, a thorough understanding of the physicochemical properties of this compound is essential. These properties will dictate its formulation, environmental fate, and potential for biological uptake and interaction.
Physicochemical Profile
A summary of the known and predicted properties of this compound is presented below. This data is crucial for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| CAS Number | 69975-94-6 | PubChem[1] |
| Appearance | (Predicted) Colorless liquid | |
| Boiling Point | (Predicted) ~150-160 °C | |
| Solubility | (Predicted) Low in water, soluble in organic solvents |
Structural Analogs and Initial Hypotheses
While this compound itself is not documented as an agrochemical, the nitrile (-C≡N) functional group is present in various bioactive molecules. Furthermore, branched aliphatic structures can influence lipophilicity, which is a key factor in cuticle penetration for pesticides.
-
Hypothesis 1 (Herbicidal Activity): Some nitrile-containing herbicides act by disrupting photosynthesis or inhibiting specific enzymes. The lipophilic nature of the dimethylpentane backbone could facilitate uptake through the waxy cuticle of leaves. The nitrile group could potentially interact with enzymatic active sites.[2][3]
-
Hypothesis 2 (Fungicidal Activity): Certain nitrile compounds exhibit antifungal properties. The mechanism could involve the disruption of fungal cell membranes or inhibition of key metabolic pathways.[4][5][6]
-
Hypothesis 3 (Insecticidal Activity): The nitrile group is a key feature in some classes of insecticides. While structurally different from neonicotinoids, the potential for neurological or metabolic disruption in insects cannot be ruled out.[7][8][9] For instance, some compounds interfere with the insect nervous system or energy production.[7][8][9]
Part 2: A Step-by-Step Protocol for Agrochemical Screening
This section outlines a detailed, phased approach to systematically evaluate the potential agrochemical activity of this compound.
Phase 1: Primary In Vitro and In Vivo Screening
The initial phase is designed for broad, cost-effective screening to identify any significant biological activity.
-
Objective: To prepare a concentrated stock solution of this compound for use in various bioassays.
-
Materials: this compound, Acetone (reagent grade), Tween® 20, Deionized water.
-
Procedure:
-
Accurately weigh 100 mg of this compound.
-
Dissolve the compound in 10 mL of acetone to create a 10,000 ppm (10 mg/mL) solution.
-
For aqueous dilutions, create a working stock by taking 1 mL of the acetone stock, adding 10 µL of Tween® 20 as a surfactant, and bringing the final volume to 10 mL with deionized water. This creates a 1,000 ppm stock emulsion.
-
Further serial dilutions can be made from this working stock.
-
-
Objective: To assess the phytotoxicity of this compound on representative monocot and dicot species.
-
Species:
-
Monocot: Zea mays (Maize), Echinochloa crus-galli (Barnyard grass)
-
Dicot: Glycine max (Soybean), Amaranthus retroflexus (Redroot pigweed)
-
-
Procedure (Post-Emergence):
-
Grow seedlings in pots to the 2-3 leaf stage.
-
Prepare spray solutions of this compound at concentrations of 100, 500, and 2000 ppm using the method in Protocol 2.1.1.
-
Include a negative control (water + surfactant) and a positive control (e.g., Glyphosate or 2,4-D at recommended rates).[3][10]
-
Apply the solutions as a fine mist to the foliage until runoff.
-
Observe and score plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT).
-
-
Procedure (Pre-Emergence):
-
Sow seeds in pots.
-
Apply the test solutions to the soil surface.
-
Water the pots and place them in a greenhouse.
-
Assess seedling emergence and vigor compared to controls at 14 and 21 DAT.
-
-
Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of key plant pathogenic fungi.
-
Species: Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani.
-
Procedure (Poisoned Agar Assay):
-
Prepare Potato Dextrose Agar (PDA).
-
Autoclave and cool the PDA to approximately 50-55 °C.
-
Add the this compound stock solution to the molten agar to achieve final concentrations of 10, 50, and 200 ppm. Also prepare a control plate with acetone and surfactant only.
-
Pour the amended agar into Petri dishes.
-
Place a 5 mm mycelial plug from a fresh culture of the test fungus in the center of each plate.
-
Incubate at 25 °C.
-
Measure the colony diameter at 3, 5, and 7 days. Calculate the percentage of growth inhibition relative to the control.
-
-
Objective: To determine if this compound has contact or ingestion toxicity to representative insect pests.
-
Species: Spodoptera frugiperda (Fall Armyworm - chewing insect), Myzus persicae (Green Peach Aphid - sucking insect).
-
Procedure (Topical Application for Armyworm):
-
Use a micro-applicator to apply 1 µL of a 1000 ppm acetone solution of the test compound to the dorsal thorax of third-instar larvae.
-
Treat a control group with acetone only.
-
Provide treated larvae with an artificial diet.
-
Assess mortality at 24, 48, and 72 hours post-application.
-
-
Procedure (Leaf-Dip Bioassay for Aphids):
-
Excise leaves from a suitable host plant (e.g., cabbage).
-
Dip the leaves in test solutions (100, 500, 1000 ppm) for 10 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in a Petri dish with a moist filter paper.
-
Introduce 10-15 adult aphids.
-
Assess mortality at 24 and 48 hours.
-
Visualizing the Screening Workflow
The following diagram illustrates the proposed initial screening pipeline.
Caption: A workflow for the initial agrochemical screening of this compound.
Part 3: Advanced Protocols for "Hit" Compounds
Should this compound demonstrate significant activity in any of the primary screens (a "hit"), the following protocols are recommended for further investigation.
Protocol 3.1: Dose-Response and Potency Determination (LC₅₀/EC₅₀)
-
Objective: To quantify the potency of the compound by determining the concentration that causes 50% mortality (LC₅₀) or 50% effect (EC₅₀).
-
Procedure:
-
Based on the primary screening results, select a range of at least 5-7 concentrations that bracket the 50% effect level.
-
Repeat the relevant bioassay (e.g., leaf-dip for aphids, poisoned agar for fungi) with these concentrations.
-
Include at least three replicates per concentration.
-
Record the mortality or inhibition at a fixed time point.
-
Use probit or logit analysis software to calculate the LC₅₀/EC₅₀ values and their 95% confidence intervals.
-
Protocol 3.2: Preliminary Mode of Action (MoA) Investigation
Understanding how a compound works is critical for its development.
-
For Herbicidal Hits:
-
Symptomology: Carefully observe the symptoms. Rapid bleaching may suggest pigment synthesis inhibition, while twisted growth could indicate an auxin-like mechanism.[3]
-
Photosynthesis Inhibition Assay: Use a chlorophyll fluorometer to measure the quantum yield of photosystem II in treated plants. A rapid decrease suggests interference with photosynthesis.
-
-
For Insecticidal Hits:
-
Symptomology: Observe the behavior of poisoned insects. Tremors and paralysis suggest a neurotoxic MoA, while a slow decline in feeding and movement could indicate a metabolic or growth-regulating effect.[8][9]
-
Synergist Assays: Co-apply the compound with known metabolic inhibitors like piperonyl butoxide (PBO), which inhibits cytochrome P450 enzymes. If the toxicity of this compound increases significantly in the presence of PBO, it suggests that the insect's own enzymes are detoxifying the compound.[11]
-
Diagram: Logic for Mode of Action Investigation
Caption: A decision-making flowchart for preliminary Mode of Action studies.
Part 4: Safety and Toxicological Considerations
Agrochemical development must prioritize safety. While comprehensive toxicology is beyond the scope of initial research, preliminary assessments are crucial.
-
In Silico Prediction: Use QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity, mutagenicity, and environmental persistence based on the chemical structure.
-
Acute Toxicity: As a starting point, the Globally Harmonized System (GHS) of classification for related compounds like 4,4-Dimethylpentanenitrile indicates potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[12] These predictions should guide handling procedures, requiring the use of personal protective equipment (PPE), including gloves, lab coats, and safety glasses, and work within a fume hood.
-
Ecotoxicology: Initial screens against non-target organisms, such as Daphnia magna (water flea) or Lemna minor (duckweed), can provide an early indication of environmental risk.
Conclusion
While this compound does not have a documented history in agrochemical applications, its chemical structure does not preclude potential bioactivity. This guide provides a robust and scientifically grounded framework for initiating such an investigation. By following a logical progression from fundamental characterization through a hierarchical screening cascade and preliminary MoA studies, researchers can efficiently and effectively determine if this novel compound holds promise as a new lead in the vital field of crop protection. The path of discovery begins with a single, well-designed experiment.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-2,4-dimethylpentanenitrile.
- U.S. Environmental Protection Agency. (n.d.). Insecticides.
- Rodenta Bioserve. (n.d.). Toxicology Studies for Agrochemicals.
- LinkedIn. (2024, May 22). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
- PubChem. (n.d.). 4,4-Dimethylpentanenitrile.
- SlidePlayer. (n.d.). Insecticidal Mode of Action.
- University of Florida, IFAS Extension. (n.d.). Insecticides Used in the Urban Environment: Mode of Action.
- PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile.
- Peterson, G. W., et al. (2007). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 12(4), 747-755. [Link]
- PubMed. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed.
- Petranyi, G., et al. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365-1368. [Link]
- ResearchGate. (n.d.). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring.
- Tadesse, A., et al. (2020). Insecticidal effects of some selected plant extracts against Anopheles stephensi (Culicidae: Diptera). Parasites & Vectors, 13(1), 438. [Link]
- PubMed. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans.
- ResearchGate. (n.d.). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides.
- National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet.
- National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
- ResearchGate. (n.d.). Weed control from 2,4-D dimethylamine is dependent on mixture water hardness and adjuvant inclusion but not spray solution storage time.
- 24d.info. (2020). Toxicology of 2,4-D.
- PubMed. (2007). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative.
- Global Substance Registration System. (n.d.). This compound.
- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.
- MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs.
- Google Patents. (n.d.). Synthetic method of pesticide intermediate 2-chloro-4-formyl valeronitrile.
- PubMed Central. (2023). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives.
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-D Fact Sheet [npic.orst.edu]
- 4. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. agroorbit.com [agroorbit.com]
- 9. edis.ifas.ufl.edu [edis.ifas.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Untapped Potential of 2,4-Dimethylpentanenitrile in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide explores the prospective applications of 2,4-dimethylpentanenitrile as a versatile, yet underutilized, precursor for the synthesis of a variety of heterocyclic compounds. While direct literature precedent for this specific substrate is sparse, this document leverages established principles of nitrile chemistry and reactions of structurally analogous, sterically hindered nitriles to propose robust synthetic methodologies. The protocols detailed herein are designed to be self-validating, providing researchers with a strong foundational framework for synthesizing novel pyridines, pyrimidines, and other key heterocyclic scaffolds relevant to medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of these proposed transformations, offering insights into experimental design and potential challenges.
Introduction: The Strategic Value of Branched Nitriles
Nitriles are a cornerstone in organic synthesis, prized for their dual reactivity as both electrophiles at the cyano carbon and nucleophiles via the α-carbon anion.[1][2] This versatility has rendered them indispensable for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[3] this compound, with its characteristic branched structure, presents both unique opportunities and challenges. The steric hindrance imparted by the methyl groups at the C2 and C4 positions can influence regioselectivity and reactivity, potentially leading to novel substitution patterns on the resulting heterocyclic rings. Understanding and harnessing this steric influence is key to unlocking the synthetic potential of this precursor.
Core Reactive Principles of this compound
The primary mode of reactivity for this compound in the context of heterocyclic synthesis is the deprotonation of the α-proton to form a nitrile-stabilized carbanion (a nitrile anion).[4] This nucleophilic species can then participate in a variety of cyclization and condensation reactions.
Generation of the this compound Anion
The acidity of the α-proton in nitriles is significant, with a pKa around 25, allowing for deprotonation by strong bases such as lithium diisopropylamide (LDA).[5] The steric bulk around the α-carbon of this compound may necessitate slightly more forcing conditions or the use of highly non-nucleophilic bases to ensure efficient anion formation without competing side reactions.
Caption: Generation of the this compound anion.
Proposed Synthetic Applications and Protocols
Synthesis of Substituted Pyridines
The construction of pyridine rings often involves the condensation of carbonyl compounds or cycloaddition reactions.[6][7] A plausible approach for utilizing this compound is a modified Thorpe-Ziegler type reaction followed by cyclization with a suitable partner.
Proposed Pathway: Synthesis of a Tetrasubstituted Pyridine
This strategy involves the initial self-condensation of this compound to form a β-enaminonitrile, which can then undergo a [4+2] cycloaddition with a suitable dienophile, or react with a 1,3-dicarbonyl compound.
Protocol 1: Synthesis of a Dihydropyridine Intermediate
-
Anion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF to the nitrile solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the nitrile anion.
-
Self-Condensation: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction to the β-enaminonitrile can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Cool the reaction mixture to 0 °C and add a solution of an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq.) in THF dropwise.
-
Quenching and Workup: After stirring for 4-6 hours at room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The nitrile anion is a strong base and will be quenched by protic solvents, hence the need for flame-dried glassware and anhydrous solvents.
-
Low-Temperature Anion Formation: LDA is a strong, non-nucleophilic base that effectively deprotonates the nitrile at low temperatures, minimizing side reactions.[5]
-
Slow Warming for Condensation: The Thorpe reaction, or self-condensation of nitriles, is often slow and requires elevated temperatures or prolonged reaction times to proceed to completion.[8][9]
Caption: Proposed workflow for dihydropyridine synthesis.
Synthesis of Highly Substituted Pyrimidines
Pyrimidines are a critical class of heterocycles in medicinal chemistry.[10] Their synthesis often involves the condensation of a three-carbon unit with an amidine or urea derivative.[11][12] this compound can serve as a precursor to the three-carbon component.
Proposed Pathway: Reaction with Amidines
By analogy to known syntheses, the reaction of two equivalents of the this compound anion with an amidine hydrochloride could yield a highly substituted pyrimidine.
Protocol 2: Synthesis of a 2,4,6-Trisubstituted Pyrimidine
-
Anion Formation: Generate the lithium salt of this compound as described in Protocol 1, using 2.2 equivalents of the nitrile and 2.3 equivalents of LDA.
-
Amidine Addition: To the cold (-78 °C) solution of the nitrile anion, add a solution of a suitable amidine hydrochloride (e.g., benzamidine hydrochloride, 1.0 eq.) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is based on well-established methods for pyrimidine synthesis from nitriles and amidines.[11] The stoichiometry is designed to favor the formation of the desired trisubstituted product. The workup procedure is standard for isolating basic heterocyclic compounds.
| Reactant 1 | Reactant 2 | Proposed Product | Key Reaction Type |
| This compound (2 eq.) | Amidine (1 eq.) | Substituted Pyrimidine | Cyclocondensation |
| This compound (1 eq.) | α,β-Unsaturated Ketone (1 eq.) | Substituted Pyridine | Michael Addition/Cyclization |
| This compound (1 eq.) | 1,3-Dielectrophile | Substituted Cyclopentene/hexene | Thorpe-Ziegler Cyclization |
Table 1: Summary of Proposed Synthetic Transformations.
Mechanistic Insights
The formation of the pyridine derivative is proposed to proceed through a Michael addition of the β-enaminonitrile intermediate to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.
Caption: Proposed mechanism for pyridine formation.
Potential Challenges and Future Directions
The primary challenge in utilizing this compound is overcoming the steric hindrance at the α-position. This may lead to slower reaction rates and could necessitate the use of more reactive reagents or harsher reaction conditions. Furthermore, the potential for side reactions, such as elimination, should be considered and optimized against.
Future work should focus on experimentally validating these proposed protocols and exploring the reactivity of this compound with a wider range of electrophiles and dinucleophiles. The synthesis of other heterocyclic systems, such as thiazoles and imidazoles, by adapting known nitrile-based methodologies is also a promising avenue for investigation.
Conclusion
This compound represents a latent but potentially valuable building block for the synthesis of diverse and novel heterocyclic compounds. By applying established principles of nitrile reactivity and drawing analogies from sterically similar substrates, this guide provides a comprehensive and actionable framework for researchers to begin exploring its synthetic utility. The proposed protocols, grounded in scientific integrity, offer a starting point for the development of new synthetic routes to medicinally and materially relevant molecules.
References
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]
- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
- (Information on the synthesis of pyrimidines from nitriles can be found in various organic chemistry textbooks and review articles).
- (General inform
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- (Information on metal
- (Inform
- (Inform
- Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., ... & Yin, S. F. (2018). Copper-catalyzed cyclization of ketones with nitriles: a facile, general, and economical synthesis of diversely functionalized pyrimidines. Organic letters, 20(11), 3399-3402.
- Thorpe, J. F. (1909). CXLI.—The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-dicarboxylic esters. Journal of the Chemical Society, Transactions, 95, 1903-1929.
- (General inform
- (Information on cycliz
- (Inform
- (Inform
- (Inform
- (General review on alkenyl nitriles in heterocyclic synthesis).
- (General inform
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- (Inform
- (Inform
- (General inform
- (Information on nickel-c
- (Information on enantioselective conversion of nitriles).
- (Information on synthesis of aliph
- PubChem. (n.d.). This compound. PubChem.
- (Inform
- (Information on synthesis of 5-membered heterocycles).
- (Information on diversity-oriented synthesis of heterocycles).
- (Information on named reactions for heterocycle synthesis).
- (Information on heterocyclization reactions using malononitrile dimer).
- (Information on nitrile enol
- (General inform
- (Information on multi-component reactions in heterocyclic chemistry).
- (Inform
- (GSRS inform
- (General inform
- (Patent on preparation of a rel
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile anion - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. baranlab.org [baranlab.org]
- 7. Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Emerging Potential of 2,4-Dimethylpentanenitrile in Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the prospective applications of 2,4-dimethylpentanenitrile in polymer chemistry. While not a monomer itself, its true potential lies in its role as a precursor to a valuable low-temperature radical initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile). We will explore the synthesis of this initiator, its mechanism of action in free-radical polymerization, and provide detailed protocols for its use in synthesizing polymers with tailored properties. This guide is designed to bridge the gap between fundamental organic chemistry and practical polymer synthesis, offering both theoretical insights and actionable experimental methodologies.
Introduction: Unveiling the Utility of a Niche Nitrile
In the vast landscape of polymer chemistry, the discovery and application of novel initiators are pivotal for advancing material science. While monomers define the repeating unit of a polymer chain, the initiator dictates the onset of polymerization, influences the polymer's molecular weight, and can be engineered to introduce specific end-groups. This compound, a branched aliphatic nitrile, is not directly polymerizable via common mechanisms. However, its structure is ideally suited for conversion into a symmetric azo compound, 2,2'-Azobis(2,4-dimethylvaleronitrile) , a highly effective free-radical initiator.
Azo initiators are prized for their predictable, first-order decomposition kinetics, which are largely unaffected by the solvent environment. This thermal decomposition generates nitrogen gas and two carbon-centered radicals, which then initiate the polymerization of vinyl monomers.[1][2] The initiator derived from this compound, commercially known as V-65, is particularly valuable for polymerizations requiring lower temperatures than those achievable with the more common azobisisobutyronitrile (AIBN).[3][4][5]
This guide will provide the scientific rationale and step-by-step protocols for:
-
The synthesis of a V-65 type azo initiator from this compound.
-
The application of this initiator in a model free-radical polymerization.
-
The essential analytical techniques for characterizing the resulting polymer.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and the derived initiator is crucial for safe handling and effective experimental design.
| Property | This compound | 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) |
| Molecular Formula | C₇H₁₃N | C₁₄H₂₄N₄ |
| Molecular Weight | 111.19 g/mol | 248.37 g/mol |
| Appearance | Colorless liquid (presumed) | White crystalline powder |
| CAS Number | 69975-94-6 | 4419-11-8 |
| Boiling Point | Not readily available | Decomposes |
| Melting Point | Not readily available | 45-70 °C (decomposes)[4][6] |
| Solubility | Soluble in organic solvents | Soluble in methanol, toluene, acetone, DMF; Insoluble in water[4][5] |
| Key Characteristic | Precursor for azo initiator synthesis | 10-hour half-life temp: ~51°C (in Toluene) [3][4] |
From Nitrile to Initiator: A Synthetic Pathway
The conversion of this compound to its corresponding azo initiator is a two-step process. This pathway involves the formation of an α-amino nitrile intermediate, followed by an oxidative coupling reaction to form the azo linkage (-N=N-).
}
Synthetic route from nitrile to azo initiator.
Protocol 1: Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)
This protocol is a generalized procedure based on established methods for synthesizing azo compounds from nitriles via an amino-nitrile intermediate.[7] Extreme caution is required due to the toxicity of cyanide salts and the potential instability of the final azo product. All steps must be performed in a well-ventilated fume hood.
Part A: Synthesis of 2-Amino-2,4-dimethylpentanenitrile (Intermediate)
This step is analogous to the Strecker synthesis, where an in-situ formed imine is attacked by a cyanide source.
-
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonium hydroxide (aqueous solution)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Rationale: This step creates the necessary reagents for the Strecker-type reaction. In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents) in a mixture of water and methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Rationale: The nitrile starting material is added slowly to control the reaction temperature, as the formation of the α-amino nitrile can be exothermic. Slowly add this compound (1.0 equivalent) to the cooled solution via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Rationale: This step extracts the organic product from the aqueous reaction mixture. Transfer the reaction mixture to a separatory funnel. Add diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Rationale: Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-amino-2,4-dimethylpentanenitrile can be purified by vacuum distillation, but it is often unstable and can be used directly in the next step after thorough drying.
-
Part B: Oxidative Coupling to 2,2'-Azobis(2,4-dimethylvaleronitrile)
-
Materials:
-
Crude 2-Amino-2,4-dimethylpentanenitrile (from Part A)
-
Calcium hypochlorite (Ca(OCl)₂) or Sodium hypochlorite (aqueous solution, bleach)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, dilute)
-
-
Procedure:
-
Rationale: The reaction is performed at low temperature to control the rate of the exothermic oxidation and to minimize side reactions. Dissolve the crude 2-amino-2,4-dimethylpentanenitrile in methanol and cool the solution to -10 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of calcium hypochlorite (or commercial bleach) in water and cool it to 0 °C.
-
Rationale: The hypochlorite solution is a strong oxidizing agent that facilitates the coupling of two amino-nitrile molecules to form the azo bridge. Slow addition is critical for safety and yield. Slowly add the cold hypochlorite solution to the stirred amino-nitrile solution, ensuring the temperature does not rise above 0 °C. The reaction is typically monitored for the disappearance of the starting material by TLC.
-
Stir the mixture for several hours at 0-5 °C.[8]
-
Rationale: The azo compound is insoluble in water and will precipitate out of the methanol/water mixture. After the reaction is complete, slowly add cold water to the mixture to precipitate the crude product.
-
Filter the white solid using a Büchner funnel, and wash thoroughly with cold water.
-
Rationale: Recrystallization is a purification technique to obtain a high-purity crystalline product. A low-boiling solvent is used due to the thermal sensitivity of the azo compound. Recrystallize the crude product from a suitable solvent like methanol or a hexane/ether mixture.
-
Dry the purified white crystals under vacuum at room temperature. DO NOT HEAT. The product is thermally sensitive and can decompose exothermically.[6] Store in a refrigerator, away from light.
-
Application in Free-Radical Polymerization
The synthesized 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) is an excellent initiator for the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates.[9][10] Its 10-hour half-life temperature of ~51 °C makes it suitable for polymerizations that require initiation at moderate temperatures.
}
Mechanism of Free-Radical Polymerization.
Protocol 2: Solution Polymerization of Styrene using Synthesized Initiator
This protocol describes a standard laboratory-scale solution polymerization.
-
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (synthesized in Protocol 1)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask or similar reaction vessel with a condenser
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate with oil bath
-
-
Procedure:
-
Rationale: The monomer-to-initiator ratio is a key parameter that controls the final molecular weight of the polymer. A higher ratio generally leads to a higher molecular weight. In a Schlenk flask, dissolve styrene (e.g., 10 g, ~96 mmol) and 2,2'-Azobis(2,4-dimethylvaleronitrile) (e.g., 0.06 g, ~0.24 mmol, for a 400:1 monomer:initiator ratio) in anhydrous toluene (20 mL).
-
Rationale: Oxygen is a radical scavenger and will inhibit the polymerization. Three freeze-pump-thaw cycles are a standard method for rigorously removing dissolved oxygen from the reaction mixture. Seal the flask and perform at least three freeze-pump-thaw cycles to deoxygenate the solution.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Rationale: The reaction temperature is chosen based on the initiator's decomposition kinetics. A temperature of 60-65 °C provides a steady rate of radical generation for V-65. Immerse the flask in a preheated oil bath at 65 °C and begin stirring.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Rationale: Cooling the reaction mixture effectively stops the polymerization by halting the thermal decomposition of the remaining initiator. To quench the reaction, remove the flask from the oil bath and cool it in an ice bath.
-
Rationale: Methanol is a non-solvent for polystyrene. Pouring the viscous polymer solution into a large volume of cold, stirring methanol causes the polymer to precipitate as a solid. Slowly pour the cooled, viscous solution into a beaker containing a large excess of cold, vigorously stirring methanol (e.g., 400 mL). A white, stringy or powdery precipitate of polystyrene will form.
-
Collect the polymer by filtration. Wash it with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Characterization and Data Analysis
Proper characterization of the synthesized polymer is essential to confirm its identity and determine key properties like molecular weight and thermal behavior.
}
Workflow for polymer characterization.
Protocol 3: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Method: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ for polystyrene). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Result (Polystyrene): The ¹H NMR spectrum will show broad peaks in the aromatic region (~6.5-7.5 ppm) and the aliphatic region (~1.0-2.5 ppm), characteristic of polystyrene. The integration ratio of these regions should correspond to the 5 aromatic protons and 3 aliphatic protons of the styrene repeat unit.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the molecular weight distribution of the polymer.[11] This is the most critical analysis for evaluating the success of the polymerization.
-
Method: Dissolve the polymer in a suitable solvent for GPC (e.g., THF for polystyrene) at a known concentration. The solution is injected into the GPC system, which separates the polymer chains based on their size in solution.[11]
-
Data Output: The GPC system will provide the Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ).
-
Interpretation: For conventional free-radical polymerization, a PDI value between 1.5 and 2.5 is typically expected. The molecular weight can be controlled by varying the monomer-to-initiator ratio and reaction time.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the polymer, specifically the glass transition temperature (T₉).
-
Method: A small, known mass of the polymer is sealed in a DSC pan and subjected to a controlled temperature program (heating and cooling cycles).
-
Expected Result (Polystyrene): A second-order thermal transition should be observed around 100 °C, corresponding to the T₉ of atactic polystyrene.
-
Safety and Handling
-
This compound: Handle in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanide Salts (e.g., NaCN): Highly toxic. Handle with extreme care in a fume hood. Never allow contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.
-
Azo Initiators (V-65): Thermally unstable and can decompose exothermically. Store at low temperatures (refrigerated) and away from light. Avoid grinding or subjecting the solid to shock or friction.
-
Solvents and Monomers: Styrene and toluene are flammable and have associated health risks. Handle in a well-ventilated area, away from ignition sources.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of the low-temperature azo initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65). This initiator enables the production of polymers at milder conditions than AIBN, which can be advantageous for certain monomers or for controlling polymer properties. The protocols outlined in this guide provide a framework for researchers to synthesize this initiator and utilize it in free-radical polymerization to create a wide array of polymeric materials. The subsequent characterization is crucial for understanding the structure-property relationships of the synthesized polymers, paving the way for new material innovations.
References
- Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
- MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Royal Society of Chemistry. (2020). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 22(18), 6062-6067.
- ACS Publications. (2000). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 2(18), 2825-2828.
- Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). V-65 | CAS:4419-11-8 | 2,2'-Azobis(2,4-dimethylvaleronitrile).
- PrepChem.com. (n.d.). Synthesis of 2,2'-azobis (2,4-dimethylvaleronitrile).
- Google Patents. (n.d.). US4272435A - Process for the preparation of azo compounds from amino compounds in the presence of a phase transfer catalyst.
- Azox. (n.d.). ABVN (V-65) CAS 4419-11-8 | High-Purity Azo Initiator for Polymerization.
- Google Patents. (n.d.). US4826959A - 2,2'-Azobis(2,4-dimethylvaleronitrile) isomer mixture predominant in low melting isomer and having high solubility.
- ResearchGate. (2020). Oxidative Synthesis of α-Amino Nitriles from Tertiary Amines.
- Inofochems. (n.d.). V-65.
- PubChem. (n.d.). 2,2'-Azobis(2,4-dimethyl-4-methoxyvaleronitrile).
- National Institutes of Health. (2016). Radical-Mediated Enzymatic Polymerizations.
- ScienceDirect. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems.
- FUJIFILM Wako Pure Chemical Corporation. (2022). What is free radical polymerization?.
- YouTube. (2017). Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi.
- ACS Publications. (2015). Visible Light Mediated Controlled Radical Polymerization in the Absence of Exogenous Radical Sources or Catalysts. Macromolecules, 48(12), 3847-3856.
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. 4419-11-8・V-65, Azo Initiator・LB-V65-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. 4419-11-8・V-65B, Azo Initiator・LB-V65B-25GS・LB-V65B-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Buy 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 [smolecule.com]
- 7. US4272435A - Process for the preparation of azo compounds from amino compounds in the presence of a phase transfer catalyst - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. specialchem.com [specialchem.com]
- 10. ABVN (V-65) CAS 4419-11-8 | High-Purity Azo Initiator for Polymerization | Azox [azoinitiator.com]
- 11. researchgate.net [researchgate.net]
Topic: Derivatization of 2,4-Dimethylpentanenitrile for Enhanced Chromatographic Analysis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the chemical derivatization of 2,4-dimethylpentanenitrile, a saturated aliphatic nitrile, for robust and sensitive analysis by gas chromatography (GC) and other chromatographic techniques. Direct analysis of such nitriles can be hampered by their polarity, leading to poor peak shape and low sensitivity. This guide details two primary strategic pathways: (1) hydrolysis of the nitrile to its corresponding carboxylic acid (2,4-dimethylpentanoic acid) followed by esterification or silylation, and (2) reduction to its primary amine counterpart (2,4-dimethylpentylamine) followed by acylation or silylation. We provide detailed, field-tested protocols, explain the causality behind methodological choices, and present data in a clear, comparative format to aid researchers in selecting the optimal strategy for their analytical objectives, including considerations for chiral analysis.
Introduction: The Analytical Challenge of Aliphatic Nitriles
This compound is a branched-chain aliphatic nitrile.[1] While amenable to gas chromatography, its nitrile functional group (-C≡N) imparts a degree of polarity that can lead to undesirable interactions with the active sites within a GC system, such as the inlet liner and the column stationary phase.[2] This often results in chromatographic issues like peak tailing, reduced column efficiency, and poor sensitivity. Furthermore, for analysis by High-Performance Liquid Chromatography (HPLC), the molecule lacks a strong chromophore, making UV-Vis detection challenging without derivatization.[3]
Chemical derivatization is a powerful strategy to overcome these limitations.[4][5] By converting the polar nitrile group into a less polar, more volatile, and more thermally stable functional group, we can significantly improve analytical performance.[6][7] This process enhances volatility, reduces sample adsorption, improves peak symmetry, and can increase detector sensitivity.[5][7]
Strategic Overview: Primary Derivatization Pathways
The analysis of this compound is best approached by first converting the nitrile functionality into a more readily derivatizable group. The two most effective and widely validated strategies are hydrolysis to a carboxylic acid and reduction to a primary amine.
Caption: High-level derivatization strategies for this compound.
Pathway A: Hydrolysis to a Carboxylic Acid
This pathway involves the conversion of the nitrile to a carboxylic acid, which is then derivatized to a volatile ester or silyl ester for GC analysis.
Principle of Nitrile Hydrolysis
Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions by heating with a strong acid (e.g., HCl) or base (e.g., NaOH).[8][9] In acid-catalyzed hydrolysis, the nitrile is heated under reflux with an aqueous acid, directly yielding the carboxylic acid and an ammonium salt.[8][10][11] This method is often preferred as it directly produces the desired acid without requiring a final acidification step.[9]
Experimental Protocols: Hydrolysis & Subsequent Derivatization
Caption: Experimental workflow for the hydrolysis and derivatization of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
Sample containing this compound
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the nitrile sample into a round-bottom flask.
-
Add an excess of 6M HCl (e.g., 10 mL per 1 g of nitrile).
-
Attach the reflux condenser and heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by taking aliquots and analyzing via TLC or GC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., 20 mL of diethyl ether).
-
Combine the organic extracts and wash with a saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4-dimethylpentanoic acid.
Protocol 1A: Silylation of 2,4-Dimethylpentanoic Acid
Rationale: Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[12][13] This eliminates hydrogen bonding, thereby increasing volatility and improving peak shape for GC analysis.[12][14] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.[15]
Materials:
-
Dried 2,4-dimethylpentanoic acid residue
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
-
Reaction vial with PTFE-lined cap
-
Heating block
Procedure:
-
Place the dried acid residue into a reaction vial.
-
Add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is critical for driving the reaction to completion.[12][15]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[12]
-
Cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Protocol 1B: Esterification of 2,4-Dimethylpentanoic Acid
Rationale: Esterification, typically methylation, is another common method for derivatizing carboxylic acids.[16] Converting the acid to its methyl ester significantly increases volatility.[17] Boron trifluoride (BF₃) in methanol is a highly efficient catalyst for this reaction.[17][18]
Materials:
-
Dried 2,4-dimethylpentanoic acid residue
-
14% Boron trifluoride in methanol (BF₃/MeOH)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Reaction vial with PTFE-lined cap and heating block
Procedure:
-
Place the dried acid residue into a reaction vial.
-
Add 200 µL of 14% BF₃/MeOH solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial and add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Pathway B: Reduction to a Primary Amine
This alternative pathway involves the chemical reduction of the nitrile to a primary amine, which is then derivatized via acylation or silylation.
Principle of Nitrile Reduction
Nitriles can be effectively reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.[19][20] LiAlH₄ provides a straightforward method where the nitrile is treated with the hydride in an ethereal solvent, followed by an aqueous workup to yield the primary amine.[19][21]
Experimental Protocols: Reduction & Subsequent Derivatization
Caption: Experimental workflow for the reduction and derivatization of this compound.
Protocol 2: Reduction of this compound with LiAlH₄
Materials:
-
Sample containing this compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked flask under an inert atmosphere.
-
Suspend LiAlH₄ (a molar excess, e.g., 1.5 equivalents) in anhydrous diethyl ether.
-
Dissolve the nitrile in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 2,4-dimethylpentylamine.
Protocol 2A: Acylation of 2,4-Dimethylpentylamine
Rationale: Primary amines are highly polar and prone to peak tailing.[2][22] Acylation with an agent like trifluoroacetic anhydride (TFAA) converts the amine to a stable, less polar, and more volatile amide derivative. The fluorine atoms also significantly enhance sensitivity for electron capture detection (ECD).[2]
Materials:
-
Dried 2,4-dimethylpentylamine residue
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl acetate)
-
Reaction vial with PTFE-lined cap and heating block
Procedure:
-
Place the dried amine residue into a reaction vial.
-
Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[2]
-
Cool to room temperature. The sample can be injected directly or after solvent exchange if needed.
Data Summary and Method Comparison
| Pathway | Intermediate | Derivatization Method | Reagent(s) | Key Conditions | Resulting Derivative |
| A: Hydrolysis | 2,4-Dimethylpentanoic Acid | Silylation | BSTFA + 1% TMCS | 60-70°C, 30-60 min[12] | Trimethylsilyl 2,4-dimethylpentanoate |
| Esterification | BF₃ in Methanol | 60°C, 30 min | Methyl 2,4-dimethylpentanoate | ||
| B: Reduction | 2,4-Dimethylpentylamine | Acylation | TFAA | 60-70°C, 15-30 min[2] | N-(2,4-dimethylpentyl)-2,2,2-trifluoroacetamide |
| Silylation | BSTFA + 1% TMCS | 70-80°C, 30-60 min[2] | N-trimethylsilyl-2,4-dimethylpentylamine |
Considerations for Chiral Analysis
This compound possesses a chiral center at the C2 position. For enantiomeric analysis, a common strategy is the "indirect method," where the analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[23] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[2][24]
-
For the Carboxylic Acid (Pathway A): The acid can be esterified with a chiral alcohol (e.g., (S)-(-)-2-octanol).
-
For the Primary Amine (Pathway B): The amine can be acylated with a chiral acid chloride, such as Mosher's acid chloride, or a chiral chloroformate.[2]
The choice of CDA is critical and depends on the specific separation requirements and detector compatibility.
Conclusion
The successful analysis of this compound by gas chromatography is critically dependent on effective derivatization. Both the hydrolysis and reduction pathways offer robust and reliable means to convert the polar nitrile into derivatives with superior chromatographic properties.
-
Pathway A (Hydrolysis) is a classic approach, yielding a carboxylic acid that can be readily silylated or esterified. Silylation with BSTFA is often faster and more comprehensive for a wide range of analytes.[13][18]
-
Pathway B (Reduction) provides a primary amine, which can be acylated to produce highly stable derivatives. Acylation with fluorinated reagents like TFAA is particularly advantageous when high sensitivity is required, especially with an ECD detector.[2]
The selection of the optimal pathway should be guided by the specific analytical goals, available laboratory reagents, and the potential need for specialized analyses such as chiral separations. The protocols provided herein serve as a validated starting point for method development and routine analysis.
References
- Villaño, D., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Universitat Autònoma de Barcelona.
- Zhang, C., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- Al-Balkhi, M. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine.
- ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
- JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Clark, J. (n.d.). reduction of nitriles. Chemguide.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Wikipedia. (n.d.). Nitrile reduction.
- ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- Chemistry LibreTexts. (2023). Derivatization.
- Kim, S., et al. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Chiral analysis.
- Liu, H., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Liu, R. H., & Lin, C. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- PubChem. (n.d.). This compound.
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- NIST. (n.d.). 2,2-Dimethylpentanenitrile. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile.
- Shimadzu. (n.d.). Tips for practical HPLC analysis.
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jfda-online.com [jfda-online.com]
- 6. gcms.cz [gcms.cz]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 21. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 22. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chiral analysis - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,4-Dimethylpentanenitrile Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The information presented here is synthesized from established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis. One of the most common and industrially relevant methods for its synthesis is the hydrocyanation of diisobutylene, a mixture of branched alkenes (primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[1] This reaction is typically catalyzed by nickel complexes with phosphite ligands.[2][3] The overall transformation involves the addition of a hydrogen and a cyanide group across the double bond of the alkene.
The reaction mechanism, catalyzed by a nickel(0) complex, proceeds through several key steps: oxidative addition of HCN to the nickel center, coordination of the alkene, migratory insertion of the alkene into the Ni-H bond, and finally, reductive elimination of the nitrile product to regenerate the catalyst.[2][4] Understanding this catalytic cycle is crucial for effective troubleshooting.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Alkene
Question: I am not observing any significant consumption of my diisobutylene starting material. What could be the problem?
Answer:
Low or no conversion in a hydrocyanation reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.
Potential Causes and Solutions:
-
Inactive Catalyst: The nickel(0) catalyst is sensitive to oxidation.
-
Solution: Ensure you are using an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction. Use freshly distilled, deoxygenated solvents. If preparing the catalyst in situ, ensure the nickel precursor is of high quality and the reducing agent is active.
-
-
Inhibited Catalyst: The presence of impurities can poison the catalyst.
-
Solution: Purify the diisobutylene starting material to remove any peroxides or sulfur compounds. Ensure the hydrogen cyanide (or its source) is free from inhibitors.
-
-
Incorrect Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: While the optimal temperature can vary, a typical starting point for nickel-catalyzed hydrocyanation is in the range of 60-120°C. If the temperature is too low, the reaction will be sluggish. Gradually increase the temperature in small increments (e.g., 10°C) to find the optimal point without promoting side reactions.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the interaction between reactants and the catalyst.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a good dispersion of all components.[5]
-
Issue 2: Poor Selectivity - Formation of Multiple Isomers
Question: My GC-MS analysis shows the formation of several nitrile isomers instead of the desired this compound. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers is a common challenge in the hydrocyanation of branched, asymmetric alkenes like diisobutylene. The isomeric composition of the starting material and the nature of the catalyst system are key factors.
Potential Causes and Solutions:
-
Isomeric Composition of Diisobutylene: Diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[1] Each isomer can produce different nitrile products.
-
Solution: If possible, obtain a starting material with a higher percentage of the desired isomer. Alternatively, focus on optimizing the catalyst to favor the desired product from the more abundant isomer in your mixture.
-
-
Ligand Choice: The steric and electronic properties of the phosphite ligand on the nickel catalyst play a crucial role in directing the regioselectivity.
-
Solution: Bulky phosphite ligands tend to favor the formation of the less sterically hindered nitrile. Experiment with a range of phosphite ligands, from monodentate to bidentate, to find the one that gives the best selectivity for your desired isomer.[3]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 3: Reaction Stalls After Initial Conversion
Question: The reaction starts well, but then the conversion plateaus, leaving a significant amount of unreacted starting material. What is causing this?
Answer:
A stalling reaction is often indicative of catalyst deactivation.
Potential Causes and Solutions:
-
Formation of Inactive Nickel(II) Species: The active nickel(0) catalyst can be oxidized to inactive nickel(II) cyanide species, especially in the presence of excess HCN.[2]
-
Solution: Control the addition of HCN. Instead of adding it all at once, use a syringe pump for slow, continuous addition. This maintains a low, steady-state concentration of HCN in the reaction mixture.
-
-
Lewis Acid Promotion: The reductive elimination of the nitrile product is often the rate-limiting step. A slow turnover can lead to catalyst degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is a safe alternative to using hydrogen cyanide gas?
A1: Due to the extreme toxicity of HCN gas, using a safer, in-situ source is highly recommended in a laboratory setting. Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can be used as HCN surrogates.[7] These reagents release HCN under the reaction conditions, avoiding the need to handle the gas directly.
Q2: How can I monitor the progress of my reaction?
A2: The most common method for monitoring the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q3: What is the best method for purifying the final product?
A3: Fractional distillation under reduced pressure is typically the most effective method for purifying this compound from unreacted starting materials and isomeric byproducts.[9][10] The boiling points of the different components will likely be close, so a fractionating column is recommended for efficient separation.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
GC-MS: To determine the purity and identify any byproducts.[8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The proton NMR of the closely related 2,4-dimethylpentane shows signals in the upfield region (0.8-1.2 ppm), and a similar pattern would be expected for the nitrile, with additional signals corresponding to the protons near the cyano group.[11][12]
-
FTIR Spectroscopy: To confirm the presence of the nitrile functional group (a sharp peak around 2240-2260 cm⁻¹). The IR spectrum of 2,4-dimethylpentane primarily shows C-H stretching and bending vibrations.[13]
Experimental Protocols and Data
Representative Experimental Protocol
This is a general protocol and should be adapted and optimized for your specific laboratory conditions and safety procedures.
-
Catalyst Preparation (in a glovebox or under inert atmosphere): To a dry Schlenk flask, add Ni(COD)₂ and the desired phosphite ligand in a 1:2 molar ratio in anhydrous, deoxygenated toluene. Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate, dry, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add the diisobutylene and the catalyst solution under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C). Slowly add a solution of acetone cyanohydrin in toluene from the dropping funnel over several hours.
-
Workup: After the reaction is complete (as monitored by GC), cool the mixture to room temperature. Quench the reaction by carefully adding a dilute acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Selectivity
| Parameter | Variation | Effect on Yield | Effect on Selectivity for this compound |
| Temperature | Increasing from 60°C to 120°C | Generally increases | May decrease at higher temperatures |
| Catalyst Loading | Increasing from 0.1 mol% to 1 mol% | Increases | Generally minor effect |
| Ligand | Bulky vs. Less Bulky | Varies | Bulky ligands may favor less hindered isomers |
| Lewis Acid | Addition of B(C₆H₅)₃ | Can significantly increase | May improve by preventing side reactions |
Visualizations
Catalytic Cycle of Nickel-Catalyzed Hydrocyanation
Caption: Catalytic cycle for the hydrocyanation of an alkene.
Troubleshooting Decision Tree
Sources
- 1. JP5767875B2 - Method for producing diisobutylene from mixed C4 fraction - Google Patents [patents.google.com]
- 2. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 3. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BR9509494A - Hydrocyanation process and catalyst composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. omicsonline.org [omicsonline.org]
- 11. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
common side reactions in the synthesis of 2,4-Dimethylpentanenitrile
Welcome to the technical support center for the synthesis of 2,4-dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this branched-chain nitrile. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and highly effective strategies for the synthesis of this compound:
-
Nucleophilic Substitution (SN2): This involves the reaction of a suitable alkyl halide with a cyanide salt. Given the structure of the target molecule, the most logical approach is the alkylation of isobutyronitrile with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
-
Michael Addition: This route involves the conjugate addition of a nucleophile to an α,β-unsaturated nitrile. For this compound, this would typically involve the reaction of a suitable organometallic reagent with an appropriately substituted unsaturated nitrile, or the reaction of a carbanion (like that from isobutyronitrile) with a suitable Michael acceptor.
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can often be attributed to competing side reactions. The most common culprits are:
-
Elimination Reactions (E2): When using a secondary alkyl halide like 2-bromopropane, elimination to form propene is a significant competing pathway, especially with sterically hindered or strongly basic nucleophiles.[1][2]
-
Di-alkylation: In the alkylation of isobutyronitrile, the product itself can be deprotonated and react further with the alkylating agent to form undesired di-alkylation byproducts.
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, particularly under acidic or basic conditions.
Q3: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?
A3: The formation of an alkene (likely propene) is a classic indicator of a competing E2 elimination reaction. To favor the desired SN2 substitution over elimination, consider the following adjustments:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic cyanide source if possible.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1]
-
Solvent: Employ a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic and less basic.[3]
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Purification challenges often arise from the presence of side products with similar boiling points to this compound. Common impurities include:
-
Unreacted Starting Materials: Isobutyronitrile and the alkylating agent.
-
Di-alkylation Product: 2,2,4-trimethylpentanenitrile.
-
Isomeric Nitriles: Depending on the synthetic route, isomeric byproducts may form. For instance, in a Michael addition approach, different isomers can arise from the addition to the methyl group of a ketone instead of the desired methylene group.[4]
Fractional distillation is the most common purification method. In some cases, azeotropic distillation with an appropriate solvent may aid in the removal of certain hydrocarbon impurities.[5]
II. Troubleshooting Guides
This section provides more in-depth solutions to specific problems you might encounter during your synthesis.
Guide 1: Low Yield in SN2 Alkylation of Isobutyronitrile
Problem: The reaction of isobutyronitrile with an isopropyl halide (e.g., 2-bromopropane) in the presence of a strong base (e.g., sodium amide) is resulting in a low yield of this compound.
Root Cause Analysis:
The primary challenge in this synthesis is the competition between the desired SN2 reaction and the E2 elimination of the secondary alkyl halide. Additionally, the product itself can undergo further alkylation.
Visualizing the Reaction Pathways:
Caption: Competing pathways in the alkylation of isobutyronitrile.
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, but not excessively hindered base like sodium hydride (NaH) or lithium diisopropylamide (LDA). | A strong base is required to deprotonate isobutyronitrile. However, highly hindered bases can favor elimination. |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures generally favor substitution over elimination.[1] |
| Solvent | Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). | These solvents promote the SN2 pathway by solvating the cation and leaving the nucleophile more reactive. |
| Order of Addition | Slowly add the alkylating agent (2-bromopropane) to the solution of the deprotonated isobutyronitrile. | This helps to maintain a low concentration of the alkylating agent, minimizing the chance of elimination and di-alkylation. |
| Stoichiometry | Use a slight excess of isobutyronitrile relative to the alkylating agent. | This can help to minimize di-alkylation by ensuring the alkylating agent is consumed before it can react with the product. |
Experimental Protocol for Optimized SN2 Alkylation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a mineral oil dispersion.
-
Wash the sodium hydride with dry hexanes to remove the mineral oil, and then suspend it in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isobutyronitrile (1.0 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation.
-
Add 2-bromopropane (0.95 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Guide 2: Presence of Di-alkylation and Other Impurities
Problem: Spectroscopic analysis (e.g., GC-MS, NMR) of the purified product indicates the presence of a significant amount of 2,2,4-trimethylpentanenitrile and other unidentified impurities.
Root Cause Analysis:
The formation of 2,2,4-trimethylpentanenitrile is a direct result of the deprotonation of the desired product, this compound, followed by a second alkylation. The presence of other impurities may arise from side reactions of the base with the solvent or starting materials.
Visualizing the Di-alkylation Pathway:
Caption: Sequential alkylation leading to the di-alkylation byproduct.
Troubleshooting and Purification Strategies:
| Strategy | Description | Rationale |
| Controlled Stoichiometry | As mentioned in Guide 1, use a slight excess of the nitrile starting material relative to the alkylating agent. | This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event. |
| Careful Base Addition | Add the base portionwise or via syringe pump to maintain a controlled concentration. | This can help to prevent localized high concentrations of base that could lead to side reactions. |
| Purification by Fractional Distillation | Use a fractional distillation column with a high number of theoretical plates. | The boiling points of this compound and its di-alkylated analog will be different, allowing for separation with an efficient distillation setup. |
| Chromatographic Purification | For small-scale syntheses or for obtaining very high purity material, column chromatography on silica gel may be effective. | The polarity difference between the mono- and di-alkylated products should allow for their separation. |
III. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Teter, J. W. (1945). U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Chemistry LibreTexts. (2023). Elimination vs. Substitution. [Link]
-
Chemistry LibreTexts. (2021). 4.13: Competition between substitution and elimination. [Link]
-
Hariono, M., et al. (2016). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Indonesian Journal of Chemistry, 16(1), 58-63. [Link]
-
Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. The Journal of Organic Chemistry, 67(14), 4963–4964. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
van der Heiden, J., et al. (1991). U.S. Patent No. 5,254,712. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 5. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Technical Support Center: Identifying Byproducts in 2,4-Dimethylpentanenitrile Reactions by GC-MS
Welcome to the technical support center for the analysis of 2,4-Dimethylpentanenitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to assess reaction outcomes, identify impurities, and troubleshoot unexpected results. Here, we move beyond simple protocols to explain the causal relationships between reaction conditions, byproduct formation, and their signatures in your analytical data.
Section 1: Reaction Pathways and Likely Byproducts
The synthesis of this compound, a branched alkyl nitrile, is commonly achieved via a nucleophilic substitution reaction, such as the Kolbe nitrile synthesis.[1] This typically involves reacting a suitable 2,4-dimethylpentyl halide (e.g., bromide) with an alkali metal cyanide like sodium cyanide (NaCN). While the goal is a straightforward SN2 reaction, several competing side reactions can occur, leading to a mixture of products. Understanding these pathways is the first step in identifying the resultant byproducts.
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Causality of Byproduct Formation:
-
Isonitrile Formation: The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack the electrophilic carbon of the alkyl halide with either its carbon or nitrogen atom.[1] While attack by the carbon atom is generally favored in polar aprotic solvents like DMSO (leading to the desired nitrile), attack by the nitrogen atom yields the isonitrile isomer.[1][2]
-
Elimination (Alkene Formation): The cyanide ion can also act as a base. If the reaction temperature is too high or if the substrate is sterically hindered, an E2 elimination reaction can compete with the SN2 substitution, yielding one or more isomeric alkenes (e.g., 2,4-dimethyl-1-pentene).
-
Hydrolysis (Alcohol Formation): The presence of water, even in trace amounts, can lead to the hydrolysis of the alkyl halide starting material, regenerating the corresponding alcohol (2,4-dimethylpentanol).[3] Furthermore, harsh acidic or basic workup conditions can hydrolyze the nitrile product into the corresponding amide or carboxylic acid.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions encountered during the GC-MS analysis of this reaction.
Q1: What is the expected molecular weight and molecular ion (M⁺) for this compound? A: The molecular formula is C₇H₁₃N, giving a monoisotopic mass of 111.10 Da.[5] According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] However, be aware that aliphatic nitriles often exhibit a very weak or entirely absent molecular ion peak in electron ionization (EI) mass spectra.[6] It is common to see a more prominent [M-1]⁺ peak at m/z 110 due to the loss of an alpha-hydrogen.[6]
Q2: My chromatogram shows two well-separated peaks with nearly identical mass spectra and a molecular weight of 111. What are they? A: This is the classic signature of nitrile and isonitrile isomer formation. You are likely seeing both the desired this compound and the 2,4-dimethylpentyl isonitrile byproduct. Isonitriles often have different polarity and boiling points, leading to distinct retention times on most common GC columns. See the troubleshooting guide below for tips on differentiation.
Q3: I'm seeing a cluster of low-intensity peaks eluting before my main product. What could they be? A: These are likely the more volatile elimination byproducts (2,4-dimethylpentenes). Alkenes lack the polar nitrile group, have a lower molecular weight (C₇H₁₄ ≈ 98 g/mol ), and will therefore have significantly shorter retention times than your product.
Q4: My baseline is consistently rising as the oven temperature increases. Is this normal? A: This phenomenon is known as column bleed, which results from the thermal degradation of the column's stationary phase.[7] While a small amount of bleed is normal at high temperatures, excessive bleed can obscure low-level peaks and indicates either an old or damaged column, the presence of oxygen in the carrier gas, or operating above the column's maximum temperature limit.[7][8]
Q5: I have an unknown peak that doesn't match any expected byproduct. What are the next steps? A: First, perform a library search (e.g., NIST, Wiley) on the mass spectrum. If no convincing match is found, consider the following:
-
Contamination: Could it be from the solvent, syringe, or carryover from a previous injection?[9] Inject a solvent blank to check.
-
Air Leak: Check for leaks in your system. A significant air leak will be visible as prominent peaks at m/z 28 (N₂), 32 (O₂), and 40 (Ar).[10]
-
Unexpected Chemistry: Re-evaluate the reaction. Could a rearrangement have occurred? Could the starting material have contained an unexpected impurity that also reacted?
Section 3: In-Depth Troubleshooting Guides
Guide 1: Differentiating Nitrile vs. Isonitrile Isomers
Distinguishing between these isomers is critical for calculating accurate reaction yields.
-
Step 1: Analyze Retention Time: In a standard non-polar column (e.g., DB-5ms), the nitrile is generally more retained and will have a longer retention time than the isonitrile.
-
Step 2: Scrutinize Mass Spectra: While the overall spectra may look similar, key differences can exist. The isonitrile may show unique fragmentation patterns related to the R-N⁺≡C⁻ structure. Look for subtle differences in the relative abundance of key fragment ions.
-
Step 3: Confirmation by Standard: The most definitive method is to synthesize or purchase a reference standard for one or both isomers to confirm their respective retention times and fragmentation patterns on your system.
Guide 2: Systematic Approach to Resolving Poor Peak Shape
Peak tailing or fronting can compromise resolution and integration, leading to inaccurate quantification.[11] Follow this systematic approach to diagnose the issue.
Caption: Systematic workflow for troubleshooting poor chromatographic peak shape.
-
Causality: Peak tailing is often caused by "active sites" in the system (e.g., exposed silica in the liner or column) that interact undesirably with polar functional groups like nitriles.[9] Peak fronting is a classic sign of column overloading.[11]
Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
Trustworthy data begins with proper sample preparation.
-
Quench the Reaction: Ensure the reaction is fully stopped and neutralized before sampling.
-
Extract the Analyte: Perform a liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) to move the organic products from the reaction solvent (like DMSO) into a cleaner, volatile solvent suitable for injection.
-
Dry the Sample: Use a drying agent like anhydrous sodium sulfate to remove any residual water, which can damage the GC column.
-
Dilute Appropriately: Dilute the sample significantly (e.g., 1:100 or 1:1000) in a high-purity solvent (e.g., ethyl acetate). This prevents column overload and protects the instrument.
-
Use an Internal Standard (Optional but Recommended): For accurate quantification, add a known concentration of an internal standard—a non-reactive compound not present in the sample with a retention time near the analytes of interest.
Protocol 2: Recommended Starting GC-MS Method Parameters
These parameters provide a robust starting point for analysis. Optimization will be necessary for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Inlet Type | Split/Splitless | Provides flexibility for both high and low concentration samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume that minimizes the risk of backflash and column overload.[9] |
| Split Ratio | 50:1 (for screening) | Vents a majority of the sample, preventing overload and ensuring sharp peaks for the main components. Adjust lower for trace analysis. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, relatively non-polar phase providing good separation for a wide range of compounds. |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 min | A low starting temperature helps focus the analytes at the head of the column, improving peak shape.[9] |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate provides good separation for compounds with varying boiling points. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that any less volatile compounds are eluted from the column before the next run. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35 - 350 | Covers the expected mass range of starting materials, products, and byproducts. |
| Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation while preventing condensation. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature that ensures consistent mass filtering. |
Section 5: Reference Data for Byproduct Identification
This table summarizes the key identifiers for the expected compounds. Fragmentation is predictive and should be confirmed with library data.
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | C₇H₁₃N | 111.18 | Highest | 111 (M⁺, weak/absent), 110 ([M-H]⁺), 96 ([M-CH₃]⁺), 69 ([M-C₃H₆]⁺ or loss of isopropyl), 55, 41 |
| 2,4-Dimethylpentyl Isonitrile | C₇H₁₃N | 111.18 | Lower than nitrile | 111 (M⁺, weak/absent), similar fragmentation to nitrile but with different relative abundances. |
| 2,4-Dimethylpentenes | C₇H₁₄ | 98.20 | Lowest | 98 (M⁺), 83 ([M-CH₃]⁺), 57 (t-butyl cation), 41 |
| 2,4-Dimethylpentanol | C₇H₁₆O | 116.20 | Lower than nitrile | 116 (M⁺, weak/absent), 101 ([M-CH₃]⁺), 73, 57, 43 |
References
- Kolbe nitrile synthesis. (n.d.). In Wikipedia.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
- GC Troubleshooting Guide. (n.d.). Restek.
- 6.17 Fragmentation of Nitriles. (2008). Dunnivant & Ginsbach.
- In-Depth Headspace GC/MS Analysis of Alkyl Nitrites. (1999). Office of Justice Programs.
- Ripani, L., Nichetti, D., Rossi, A., & Schiavone, S. (1999). In-depth headspage GC/MS analysis of alkyl nitrites.Canadian Society of Forensic Science Journal, 32(4), 141-153.
- How Do I Troubleshoot a Problem on My GC-MS? (2019). In GC-MS, A Practical Guide. Royal Society of Chemistry.
- Kapetanovic, I. M., et al. (2006). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).ResearchGate.
- Kurz, M. E., Witherspoon, J., & Johns, S. (1992). Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy.Journal of Forensic Sciences.
- Preparation of Nitriles. (n.d.). Chemistry Steps.
- Bal, T. S., et al. (1988). Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry.Journal - Forensic Science Society.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- Synthesis of nitriles from alkyl halides and alcohols and ketones. (2023, May 26). Visual Learners [Video]. YouTube.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 20.7: Chemistry of Nitriles. (2024, January 19). Chemistry LibreTexts.
- The preparation of nitriles. (n.d.). Chemguide.
- Mass Fragmentation Pattern of Nitriles. (2022, December 27). Chem Think [Video]. YouTube.
- Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- This compound. (n.d.). PubChem.
- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. (2022). Semantic Scholar.
- 4,4-Dimethylpentanenitrile. (n.d.). PubChem.
Sources
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GCMS Section 6.17 [people.whitman.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. books.rsc.org [books.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Nitrile Alkylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward α-alkylation of nitriles can present significant challenges. This guide is structured to address the most common issues encountered in the lab, moving from broad problems like low yield to specific mechanistic hurdles. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in nitrile alkylations are common, but they can almost always be traced back to a few key areas. A systematic investigation is the most efficient way to diagnose the problem. The primary suspects are incomplete deprotonation, the presence of moisture, suboptimal reaction conditions, or competing side reactions.
The first and most critical step is the quantitative formation of the nitrile enolate (or more accurately, the α-carbanion).[1] This requires a sufficiently strong base to irreversibly deprotonate the α-carbon. The pKa of the α-proton in a typical arylacetonitrile is around 22 (in DMSO), while for aliphatic nitriles like acetonitrile, it's significantly higher (pKa ≈ 31).[2] Therefore, the base you choose must have a conjugate acid with a pKa substantially higher than that of your nitrile.[3]
Furthermore, strong bases are highly reactive towards water. Any moisture in your glassware, solvents, or reagents will quench the base, reducing the amount available to deprotonate your nitrile and leading to incomplete conversion.[3]
Troubleshooting Protocol: Diagnosing Low Conversion
-
Verify Base Strength & Handling: Ensure the base is strong enough for your specific nitrile (see Table 1). Handle strong, moisture-sensitive bases (like NaH or LDA) under a strict inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and oven- or flame-dried glassware.
-
Check Reagent Quality: Verify the purity and reactivity of your alkylating agent. If it's an alkyl halide, ensure it hasn't degraded. For "borrowing hydrogen" reactions using alcohols, catalyst quality is paramount.[2][4]
-
Monitor the Reaction: Don't rely on time alone. Track the consumption of your starting nitrile using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not being consumed, the issue is likely with the deprotonation step. If it is consumed but the desired product is not forming, you are likely facing a side reaction.[3]
-
Optimize Temperature: Alkylation is an exothermic process. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish reaction. Deprotonation is often performed at a low temperature (e.g., -78 °C for LDA) and then the reaction is allowed to slowly warm.
Below is a logical workflow to follow when troubleshooting low yields.
Caption: A step-by-step workflow for troubleshooting low conversion.
Q2: I'm seeing multiple products in my crude analysis. What are the likely side reactions and how can I suppress them?
The nitrile enolate is a potent nucleophile, but its reactivity can be a double-edged sword. Several competing pathways can reduce the yield of your desired mono-alkylated product.
-
Dialkylation: The mono-alkylated product still possesses an α-proton. If this proton is acidic enough and there is excess base and/or alkylating agent present, it can be deprotonated and react a second time. This is especially problematic with methylating agents.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the nitrile relative to the base and alkylating agent. Add the alkylating agent slowly at a low temperature to maintain a low instantaneous concentration.
-
-
E2 Elimination: This is a classic competitive pathway when using alkyl halides, particularly secondary and tertiary halides.[5] A strong base can act as a nucleophile (SN2) or as a base to abstract a β-proton from the alkyl halide, leading to an alkene byproduct (E2).
-
Solution: Use primary or benzylic alkyl halides when possible, as they are much more susceptible to SN2 over E2.[5] If you must use a secondary halide, a less sterically hindered base may favor substitution.
-
-
Nitrile Hydrolysis: As mentioned, water is detrimental. Under harsh basic or acidic conditions during workup, the nitrile group itself can hydrolyze to a primary amide or even a carboxylic acid.[6][7]
-
Solution: Ensure anhydrous reaction conditions. During workup, use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.[3]
-
The diagram below illustrates the desired C-alkylation pathway versus the most common competing reactions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
preventing byproduct formation in 2,4-Dimethylpentanenitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 2,4-dimethylpentanenitrile. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic routes and minimizing the formation of unwanted byproducts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can achieve high yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the identification and mitigation of byproduct formation.
Issue 1: Presence of an Isomeric Nitrile Byproduct (e.g., 2-Methyl-5-oxohexane Nitrile)
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to an isomeric nitrile.
-
Difficulty in purifying the desired this compound due to a close boiling point with the isomer.
Probable Cause: The formation of isomeric nitrile byproducts, such as 2-methyl-5-oxohexane nitrile, can occur when reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[1] The regioselectivity of the Michael addition can be influenced by the reaction conditions, leading to the formation of undesired isomers.
Step-by-Step Solution:
-
Re-evaluate Base and Solvent System: The choice of a strong base is critical. While alkali metal hydroxides are effective, their concentration and the solvent system can impact selectivity.[1] Consider screening different base/solvent combinations. For instance, using a bulkier base might sterically hinder the formation of the undesired isomer.
-
Optimize Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the reaction.
-
Start by running the reaction at a lower temperature to favor the thermodynamically more stable product, which is often the desired branched nitrile.
-
Systematically increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Control Addition Rate: The rate of addition of the α,β-unsaturated nitrile to the reaction mixture containing the ketone and base can affect local concentrations and, consequently, byproduct formation. A slow, dropwise addition is recommended to maintain a low concentration of the nitrile and favor the desired reaction pathway.[1]
-
Purification Strategy: If isomeric byproducts are still formed, purification by fractional distillation under reduced pressure is the most common method.[1] However, due to potentially close boiling points, a highly efficient distillation column may be required.
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Symptoms:
-
A significant amount of high-molecular-weight, viscous, or solid material is observed in the reaction flask.
-
Low yield of the desired nitrile product.
-
Broad, unresolved peaks at the baseline of the GC chromatogram.
Probable Cause: Oligomerization and polymerization can be significant side reactions, especially in syntheses involving diisobutylene. The acidic catalysts used can promote the formation of trimers and tetramers of isobutylene, which can then lead to a complex mixture of heavy byproducts.[2]
Step-by-Step Solution:
-
Catalyst Selection and Loading:
-
If using a solid acid catalyst for isobutene oligomerization, the type of catalyst is crucial. Silica-alumina catalysts have been investigated for this purpose.[2]
-
Optimize the catalyst loading. An excess of catalyst can lead to excessive oligomerization. Start with a lower catalyst concentration and incrementally increase it.
-
-
Control Isobutene Conversion: High conversion of isobutene (above 95%) can lead to the formation of C8 components other than the desired diisobutylene isomers, as well as heavier oligomers.[2] Aim for a moderate isobutene conversion (e.g., 70-90%) to maximize the selectivity for diisobutylene.[2]
-
Reaction Temperature and Pressure: These parameters influence both the conversion and selectivity. A systematic study of the reaction temperature and pressure is recommended to find the optimal conditions that favor the dimerization of isobutene over further oligomerization.
-
Feedstock Purity: Ensure the purity of the starting materials. Impurities in the C4 fraction can lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their potential for byproduct formation?
A1: The synthesis of this compound can be approached through several routes, each with its own set of potential byproducts. Two common methods are:
-
Michael Addition of a Cyanide Source to a Precursor: One route involves the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[1] The primary challenge with this method is controlling the regioselectivity to minimize the formation of isomeric nitrile byproducts.[1]
-
Hydrocyanation of Diisobutylene: Another approach is the hydrocyanation of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[2][3] This reaction typically requires a catalyst, often a nickel complex.[3] Key challenges include preventing the formation of oligomers (trimers, tetramers) of isobutylene during the diisobutylene synthesis and controlling the regioselectivity of the cyanide addition.[2]
Q2: How can I minimize the formation of hydrolysis byproducts (amides, carboxylic acids)?
A2: Nitriles are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH during Workup: During the workup and purification steps, carefully control the pH. If an aqueous wash is necessary, use a buffered solution or perform the wash quickly at a low temperature to minimize the contact time between the nitrile and water.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially if it contains residual acid or base from the reaction. Proceed with purification as soon as possible.
Q3: What analytical techniques are most suitable for identifying and quantifying byproducts in this compound synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It is particularly useful for identifying isomeric byproducts and other small molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the desired product and any impurities. It can be used to confirm the structure of byproducts and to determine the relative ratios of different components in a mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups. For example, the characteristic nitrile stretch (around 2250 cm⁻¹) can be monitored, and the appearance of amide or carboxylic acid bands would indicate hydrolysis.
Data Summary and Visualization
Table 1: Influence of Isobutene Conversion on Diisobutylene Selectivity
| Isobutene Conversion (%) | Desired Diisobutylene (C8) Selectivity (%) | Heavy Byproduct (Trimer, Tetramer) Formation (%) | Reference |
| < 60 | Low | Low | [2] |
| 70 - 90 | High | Moderate | [2] |
| > 95 | Decreasing | High | [2] |
This table illustrates the general trend observed in the oligomerization of isobutene. Actual values will vary depending on the specific catalyst and reaction conditions.
Diagram 1: General Synthesis and Byproduct Pathways
Caption: Key pathways in the synthesis and potential byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This is a general guideline and must be adapted and optimized for specific substrates and scales.
-
Reactor Setup: Equip a dry, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the flask with the methyl ketone and the chosen solvent.
-
Base Addition: Cool the mixture to the desired temperature (e.g., 0-10 °C) and slowly add the strong base.
-
Nitrile Addition: Add the α,β-unsaturated nitrile dropwise from the dropping funnel while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).
-
Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
References
- Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile. (1993). Google Patents.
- Hydrocyanation. (n.d.). Wikipedia.
- Method for producing diisobutylene from mixed C4 fraction. (2015). Google Patents.
Sources
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. JP5767875B2 - Method for producing diisobutylene from mixed C4 fraction - Google Patents [patents.google.com]
- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 2,4-Dimethylpentanenitrile: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of 2,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning from bench-scale synthesis to larger-scale production of this valuable chemical intermediate. We will explore the common challenges encountered during scale-up, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure the integrity and success of your synthetic endeavors.
Section 1: Understanding the Synthesis and Potential Roadblocks
The synthesis of this compound can be approached through several synthetic routes. A plausible and common strategy involves the reaction of an appropriate carbonyl compound with a cyanide source. One such method is analogous to the base-catalyzed reaction of a ketone with an α,β-unsaturated nitrile. For the synthesis of this compound, a likely route is the reaction of isobutyraldehyde with a cyanide source, potentially involving an initial aldol-type reaction followed by dehydration and nitrile addition, or a variation of the Strecker synthesis if an amino group is introduced and later removed.
However, scaling up such processes from the laboratory to pilot or production scale introduces a new set of challenges that can significantly impact yield, purity, and safety. This guide will focus on addressing these critical issues.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: Low or Inconsistent Yields
Q: We have successfully synthesized this compound on a gram scale, but upon scaling up to a multi-kilogram batch, our yields have dropped significantly and are inconsistent. What are the likely causes and how can we mitigate them?
A: This is a common and multifaceted problem in process scale-up. The root causes often lie in mass and heat transfer limitations, as well as changes in reaction kinetics.
-
Causality:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid cyanide salts in an organic solvent), becomes challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Poor Temperature Control: Exothermic reactions that are easily managed in a small flask with an ice bath can become difficult to control on a larger scale.[1] Poor heat dissipation can lead to temperature gradients within the reactor, promoting the formation of byproducts. For instance, in base-catalyzed reactions involving aldehydes, elevated temperatures can favor aldol condensation polymerization, a well-known side reaction.[2]
-
Addition Rate of Reagents: The rate of addition of a key reagent, such as the cyanide source or the aldehyde, which might be trivial at the lab scale, becomes a critical parameter at a larger scale. A rapid addition can lead to an uncontrolled exotherm and byproduct formation.
-
-
Troubleshooting Protocol:
-
Optimize Mixing:
-
Evaluate the reactor's agitation system (impeller type, speed, and position). For solid-liquid mixtures, ensure the agitation is sufficient to keep the solid suspended.
-
Consider the use of a phase-transfer catalyst for reactions involving an aqueous and an organic phase to improve the reaction rate and consistency.[3]
-
-
Enhance Heat Transfer:
-
Ensure the reactor has an adequate cooling capacity for the scale of the reaction.
-
Implement a controlled addition profile for the limiting reagent, potentially with feedback from an in-situ temperature probe, to manage the exotherm.
-
-
Controlled Reagent Addition:
-
Develop a detailed standard operating procedure (SOP) for reagent addition, specifying the rate and duration.
-
For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise or via a syringe pump.
-
-
Problem 2: Formation of Impurities and Purification Challenges
Q: Our scaled-up batches of this compound are contaminated with several byproducts that are difficult to separate by distillation. How can we identify and minimize these impurities?
A: The formation of closely-related impurities is a significant hurdle in nitrile synthesis, especially when dealing with reactive starting materials like aldehydes.
-
Causality:
-
Aldol Condensation and Polymerization: Isobutyraldehyde, having an α-hydrogen, is prone to self-condensation under basic conditions to form aldol adducts, which can further react to form higher molecular weight impurities.[2]
-
Over-reaction or Side Reactions with Cyanide: Depending on the reaction conditions, the cyanide ion can participate in unintended reactions.
-
Hydrolysis of the Nitrile: If water is present, especially under acidic or basic conditions at elevated temperatures, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid.
-
-
Troubleshooting Protocol:
-
Byproduct Identification:
-
Utilize analytical techniques such as GC-MS and NMR to identify the structure of the major impurities. This will provide valuable clues about the side reactions occurring.
-
-
Minimizing Aldol Condensation:
-
Maintain a low reaction temperature.
-
Optimize the stoichiometry to avoid an excess of the aldehyde.
-
Control the addition of the base to minimize its concentration at any given time.
-
-
Improving Reaction Selectivity:
-
Carefully control the reaction temperature and time to favor the desired product formation.
-
Investigate the impact of solvent polarity on the reaction selectivity.
-
-
Alternative Purification Strategies:
-
If distillation is ineffective, consider other purification techniques such as liquid-liquid extraction to remove water-soluble impurities.
-
For removal of basic impurities, an acid wash can be effective.[4]
-
In some cases, forming a derivative of the product, purifying it, and then regenerating the desired nitrile might be a viable, albeit more complex, option.
-
-
Problem 3: Safety Concerns with Cyanide Handling at Scale
Q: We are concerned about the safe handling of large quantities of cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide (HCN) for our scale-up synthesis. What are the best practices to ensure operational safety?
A: The use of cyanide compounds is a significant safety hazard, and the risks are amplified at a larger scale. A robust safety protocol is non-negotiable.
-
Causality:
-
Toxicity of Cyanide: Cyanide is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5]
-
Generation of Hydrogen Cyanide Gas: Acidification of cyanide salts will release highly toxic and flammable hydrogen cyanide gas.[5]
-
Exothermic Reactions: Reactions involving cyanides can be exothermic, and a runaway reaction could lead to a dangerous release of toxic materials.
-
-
Safety Protocol:
-
Engineering Controls:
-
All manipulations involving cyanide salts or HCN should be conducted in a well-ventilated fume hood or a dedicated, enclosed reactor system with appropriate scrubbing capabilities for any off-gassing.
-
Use a closed-system for reagent transfer where possible.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
-
Quenching and Waste Disposal:
-
Develop and validate a quenching procedure for any residual cyanide in the reaction mixture before workup. A common method is the addition of an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.
-
All cyanide-containing waste must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
-
-
Emergency Preparedness:
-
Ensure that all personnel are trained on the hazards of cyanides and the emergency procedures.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthesis route for this compound that would be considered for industrial scale?
A common and industrially viable approach for similar structures is the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base catalyst.[6] In the case of this compound, a plausible route would be the reaction of isobutyraldehyde with a suitable cyanide source under carefully controlled conditions to manage the reactivity of the aldehyde.
Q2: Are there alternative, less hazardous cyanide sources for the synthesis?
While traditional sources like NaCN, KCN, and HCN are common, research into safer alternatives is ongoing. For some applications, trimethylsilyl cyanide (TMSCN) can be used, but it is also toxic and requires careful handling.[5] The choice of cyanide source will depend on the specific reaction conditions and the desired reactivity. For any cyanide source, stringent safety protocols are paramount.
Q3: How critical is the purity of the starting materials (isobutyraldehyde) for a successful scale-up?
The purity of starting materials is crucial. Impurities in the isobutyraldehyde, such as isobutyric acid or other aldehydes, can lead to the formation of unwanted byproducts that complicate purification and reduce the overall yield. It is highly recommended to use high-purity starting materials and to analyze them before use.
Q4: What are the key process parameters that should be monitored during the scale-up of this synthesis?
The following parameters are critical to monitor and control:
-
Temperature: Both the jacket temperature and the internal reaction temperature.
-
Agitation Rate: To ensure proper mixing.
-
Rate of Reagent Addition: Especially for the limiting or most reactive component.
-
pH: If the reaction is conducted in a system with an aqueous phase.
-
Reaction Progress: Monitored by in-process controls (e.g., GC, HPLC) to determine the reaction endpoint.
Section 4: Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagram outlines a logical workflow for addressing common scale-up challenges.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 4. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in 2,4-Dimethylpentanenitrile Synthesis
Welcome to the technical support center for the synthesis of 2,4-dimethylpentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this synthesis. The following information is curated to ensure scientific accuracy and provide practical, field-proven insights to help you navigate potential challenges and ensure a safe and successful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of this compound?
The most common and direct synthetic route to this compound is the Kolbe nitrile synthesis, a nucleophilic substitution (SN2) reaction.[1][2][3][4] This reaction typically involves an alkyl halide, such as 1-chloro-2,4-dimethylpentane, and a metal cyanide, like sodium or potassium cyanide. The formation of the stable carbon-carbon triple bond in the nitrile group is an energetically favorable process, releasing a significant amount of energy as heat. This release of heat is the primary cause of the exotherm.
Q2: How can I predict the potential for a thermal runaway in my reaction?
Predicting the potential for a thermal runaway involves understanding the relationship between the rate of heat generation and the rate of heat removal. A thermal runaway occurs when the heat generated by the reaction exceeds the capacity of the system to dissipate it, leading to a rapid increase in temperature and pressure.
To assess this risk, it is highly recommended to perform a reaction calorimetry study.[5][6] This will provide crucial data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for a thorough thermal hazard assessment before scaling up the synthesis.
Q3: What are the immediate safety precautions I should take when handling the reagents for this synthesis?
The synthesis of this compound often involves the use of highly toxic cyanide salts. Therefore, stringent safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations of cyanide salts and the reaction itself should be conducted in a well-ventilated fume hood.
-
Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on it. This includes having a readily accessible cyanide antidote kit and ensuring everyone knows the location and use of safety showers and eyewash stations.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.
Q4: Are there alternative, less hazardous cyanide sources I can use?
While sodium and potassium cyanide are common, research has explored the use of less toxic cyanide sources like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[7][8] These reagents may require different reaction conditions, such as the use of a catalyst, and may have different reactivity profiles. It is essential to conduct a thorough literature review and small-scale experiments to validate any new protocol.
Troubleshooting Guide: Exotherm Management
This guide provides a structured approach to troubleshooting common issues related to exothermic reactions during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
-
Root Cause: This is a classic sign that the rate of heat generation is overwhelming the heat removal capacity of your setup. This is particularly common when adding the alkyl halide to the cyanide salt solution.
-
Solution:
-
Slow Down the Addition: The most immediate and effective control is to reduce the rate of addition of the limiting reagent. A syringe pump for liquid reagents or portion-wise addition for solid reagents is recommended.
-
Improve Cooling Efficiency:
-
Ensure your reaction vessel is adequately submerged in the cooling bath.
-
Use a larger cooling bath with a higher heat capacity.
-
Consider a more efficient cooling medium, such as a dry ice/acetone bath, if compatible with your solvent.
-
-
Increase Solvent Volume: A larger volume of solvent can act as a heat sink, absorbing the heat generated and moderating the temperature increase.
-
| Parameter | Standard Condition | Modified for Better Control |
| Addition Rate | Bulk or rapid addition | Slow, controlled addition via syringe pump |
| Cooling Bath | Ice/water | Dry ice/acetone or cryocooler |
| Solvent Volume | 2 M concentration | 1 M or 0.5 M concentration |
Issue 2: Delayed Exotherm or "Runaway" After an Induction Period
-
Root Cause: Sometimes, the reaction may not initiate immediately upon mixing. This can lead to a dangerous accumulation of unreacted reagents. When the reaction finally starts, the large amount of available reactants can cause a violent and uncontrollable exotherm.
-
Solution:
-
Ensure Proper Mixing: Inadequate stirring can lead to localized "hot spots" and poor reaction initiation. Use an overhead stirrer for larger scale reactions to ensure efficient mixing.
-
Initiate with a Small Amount of Reagent: Add a small portion of the alkyl halide initially and wait for a slight temperature increase, indicating the reaction has started, before proceeding with the slow addition of the remainder.
-
Consider a Co-solvent: A co-solvent that improves the solubility of the cyanide salt can sometimes aid in a smoother reaction initiation.
-
Issue 3: Exotherm is Difficult to Control During Scale-Up
-
Root Cause: The surface area-to-volume ratio decreases as the reaction scale increases. This means that heat dissipation becomes less efficient, making a previously manageable exotherm dangerous at a larger scale.
-
Solution:
-
Reaction Calorimetry is Essential: Before any significant scale-up, a thorough calorimetric study is crucial to understand the thermal properties of the reaction. This will allow for the proper design of the cooling system and addition profile for the larger scale.
-
Consider a Continuous Flow Reactor: For larger scale production, transitioning from a batch to a continuous flow process can offer significant advantages in heat management. The small internal volume and high surface area-to-volume ratio of flow reactors allow for much more efficient heat transfer and tighter temperature control.
-
Visualizing the Workflow
Experimental Setup for Controlled Exotherm
Caption: Decision tree for troubleshooting exothermic events.
References
- ChemSynthesis. (2025). 4,4-dimethylpentanenitrile.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Google Patents. (n.d.). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis.
- Ratani, T. S., Bachman, S., Fu, G. C., & Peters, J. C. (2015). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 137(43), 13902–13907. [Link]
- Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
- Xia, A., Xie, X., Chen, H., Zhao, J., Zhang, C., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735–7739. [Link]
- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). A general catalyzed cyanation of hetero(aryl) chlorides using less toxic Zn(CN)2 as the cyanide source. Organic Letters, 19(8), 2118–2121. [Link]
- ChemRxiv. (2025). Developing a Biphasic Kolbe Nitrile Synthesis using Glucose-based Ionic Liquids as Phase-transfer Catalysts.
- Chemical Synthesis Database. (2025). 3-hydroxy-4,4-dimethylpentanenitrile.
- ResearchGate. (2025). Calorimetric study of precipitation kinetics of Al-Cu-Mg and Al-Cu-Mg-0.06 wt.% Sn alloys.
- National Center for Biotechnology Information. (n.d.). Calorimetric studies of Cu–Li, Li–Sn, and Cu–Li–Sn. PubChem Database.
Sources
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Calorimetric studies of Cu–Li, Li–Sn, and Cu–Li–Sn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
removal of unreacted starting materials from 2,4-Dimethylpentanenitrile
Welcome to the technical support guide for the purification of 2,4-Dimethylpentanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to effectively remove unreacted starting materials and achieve high product purity in your experiments.
Troubleshooting Guide: Specific Purification Challenges
This section addresses common issues encountered during the workup and purification of this compound. The synthesis of this nitrile often involves starting materials like isobutyraldehyde and acetone, along with a cyanide source. The primary challenge lies in separating the final product from these volatile and reactive precursors.
Question 1: My NMR analysis shows significant contamination with unreacted isobutyraldehyde. How can I remove it?
Answer:
Unreacted isobutyraldehyde is a frequent impurity. Due to its reactivity and distinct physical properties, it can be effectively removed using a chemical washing step with sodium bisulfite, followed by standard extraction.
Core Principle: Reversible Adduct Formation The aldehyde functional group undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct, which is an ionic salt.[1][2] This adduct partitions into the aqueous phase during a liquid-liquid extraction, effectively separating it from the desired nitrile product that remains in the organic layer.[1][3] This reaction is reversible; the aldehyde can be regenerated by treating the aqueous layer with a base, although for purification purposes, the aqueous layer is typically discarded.[2][4]
Detailed Experimental Protocol: Aldehyde Removal via Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture containing this compound and isobutyraldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes to ensure intimate mixing and facilitate adduct formation.[3] Caution: Vent the separatory funnel frequently to release any pressure buildup, as the reaction can sometimes generate sulfur dioxide gas.[3]
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing your purified product, and the lower aqueous layer will contain the aldehyde-bisulfite adduct.[1]
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Deionized water (to remove any residual bisulfite).
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts).
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[5]
-
-
Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified this compound.
Question 2: How can I remove residual acetone from my product?
Answer:
Acetone is highly volatile and miscible with water, which allows for two primary removal strategies: aqueous extraction and distillation.[6][7][8]
Strategy A: Aqueous Extraction Acetone is completely miscible with water.[7] This property can be exploited in a liquid-liquid extraction. By washing the crude product (dissolved in a water-immiscible solvent like diethyl ether) multiple times with water, the acetone will preferentially partition into the aqueous phase.
Strategy B: Fractional Distillation If the product is thermally stable, fractional distillation is a highly effective method due to the significant difference in boiling points between acetone (56 °C) and this compound (approx. 155-157 °C).[6] This large difference means a simple distillation might suffice, but a fractional distillation will ensure a much cleaner separation.[9][10]
Decision Flowchart for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the identified impurities.
Caption: Decision workflow for purifying this compound.
Question 3: My reaction used sodium cyanide. How do I safely quench and remove residual cyanide from the workup?
Answer:
Quenching and removing residual cyanide is critical for safety. Never acidify a solution containing cyanide salts , as this will generate highly toxic hydrogen cyanide (HCN) gas.[11] The standard and safest method is oxidative quenching under basic conditions.
Core Principle: Oxidative Destruction Excess cyanide ions (CN⁻) can be oxidized to the much less toxic cyanate ion (OCN⁻) using an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide (H₂O₂) under alkaline conditions (pH > 10).[12][13] Maintaining a high pH is crucial to prevent the formation of HCN.
Detailed Experimental Protocol: Cyanide Quenching
-
Cooling and Basification: Before starting the workup, cool the reaction mixture in an ice bath. Ensure the solution is basic (pH > 10) by adding aqueous NaOH if necessary.
-
Oxidant Addition: While stirring vigorously in the ice bath, slowly add an oxidizing solution. A common choice is a mixture of aqueous sodium hypochlorite (bleach) and a catalytic amount of aqueous ferrous sulfate (FeSO₄). The iron helps catalyze the oxidation.
-
Stirring: Allow the mixture to stir for at least one hour after the addition is complete to ensure all cyanide is destroyed. Commercial cyanide detection test strips can be used to confirm its absence.
-
Workup: Once the cyanide is quenched, you can proceed with a standard liquid-liquid extraction to isolate your product.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for separating this compound from its common starting materials?
A1: Understanding the boiling points and solubilities is essential for designing an effective purification strategy. Fractional distillation is viable when boiling points differ significantly, while extraction is effective when solubilities in different solvents vary.[17][18]
Data Summary: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₁₃N | 111.19[19] | ~155 - 157 | Insoluble/Slightly Soluble |
| Isobutyraldehyde | C₄H₈O | 72.11[20] | 63 - 65[20] | Slightly Soluble (8.9 g/100 mL)[21][22] |
| Acetone | C₃H₆O | 58.08 | 56[6][7] | Miscible[7][8] |
Note: Data for this compound is estimated based on similar structures as exact experimental values are not widely published. Data for starting materials are from established sources.[6][7][20][21][22]
Q2: Is chromatography a good option for purifying this compound?
A2: Yes, column chromatography can be an excellent method for achieving very high purity, especially on a small to medium scale. Given the non-polar nature of the nitrile, a normal-phase silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a suitable starting point. It is particularly useful for removing non-volatile impurities or side products with similar boiling points that are difficult to separate by distillation.
Q3: Can the bisulfite wash also remove acetone?
A3: The bisulfite addition reaction is most effective for aldehydes.[2] While it can react with some sterically unhindered ketones like methyl ketones and cyclic ketones, the equilibrium for acetone is less favorable than for isobutyraldehyde.[3][23] Therefore, while a bisulfite wash might remove some acetone, it is not the most efficient or reliable method. Aqueous extraction or distillation remains the preferred strategy for acetone removal.[6][7]
References
- Gro-Intelligence. (n.d.). Isobutyraldehyde. Grokipedia.
- ChemicalBook. (n.d.). Acetone.
- CAMEO Chemicals. (n.d.). ISO-BUTYRALDEHYDE.
- Allen Institute. (n.d.). Acetone- Formula, Structure, Properties and Applications.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetone.
- National Center for Biotechnology Information. (n.d.). Isobutyraldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). Acetone. PubChem.
- Elchemy. (2024). What is Acetone? Understanding Its Chemical Properties and Uses.
- ChemBK. (n.d.). Isobutyraldehyde.
- ChemicalBook. (n.d.). Isobutyraldehyde.
- Wikipedia. (n.d.). Fractional distillation.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory).
- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?.
- Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Columbia University. (n.d.). solid-liquid extraction.
- Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp.
- Reddit. (2023). CuCN quenching. r/Chempros.
- SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction.
- Chemistry LibreTexts. (2022). 4: Extraction.
- BenchChem. (n.d.). Application Notes and Protocols for Thallous Cyanide Reaction Work-up.
- Global Substance Registration System. (n.d.). This compound.
- Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. columbia.edu [columbia.edu]
- 6. Acetone | 67-64-1 [chemicalbook.com]
- 7. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 8. Acetone - DCCEEW [dcceew.gov.au]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. Liquid-liquid extraction [scioninstruments.com]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. grokipedia.com [grokipedia.com]
- 21. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chembk.com [chembk.com]
- 23. reddit.com [reddit.com]
stability issues of 2,4-Dimethylpentanenitrile in acidic or basic media
Welcome to the technical support center for 2,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound in acidic and basic media. My aim is to provide you with not just troubleshooting steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Troubleshooting Guide: Common Issues with this compound Stability
This section addresses specific problems you may encounter during your work with this compound.
Issue 1: My this compound sample shows degradation after treatment with an acidic solution.
-
Question: I've noticed a decrease in the concentration of this compound and the appearance of new peaks in my analytical run (e.g., HPLC, GC-MS) after exposing it to an acidic medium. What is happening and how can I prevent it?
-
Answer: You are likely observing the acid-catalyzed hydrolysis of the nitrile group. Nitriles, in the presence of an acid and water, can hydrolyze to form a primary amide and subsequently a carboxylic acid.[1][2][3] For this compound, the expected degradation products are 2,4-dimethylpentanamide and 2,4-dimethylpentanoic acid.
The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][4] The steric hindrance from the methyl groups at the 2 and 4 positions can slow this reaction down compared to a linear nitrile, but it will still proceed, especially under harsh conditions.[5][6]
Troubleshooting Steps:
-
Control the Temperature: Hydrolysis is often accelerated by heat.[2] If your experimental conditions allow, try running your reaction at a lower temperature.
-
Minimize Water Content: The hydrolysis reaction requires water. Using anhydrous solvents and reagents can significantly reduce the rate of degradation.
-
Use a Milder Acid or Lower Concentration: Strong acids (e.g., concentrated HCl, H₂SO₄) are potent catalysts for this reaction.[7] Consider using a weaker acid or a lower concentration of the strong acid if your protocol permits.
-
Reduce Exposure Time: Limit the time your compound is in the acidic medium to the absolute minimum required for your experiment.
-
Analytical Confirmation: To confirm the identity of the degradation products, you can either synthesize the expected amide and carboxylic acid as standards or use analytical techniques like mass spectrometry to identify the new peaks.
-
Issue 2: I am trying to hydrolyze this compound to 2,4-dimethylpentanoic acid, but the reaction is slow or incomplete.
-
Question: I am following a general protocol for nitrile hydrolysis, but I am getting low yields of the carboxylic acid. What's going on?
-
Answer: The branched structure of this compound presents significant steric hindrance around the nitrile group, which can make it less reactive than simpler nitriles.[5][6] This steric bulk impedes the approach of the nucleophile (water in acidic hydrolysis, hydroxide in basic hydrolysis) to the nitrile carbon.
Troubleshooting Steps:
-
Increase Reaction Temperature: For sterically hindered nitriles, more vigorous conditions are often necessary.[2] Consider increasing the reaction temperature, potentially to reflux.
-
Use a Stronger Acid/Base: If you are using dilute acid or base, switching to a more concentrated solution can increase the reaction rate.
-
Increase Reaction Time: Due to the slower reaction rate, a longer reaction time may be required for complete conversion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Consider a Co-solvent: If the nitrile has low solubility in the aqueous acidic or basic solution, adding a co-solvent that dissolves both the nitrile and the aqueous solution can improve the reaction rate.[8]
-
Issue 3: I am observing the formation of an intermediate during the basic hydrolysis of this compound.
-
Question: When I try to hydrolyze this compound with a base, I see a significant amount of a byproduct that is not my desired carboxylic acid. What is this intermediate?
-
Answer: Under basic conditions, the hydrolysis of a nitrile proceeds through an amide intermediate (2,4-dimethylpentanamide in this case).[1][9] It is often possible to isolate this amide, especially under milder basic conditions (e.g., lower temperature, less concentrated base).[2][10] The second step, the hydrolysis of the amide to the carboxylate, can be slower.
Troubleshooting Steps:
-
To obtain the carboxylic acid: If your goal is the carboxylic acid, you will need to use more forcing conditions as described in "Issue 2". This includes higher temperatures and/or more concentrated base.
-
To isolate the amide: If the amide is a desired product, you can optimize for its formation by using milder conditions. This could involve using a weaker base, a lower reaction temperature, or a shorter reaction time. You will need to carefully monitor the reaction to stop it before significant hydrolysis to the carboxylic acid occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic and basic media?
A1:
-
Acidic media: The primary degradation products are 2,4-dimethylpentanamide and 2,4-dimethylpentanoic acid .[1][11]
-
Basic media: The primary degradation products are 2,4-dimethylpentanamide and the salt of 2,4-dimethylpentanoic acid (e.g., sodium 2,4-dimethylpentanoate if using NaOH).[9][12] The free carboxylic acid can be obtained by subsequent acidification.
Q2: How does the structure of this compound affect its stability?
A2: The two methyl groups, particularly the one at the 2-position (alpha to the nitrile), create steric hindrance. This bulkiness can shield the nitrile carbon from nucleophilic attack, making it more stable and less reactive towards hydrolysis compared to unbranched nitriles.[5][6]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry place in a tightly sealed container, away from strong acids and bases.[13][14]
Q4: Can I stop the hydrolysis of this compound at the amide stage?
A4: Yes, it is often possible to isolate the amide, particularly under milder basic hydrolysis conditions.[2][10] This is because the hydrolysis of the nitrile to the amide can sometimes be faster than the subsequent hydrolysis of the amide. Careful control of reaction conditions (temperature, concentration of base, reaction time) is crucial.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Acidic Media
Objective: To determine the rate of degradation of this compound in a given acidic solution.
Materials:
-
This compound
-
Your acidic solution of interest (e.g., 1M HCl in a suitable solvent)
-
An internal standard (a stable compound that does not react under the acidic conditions)
-
Quenching solution (e.g., a saturated solution of sodium bicarbonate)
-
Analytical instrument (e.g., GC-FID, HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
At time zero, add a known volume of the stock solution to your acidic solution, which has been pre-equilibrated at the desired experimental temperature.
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched sample by your chosen analytical method to determine the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Controlled Hydrolysis to 2,4-Dimethylpentanamide
Objective: To synthesize and isolate 2,4-dimethylpentanamide from this compound.
Materials:
-
This compound
-
A mild basic solution (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the mild basic solution and stir the mixture at a controlled, moderate temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC, watching for the disappearance of the starting material and the appearance of the amide product.
-
Once the desired conversion to the amide is achieved, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amide, which can be further purified by recrystallization or chromatography.
Visualizing the Chemistry
To better understand the processes discussed, here are some diagrams illustrating the reaction pathways and troubleshooting logic.
Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
Caption: A decision-making workflow for troubleshooting stability issues.
References
- Tsai, L., Miwa, T., & Newman, M. S. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses.
- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 23). Save My Exams.
- Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses.
- Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2014). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
- The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (2025, August 6).
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning.
- Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3). ResearchGate.
- 2-Amino-2,4-dimethylpentanenitrile. (n.d.). PubChem.
- Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. (n.d.). LookChem.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
- This compound. (n.d.). PubChem.
- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses.
- Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
- Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. (2022, April 1). Brainly.com.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Safety data sheet. (2022, January 13). CPAChem.
- Nitriles: base hydrolysis. (2018, June 24). YouTube.
- hydrolysis of nitriles. (n.d.). Chemguide.
- Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate.
- Using retrosynthetic analysis, complete the synthesis of 2-hydroxy-2,4-dimethylpentanoic acid.... (2014, July 3). Chegg.
- 2,2'-Azobis(2,4-dimethylvaleronitrile). (n.d.). PubChem.
- Synthetic method of 2,3-dimethylpentanal. (n.d.). Google Patents.
- 2,2'-Azobis(2,4-dimethyl-4-methoxyvaleronitrile). (n.d.). PubChem.
- 4,4-dimethylpentanenitrile. (2025, May 20). ChemSynthesis.
- 4,4-Dimethylpentanenitrile. (n.d.). PubChem.
- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (n.d.). Google Patents.
- Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore. (n.d.). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2,4-Dimethylpentanenitrile Reactions
Welcome to the technical support center for 2,4-Dimethylpentanenitrile synthesis. This guide provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our focus is on the critical workup stage, ensuring you can reliably isolate and purify your target compound with high yield and purity.
Introduction: The Critical Role of Workup in Nitrile Synthesis
The synthesis of nitriles, such as this compound, can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts or the dehydration of amides.[1][2][3] Regardless of the synthetic route, the success of the experiment hinges on a meticulously planned and executed workup procedure. The primary objectives of the workup are to quench the reaction, separate the desired nitrile from unreacted starting materials, catalysts, solvents, and byproducts, and finally, to isolate the pure product. Improper workup can lead to low yields, product decomposition (e.g., hydrolysis), and persistent impurities that can complicate downstream applications.
This guide is structured to address the common challenges encountered during the workup of this compound reactions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect and how do I remove them?
A: The impurity profile largely depends on your synthetic method. However, a common byproduct is the corresponding amide or carboxylic acid, formed by the hydrolysis of the nitrile group.[3][4][5] This is especially prevalent if the reaction is quenched or worked up under harsh acidic or basic conditions with prolonged exposure to water.
-
Removal Strategy:
-
Amide/Carboxylic Acid Impurities: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Amides may be more challenging to remove completely with simple washes and may require purification by distillation or chromatography.
-
Unreacted Alkyl Halide (if applicable): This is typically removed during the final purification step (distillation) due to differences in boiling points.
-
Unreacted Cyanide Salts (if applicable): These are inorganic salts and are readily removed by washing the organic layer with water and brine.
-
Q2: My separation funnel is full of a stable emulsion. How can I resolve this?
A: Emulsion formation is a common issue, particularly when the reaction mixture contains salts or other substances that act as surfactants. Vigorous shaking during extraction exacerbates this problem.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making the organic compound less soluble in it and helping to break the emulsion.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, passing the emulsified layer through a pad of Celite or glass wool can help break it up.
-
Q3: Is it possible to hydrolyze my nitrile product back to the amide or carboxylic acid during the workup?
A: Yes, this is a significant risk. Nitriles can be hydrolyzed under both acidic and basic aqueous conditions, especially with heating.[3][5] To minimize this, it is crucial to perform aqueous washes with neutral or near-neutral solutions (water, brine) and to avoid prolonged contact between the nitrile and acidic or basic wash solutions. If an acidic or basic wash is necessary, it should be performed quickly and preferably at a reduced temperature (e.g., with an ice bath).
Q4: What is the most effective method for drying the organic solvent containing my product?
A: After the final aqueous wash, the organic layer will be saturated with a small amount of water that must be removed before solvent evaporation and purification.
-
Recommended Drying Agents:
-
Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent. It works quickly and has a high capacity for water. It is slightly acidic, which is generally not a problem for nitriles unless other acid-sensitive functional groups are present.
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity, but it works more slowly than MgSO₄. It is a good choice if you are concerned about the acidity of MgSO₄.
-
Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some particles remain free-flowing. Allow it to sit for 10-15 minutes, then filter to remove the drying agent.
-
Troubleshooting Guide
This table addresses specific problems you may encounter during your workup.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during extractions. 3. Accidental hydrolysis during workup. | 1. Verify Completion: Before starting the workup, confirm reaction completion using an appropriate technique (e.g., TLC, GC-MS). 2. Multiple Extractions: Perform at least three extractions with your organic solvent to ensure maximum recovery from the aqueous phase. 3. Control pH: Keep aqueous washes neutral or slightly basic to prevent acid-catalyzed hydrolysis of the nitrile.[3] |
| Product is Oily/Wet After Solvent Removal | 1. Incomplete drying of the organic layer. 2. Co-evaporation with a high-boiling point solvent (e.g., DMSO, DMF). | 1. Ensure Thorough Drying: Use an adequate amount of drying agent (e.g., MgSO₄, Na₂SO₄) and allow sufficient contact time before filtration. 2. High-Vacuum Evaporation: If a high-boiling solvent was used, remove it under high vacuum, possibly with gentle heating. An alternative is to perform a water-based workup where these solvents are washed away. |
| Final Product is Discolored | Presence of high-molecular-weight or polymeric impurities. | Purify the product by fractional distillation, which is highly effective at separating liquids based on boiling point.[2] For non-volatile impurities, passing the crude product through a short plug of silica gel can be effective. |
Standard Operating Protocols
Protocol 1: General Aqueous Workup for this compound
This protocol assumes the reaction was carried out in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
Workflow Diagram: Aqueous Workup
Caption: General workflow for the aqueous extraction and isolation of the crude product.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This moderates the heat generated during quenching.
-
Quench the Reaction: Slowly add deionized water or a specified aqueous quenching solution (e.g., dilute HCl, NaHCO₃ solution) to the reaction mixture while stirring.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size.
-
Extraction: If the reaction solvent is not suitable for extraction, add a sufficient volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separate Layers: Allow the layers to separate fully. Drain the lower layer and set it aside. Pour the upper layer out through the top of the funnel to avoid re-contamination.
-
Re-extract (Optional but Recommended): Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh organic solvent to maximize product recovery. Combine all organic layers.
-
Wash the Organic Layer:
-
Dry the Organic Layer: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl and let it stand for at least 15 minutes.
-
Isolate Crude Product: Filter the solution to remove the drying agent, washing the filter cake with a small amount of fresh, dry solvent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
Distillation is often the most effective method for purifying liquid nitriles.
Troubleshooting Logic for Purification
Caption: Decision tree for selecting a purification strategy after initial workup.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation. Ensure all glass joints are properly sealed.
-
Charge the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum (if necessary): If the compound has a high boiling point or is prone to decomposition at atmospheric pressure, perform the distillation under reduced pressure (vacuum distillation).
-
Heating: Gently and slowly heat the distillation flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the still head. Collect any low-boiling forerun (solvents, volatile impurities) in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask and collect the main product fraction.
-
Stop Distillation: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxide residues, especially if ethers were used as solvents.
-
Characterization: Confirm the purity of the collected fraction using analytical methods such as GC, NMR, or IR spectroscopy.
Safety First: Handling and Disposal
All work with this compound and related reagents must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and nitrile gloves.[8]
-
Chemical Hazards:
-
This compound: Nitriles as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[4][8] They may cause skin and eye irritation.
-
Organic Solvents: Most organic solvents used (e.g., diethyl ether, ethyl acetate) are highly flammable. Keep them away from ignition sources such as heat, sparks, and open flames.[9][10] Grounding equipment can prevent static discharge.[9][10]
-
Cyanide Reagents (if used): Sodium or potassium cyanide are highly toxic. Handle with extreme caution and have a cyanide poisoning antidote kit available. Acidification of cyanide salts produces highly toxic hydrogen cyanide (HCN) gas.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and aqueous waste should be collected in separate, clearly labeled containers.[11][12]
References
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Google Patents. (1998). US6114565A - Process for obtaining nitriles.
- CPAChem. (2022). Safety data sheet: 2,4-dimethylpentane.
- Clark, J. (n.d.). The preparation of nitriles. Chemguide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92251, 2-Amino-2,4-dimethylpentanenitrile.
- Chemistry LibreTexts. (2023). Preparation of Nitriles.
- Heider, P. L., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT.
- Engle, J. (2020). Preparation and Reactivity of Nitriles. YouTube.
- StudySmarter. (n.d.). Nitrile Synthesis.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Google Patents. (1978). US4189580A - Process for the preparation of nitriles.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107230, 2-Hydroxy-2,4-dimethylpentanenitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71365333, 2-Ethyl-3,4-dimethylpentanenitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881676, this compound.
- Google Patents. (1962). US3203974A - Purification of acetonitrile and propionitrile.
- Google Patents. (1992). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
- Google Patents. (1979). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12656145, 4,4-Dimethylpentanenitrile.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. US6114565A - Process for obtaining nitriles - Google Patents [patents.google.com]
- 7. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cpachem.com [cpachem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethylpentanenitrile Hydrolysis
Welcome to the technical support guide for the hydrolysis of 2,4-dimethylpentanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, a robust experimental protocol, and comprehensive troubleshooting advice. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to confidently optimize this transformation for your specific research needs.
Section 1: Fundamental Principles of Nitrile Hydrolysis
This section addresses the core concepts and mechanistic pathways governing the conversion of nitriles to carboxylic acids.
Question: What are the primary methods for hydrolyzing this compound?
Answer: The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation that can be effectively achieved under either acidic or basic conditions.[1][2] Both methods proceed through a two-stage process: the initial hydrolysis of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[3][4]
-
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile, in this case, this compound, under reflux with a strong aqueous acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] The final products are the desired 2,4-dimethylpentanoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[7]
-
Base-Catalyzed Hydrolysis: This approach requires heating the nitrile with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This reaction yields the carboxylate salt (e.g., sodium 2,4-dimethylpentanoate) and ammonia gas.[4] A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and isolate the free 2,4-dimethylpentanoic acid.[6]
Question: What is the mechanism for acid-catalyzed hydrolysis?
Answer: Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][10]
The key mechanistic steps are as follows:
-
Protonation: The nitrile nitrogen is protonated by the acid.
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide intermediate.
-
Further Hydrolysis: The amide is then hydrolyzed under the same acidic conditions to yield the carboxylic acid and an ammonium ion.[1][11]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Question: What is the mechanism for base-catalyzed hydrolysis?
Answer: In contrast to the acid-catalyzed pathway, the basic hydrolysis begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[8] This process does not require prior activation by protonation. The reaction also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt.[3]
The key mechanistic steps are:
-
Nucleophilic Attack: The hydroxide ion attacks the nitrile carbon, forming a negatively charged intermediate.
-
Protonation: The nitrogen anion is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the amide.
-
Further Hydrolysis: The hydroxide ion then attacks the carbonyl carbon of the amide. This leads to the formation of a carboxylate salt and ammonia after the expulsion of the amide anion (NH₂⁻), which is immediately protonated.[1]
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Catalyst Selection for the Reduction of 2,4-Dimethylpentanenitrile
Welcome to our dedicated technical support center for the catalytic reduction of 2,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reducing sterically hindered nitriles. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common experimental challenges and optimize your reaction outcomes.
Introduction: The Challenge of Steric Hindrance in Nitrile Reduction
The reduction of nitriles to primary amines is a cornerstone of organic synthesis.[1][2] However, when the nitrile group is flanked by bulky substituents, as in this compound, the reaction becomes significantly more challenging. Steric hindrance around the cyano group can impede the approach of the catalyst and hydrogen, leading to sluggish reactions, incomplete conversions, and the formation of undesirable byproducts.[3] This guide provides a comprehensive overview of catalyst selection and troubleshooting for this specific transformation.
Catalyst Selection: A Comparative Overview
The choice of catalyst is the most critical factor in achieving a successful reduction of this compound.[1] Below, we compare the performance of common catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Raney® Nickel | 70-150°C, 50-100 bar H₂, often with NH₃ in alcohol | Cost-effective, high activity | Requires high temperatures and pressures, potential for side reactions, pyrophoric when dry |
| Raney® Cobalt | 80-120°C, 60-100 bar H₂, often with NH₃ | Higher selectivity for primary amines compared to Raney Ni | Requires high pressures, may be less active than Raney Ni |
| Rhodium on Alumina (Rh/Al₂O₃) | 60-100°C, 30-70 bar H₂ | High selectivity for primary amines, active under milder conditions | Higher cost than Ni or Co catalysts |
| Palladium on Carbon (Pd/C) | 25-80°C, 1-50 bar H₂, often with acidic or basic additives | Active under mild conditions, good functional group tolerance | Prone to hydrogenolysis of the C-CN bond, lower selectivity for primary amines without additives |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux in ether or THF | Highly reactive, effective for hindered nitriles | Not a catalytic process, requires stoichiometric amounts, highly reactive with protic solvents, difficult workup |
| Diisobutylaluminum Hydride (DIBAL-H) | -78°C to room temperature in an inert solvent | Can selectively reduce nitriles to aldehydes at low temperatures | Not a catalytic process, requires stoichiometric amounts, sensitive to temperature |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reduction of this compound in a question-and-answer format.
Q1: My reaction is very slow or shows no conversion. What should I do?
A1: Slow or incomplete reactions with sterically hindered nitriles are common. Here’s a systematic approach to troubleshooting:
-
Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading than typically used for unhindered nitriles may be necessary to increase the number of active sites available for the reaction.
-
Elevate Temperature and Pressure: The reduction of this compound often requires more forcing conditions. Gradually increasing the reaction temperature and hydrogen pressure can significantly enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Check Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. Raney® catalysts, in particular, can lose activity over time. If the catalyst is old, consider using a fresh batch.
-
Solvent Choice: The solvent can play a crucial role. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective. Ensure your starting material is fully dissolved in the chosen solvent.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amines is a prevalent side reaction in nitrile reductions.[1] This occurs when the initially formed primary amine attacks the imine intermediate.
-
Addition of Ammonia: The most common method to suppress the formation of secondary and tertiary amines is to add ammonia (or ammonium hydroxide) to the reaction mixture.[4] Ammonia competes with the primary amine in reacting with the imine intermediate, thereby favoring the formation of the primary amine.
-
Use of Acidic Additives: With catalysts like Palladium on Carbon, the addition of an acid can protonate the primary amine as it is formed, preventing it from acting as a nucleophile.[5]
-
Catalyst Choice: Cobalt-based catalysts generally show higher selectivity for primary amines compared to nickel-based catalysts.[6] Rhodium catalysts are also known for their high selectivity.[7]
-
Steric Hindrance: Fortunately, the steric bulk of this compound can also help to disfavor the formation of the even bulkier secondary and tertiary amines.
Q3: I am using a stoichiometric reducing agent like LiAlH₄, but the reaction is still not going to completion.
A3: While powerful, stoichiometric reducing agents also face challenges with sterically hindered substrates.
-
Ensure Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Ensure all your glassware is oven-dried and your solvents are anhydrous. Any moisture will consume the reagent and reduce its effectiveness.
-
Increase Reagent Equivalents: For sterically hindered nitriles, using a larger excess of LiAlH₄ may be necessary to drive the reaction to completion.
-
Extended Reaction Time and Higher Temperature: Allow the reaction to proceed for a longer duration. If the reaction is still sluggish at room temperature, gentle refluxing in a suitable solvent like THF can be employed.
Frequently Asked Questions (FAQs)
Q: Which catalyst is the best starting point for the reduction of this compound?
A: For a cost-effective approach on a larger scale, Raney® Nickel or Raney® Cobalt with the addition of ammonia are good starting points, though they require high pressure and temperature. For laboratory-scale synthesis where milder conditions and higher selectivity are desired, a Rhodium on Alumina catalyst is an excellent choice, albeit more expensive.
Q: Can I use Sodium Borohydride (NaBH₄) to reduce this compound?
A: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines on its own.[8] However, it can be used in combination with a catalyst like cobalt chloride or Raney Nickel.[1]
Q: How does steric hindrance affect the reaction mechanism?
A: Steric hindrance primarily affects the rate of reaction by making it more difficult for the nitrile to adsorb onto the catalyst surface and for the hydride to attack the carbon of the cyano group. This is visualized in the diagrams below.
Q: Are there any safety precautions I should be aware of?
A: Yes, several.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly sealed and operated in a well-ventilated area.
-
Raney® Nickel: Dry Raney® Nickel is pyrophoric and can ignite spontaneously in air. Always handle it as a slurry in water or a suitable solvent.[9]
-
Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and other protic solvents. Handle it with extreme care in a dry environment.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
-
To a high-pressure autoclave, add this compound (1 eq.) and a solvent such as ethanol.
-
Add a slurry of Raney® Nickel (5-10 wt% of the nitrile) in ethanol.
-
If suppression of secondary amine formation is desired, add a solution of ammonia in ethanol (5-10 eq.).
-
Seal the autoclave and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 70 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite®. Caution: Do not allow the catalyst to dry on the filter paper.
-
The filtrate contains the product, which can be isolated by distillation or other purification methods.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Add a solution of this compound (1 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Steric bulk around the nitrile group can hinder its effective adsorption onto the catalyst surface, slowing down the reaction rate.
References
- DIBAL-H Reduction. (n.d.). Organic Synthesis.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Hegedűs, L., & Lévay, K. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5086–5093. [Link]
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2014). Journal of the American Chemical Society, 136(32), 11454–11461. [Link]
- Supplementary data - The Royal Society of Chemistry. (n.d.).
- DIBAL Reducing Agent. (n.d.). Chemistry Steps.
- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
- Nitrile reduction. (n.d.). In Wikipedia.
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2012). Tetrahedron Letters, 53(37), 5004-5006. [Link]
- Diisobutylaluminum Hydride (DIBAL-H). (n.d.). Common Organic Chemistry.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry.
- Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. (2016). Nanoscale, 8(3), 1547-1554. [Link]
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles. (2019).
- Structural Basis of Biological Nitrile Reduction. (2010). Journal of Biological Chemistry, 285(49), 38553–38561. [Link]
- An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (2019). Frontiers in Chemistry, 7, 62. [Link]
- Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. (2015, January 4). [Video]. YouTube. [Link]
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
- Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2018). Polymers, 10(11), 1234. [Link]
- Understanding the mechanisms of cobalt-catalyzed hydrogenation and dehydrogenation reactions. (2017).
- Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. (2019). Polymers, 11(8), 1284. [Link]
- This compound. (n.d.). PubChem.
- Raney Nickel: Introducing the new high-activity and cost-effective catalyst for the Sabatier reaction(CO2 methan
- Comparison of the performance of different hybrid catalysts for direct synthesis of dimethyl ether from synthesis gas. (2007).
- Raney Nickel Reduction Mechanism. (2021, June 22). [Video]. YouTube. [Link]
- Catalytic reduction of nitriles to aldehydes. (1992). U.S.
- A Cobalt Hydride Catalyst for the Hydrogenation of CO2: Pathways for Catalysis and Deactivation. (2013). Journal of the American Chemical Society, 135(31), 11533–11536. [Link]
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2021).
- Comparison of Catalyst Performance Prepared by Different Methods. (n.d.). ResearchGate.
- A cobalt-based catalyst for the hydrogenation of CO2 under ambient conditions. (2013). Journal of the American Chemical Society, 135(31), 11533–11536. [Link]
- A Review of Catalysts for Synthesis of Dimethyl Carbonate. (2022).
- 4,4-Dimethylpentanenitrile. (n.d.). PubChem.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hidenanalytical.com [hidenanalytical.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for Monitoring 2,4-Dimethylpentanenitrile Reaction Progress
Welcome to the technical support center for monitoring the synthesis of 2,4-Dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful reaction monitoring. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.
Introduction: The "Why" of Reaction Monitoring
Monitoring the progress of a chemical reaction, such as the synthesis of this compound, is paramount for several reasons. It allows for the determination of reaction completion, the identification of intermediates, and the quantification of byproducts.[1] This real-time data is invaluable for optimizing reaction conditions, improving yield and purity, and ensuring the safety and scalability of the process. In the context of drug development, rigorous reaction monitoring is a cornerstone of process analytical technology (PAT) and quality by design (QbD).
This guide will focus on the most common and effective analytical techniques for monitoring nitrile synthesis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it well-suited for monitoring the progress of many organic reactions, including the synthesis of this compound.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GC peaks for this compound are tailing. What could be the cause and how do I fix it?
A1: Peak tailing is a common issue in GC analysis and can be caused by several factors:
-
Active Sites in the Inlet or Column: The nitrile group can interact with active sites (e.g., silanols) in the GC system, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is installed correctly according to the manufacturer's instructions.[3]
-
Q2: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A2: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often due to:
-
Contamination: Contamination can be present in the carrier gas, septum, inlet liner, or the syringe.[4][5]
-
Solution: Use high-purity carrier gas and regularly replace the septum and inlet liner. Clean the syringe between injections.
-
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough wash step for the syringe and consider a bake-out of the column between runs.
-
Q3: My retention times are shifting between runs. What's causing this instability?
A3: Retention time shifts can compromise the reliability of your data. Common causes include:
-
Flow Rate Fluctuation: Inconsistent carrier gas flow will lead to variable retention times.
-
Oven Temperature Variation: Poor temperature control will affect the elution time of compounds.
-
Solution: Verify the oven temperature is stable and programmed correctly.[6]
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute, causing baseline drift and retention time shifts.[7]
-
Solution: Operate within the recommended temperature limits of the column and use a low-bleed column if possible.
-
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). b. If necessary, perform a liquid-liquid extraction to isolate the organic components. c. Dry the organic layer over anhydrous sodium sulfate. d. Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in a GC-compatible solvent.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: A system equipped with a split/splitless injector.[2]
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
- Injector Temperature: 250 °C
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Scan Range: 40-400 m/z.
3. Data Analysis: a. Identify the peaks corresponding to the starting material, this compound product, and any byproducts by comparing their mass spectra to a library (e.g., NIST). b. Quantify the relative amounts of each component by integrating the peak areas.
Data Presentation: GC Analysis
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Starting Material (e.g., a precursor) | Varies | Varies |
| This compound | Varies | 111 (M+), 96, 69, 57, 43[9] |
| Common Byproduct (e.g., an isomer) | Varies | Varies |
Workflow Diagram: GC Troubleshooting
Caption: A systematic approach to troubleshooting common GC issues.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique that can be used to analyze a wide range of compounds, including those that are not volatile enough for GC. For nitrile synthesis, it is particularly useful for monitoring reactions involving polar starting materials or products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing peak fronting in my HPLC chromatogram. What's the cause?
A1: Peak fronting is often a sign of:
-
Sample Overload: Injecting too much sample can lead to this peak distortion.[10]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[10]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q2: My baseline is drifting during the HPLC run. How can I stabilize it?
A2: Baseline drift can be caused by several factors:
-
Mobile Phase Issues: Incomplete mixing of the mobile phase, contamination, or degradation can cause the baseline to drift.[10][11]
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents and prepare fresh mobile phase daily.[11]
-
-
Column Temperature Fluctuations: Changes in column temperature will affect the refractive index of the mobile phase, leading to baseline drift.[10][11]
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Detector Issues: A dirty detector cell or a failing lamp can also cause baseline drift.[11]
-
Solution: Clean the detector cell according to the manufacturer's instructions and replace the lamp if necessary.
-
Q3: Why am I losing resolution between my peaks?
A3: Loss of resolution can be a frustrating problem with several potential causes:
-
Column Contamination: Buildup of sample components on the column can degrade its performance.[10]
-
Solution: Flush the column with a strong solvent or, if necessary, replace it.
-
-
Incorrect Mobile Phase: The mobile phase composition may not be optimal for separating your compounds.
-
Solution: Optimize the mobile phase by adjusting the solvent ratio, pH, or buffer concentration.[12]
-
-
Void at the Column Inlet: A void can form at the head of the column over time, leading to peak broadening and loss of resolution.[10]
-
Solution: Reverse flush the column (if permissible by the manufacturer) or replace the column.
-
Experimental Protocol: HPLC Analysis of a this compound Reaction
This protocol provides a starting point for developing an HPLC method for a this compound synthesis.
1. Sample Preparation: a. Quench a reaction aliquot in a suitable solvent. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter. c. Dilute the sample in the mobile phase.
2. HPLC Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is a common choice for organic molecules.
- Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio will need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength where the starting materials and/or products absorb. Simple nitriles often do not have a strong UV chromophore, so monitoring the disappearance of a UV-active starting material may be necessary.
3. Data Analysis: a. Identify the peaks corresponding to the starting material and product based on their retention times, which can be confirmed by injecting standards. b. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation: HPLC Analysis
| Component | Retention Time (min) | UV λmax (nm) |
| UV-Active Starting Material | Varies | e.g., 254 |
| This compound | Varies | ~210 (weak) |
Workflow Diagram: HPLC Method Development
Caption: A streamlined workflow for HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for in-situ reaction monitoring.[13][14][15]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I use NMR to quantify the components of my reaction mixture?
A1: Quantitative NMR (qNMR) can be achieved by:
-
Internal Standard Method: Add a known amount of an internal standard to the reaction mixture. The concentration of the analyte can be determined by comparing the integral of a characteristic analyte peak to the integral of a known peak from the internal standard.[14][16] The internal standard should be inert to the reaction conditions and have a peak that is well-resolved from other signals in the spectrum.[14]
-
Absolute Intensity Method: This method relies on the direct proportionality between signal intensity and concentration and requires careful calibration and specific acquisition parameters.[17]
Q2: My NMR signals are broad. What can I do to improve the resolution?
A2: Broad NMR signals can be due to:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized.
-
Solution: Carefully shim the spectrometer before acquiring data.
-
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Solution: If possible, remove any paramagnetic impurities from the sample.
-
-
Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal can be broadened.
-
Solution: Acquiring the spectrum at a different temperature can sometimes sharpen the signal.
-
Q3: I'm having trouble with signal overlap. How can I resolve my peaks of interest?
A3: Signal overlap is a common challenge in complex mixtures.[16]
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and assign them to specific protons and carbons.
-
Different Nucleus: If possible, observing a different nucleus (e.g., ¹³C, ¹⁵N) can provide a spectrum with less signal overlap.[18] The nitrile carbon in ¹³C NMR typically appears between 115-130 ppm.[19]
Experimental Protocol: ¹H NMR Reaction Monitoring
1. Sample Preparation: a. Withdraw a sample from the reaction and quench it. b. Remove the solvent under reduced pressure. c. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion.
- Experiment: A standard ¹H NMR experiment.
- Key Parameters for Quantification:
- Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Integrate the characteristic peaks for the starting material, product, and internal standard. c. Calculate the concentration of the analyte using the following equation:[16]
- Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_std / Integral_std) * (Mass_std / MW_std) * (MW_analyte / Mass_analyte)
Data Presentation: ¹H NMR Data
| Compound | Characteristic ¹H Signal (ppm) | Multiplicity | Integration |
| Internal Standard | Varies | Varies | Normalized to 1.00 |
| Starting Material | Varies | Varies | Decreases over time |
| This compound | ~2.0-2.5 (CH-CN) | Multiplet | Increases over time |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The nitrile group has a very characteristic sharp absorption band, making FTIR an excellent tool for monitoring its formation or consumption.[20]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where should I expect to see the nitrile peak in my IR spectrum?
A1: The C≡N stretching vibration typically appears in the range of 2220-2260 cm⁻¹.[20] For this compound, this peak will be sharp and of medium intensity.
Q2: How can I use FTIR for quantitative analysis?
A2: While not as inherently quantitative as NMR, FTIR can be used for quantitative analysis by:
-
Creating a Calibration Curve: Prepare a series of standards of known concentration and measure their absorbance at the characteristic nitrile frequency. Plot absorbance versus concentration to create a calibration curve.
-
In-situ Monitoring: Using an attenuated total reflectance (ATR) probe, you can monitor the reaction in real-time.[21] The change in the absorbance of the nitrile peak over time can be used to follow the reaction kinetics.[22][23][24]
Q3: My IR spectrum has a sloping baseline. What is the cause?
A3: A sloping baseline can be due to:
-
Poor Sample Contact (ATR): If the sample is not making good contact with the ATR crystal, it can result in a distorted baseline.
-
Solution: Ensure the sample completely covers the crystal and that there are no air bubbles.
-
-
Thick Sample (Transmission): For transmission measurements, a sample that is too thick can cause a sloping baseline due to scattering.
-
Solution: Prepare a thinner film of the sample.
-
Experimental Protocol: In-situ FTIR Monitoring with ATR
1. Instrument Setup: a. Install an ATR probe into the reaction vessel. b. Collect a background spectrum of the solvent and starting materials before initiating the reaction.[20]
2. Data Acquisition: a. Initiate the reaction. b. Set the software to collect a spectrum at regular intervals (e.g., every 1-5 minutes).[21]
3. Data Analysis: a. The software will automatically subtract the background spectrum from each subsequent spectrum.[20] b. Monitor the growth of the nitrile peak at ~2240 cm⁻¹ and the disappearance of reactant peaks. c. Plot the absorbance of the nitrile peak versus time to generate a reaction profile.
Data Presentation: FTIR Data
| Functional Group | Characteristic Frequency (cm⁻¹) | Appearance in Spectrum |
| Nitrile (C≡N) | 2220-2260 | Sharp, medium intensity[20] |
| Starting Material Functional Group (e.g., O-H, C=O) | Varies | Varies |
Diagram: In-situ FTIR Reaction Monitoring Setup
Caption: Schematic of an in-situ FTIR reaction monitoring setup.
Conclusion
The choice of analytical method for monitoring the synthesis of this compound will depend on the specific reaction conditions, the properties of the starting materials and products, and the available instrumentation. A multi-faceted approach, potentially combining a chromatographic technique for separation and a spectroscopic technique for in-situ monitoring, will often provide the most comprehensive understanding of the reaction. By understanding the principles behind each technique and being prepared to troubleshoot common issues, researchers can ensure the collection of high-quality, reliable data to drive their research and development efforts forward.
References
- Erik von Harbou, Prof. Dr. -Ing. Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU. [Link]
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011-10-05).
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
- What is qNMR and why is it important?. Mestrelab Resources. [Link]
- A Guide to Quantit
- TROUBLESHOOTING GUIDE. [Link]
- Hydrolysis of Nitriles. Organic Synthesis. [Link]
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Common HPLC Problems & How to Deal With Them. (2022-01-04). Phenomenex. [Link]
- Metalated Nitriles: NMR and Cyclization Analysis. Duquesne Scholarship Collection. [Link]
- Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide.
- Fully Automated Reaction Operation Driven by Accurate Inline FTIR Analysis based on Linear-Combination Str
- Using FTIR to Observe Chemical Reactions in Real Time. (2021-01-04). [Link]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025-05-23). PharmaCores. [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). [Link]
- Solving Common Errors in HPLC.
- Common Issues in HPLC Analysis. (2025-07-25). Medikamenter Quality Services. [Link]
- In Situ FTIR Reaction Monitoring. (2016-09-02). YouTube. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydr
- GC Column Troubleshooting Guide. (2025-08-26). Phenomenex. [Link]
- Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. [Link]
- Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
- (15)N NMR studies of a nitrile-modified nucleoside. (2010-12-30). PubMed. [Link]
- In situ methods of nitrile oxide generation and cycloaddition..
- Monitor Kinetics with FTIR Spectroscopy and Thermal D
- Dr. Minaketan Sahoo, IPT, Salipur B Pharm 7th Semester BP701T. INSTRUMENTAL METHODS OF ANALYSIS. [Link]
- This compound. PubChem. [Link]
- Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. (2024-03-20). PubMed. [Link]
- An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2025-08-06).
- Organic Syntheses Procedure. [Link]
- Organic Syntheses Procedure. [Link]
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- Method for Identification of Nitriles.
- Reactions of Nitriles. Chemistry Steps. [Link]
- Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers. [Link]
- Acetonitrile, cyclohexylidene. Organic Syntheses Procedure. [Link]
- Liquid chromatographic determination of carnitine by precolumn derivatization with pyrene-1-carbonyl cyanide. PubMed. [Link]
- CY Chemistry.
- Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface W
- This compound. gsrs. [Link]
- Aliph
- 2,4-dimethylpyrrole. Organic Syntheses Procedure. [Link]
- Preparation of Nitriles. (2023-01-22). Chemistry LibreTexts. [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]
- 9. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. (15)N NMR studies of a nitrile-modified nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,4-Dimethylpentanenitrile by NMR and MS
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. The synthesis of novel compounds, such as 2,4-Dimethylpentanenitrile (C₇H₁₃N, MW: 111.18 g/mol )[1], necessitates the use of robust analytical techniques to ensure that the prepared structure aligns with the intended target. This guide provides an in-depth comparison of two cornerstone analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of this compound. We will explore the causality behind experimental choices and demonstrate how the synergy between these methods provides a self-validating system for structural confirmation.[2][3]
The Orthogonal Approach: Why Both MS and NMR are Essential
Relying on a single analytical technique for structural validation can be misleading. Mass Spectrometry primarily provides information about a molecule's mass and fragmentation pattern, while NMR spectroscopy reveals the connectivity and chemical environment of atoms within the molecule.[3][4][5] By employing both MS and NMR, we create an orthogonal system where the data from one technique corroborates the other, leading to a highly confident structural assignment.[2] This dual-validation approach is critical for ensuring the integrity of research and development pipelines.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[6] For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a preferred method.
The Rationale Behind Electron Ionization (EI)
Electron Ionization is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[7][8] This high energy (typically 70 eV) leads to reproducible and extensive fragmentation.[7][8] The resulting mass spectrum serves as a unique "fingerprint" for the compound, which is invaluable for both identification and structural elucidation.[8][9] While the molecular ion peak may sometimes be weak or absent for certain molecules, the rich fragmentation data often provides the necessary clues to piece the structure together.[9]
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 111, corresponding to its molecular weight. Key fragmentation patterns arise from the cleavage of C-C bonds, with the stability of the resulting carbocations influencing the abundance of the fragment ions.
| m/z Value | Proposed Fragment | Structural Rationale |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |
| 96 | [M - CH₃]⁺ | Loss of a methyl group from the C2 or C4 position. |
| 68 | [M - C₃H₇]⁺ | Loss of an isopropyl group, a characteristic fragmentation for this structure. |
| 55 | [C₃H₃N]⁺ | Cleavage at the C3-C4 bond. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a highly stable secondary carbocation. |
| 41 | [C₂H₃N]⁺ | Cleavage at the C2-C3 bond. |
This table presents predicted fragmentation data based on common fragmentation principles.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of this compound (~10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[10] The sample must be free of particulate matter to prevent blockage of the injector or column.[10]
-
Instrument Setup :
-
Column : Use a non-polar capillary column (e.g., DB-5MS), which is suitable for separating non-polar to moderately polar compounds.[11]
-
Injector : Set the injector temperature to 250 °C to ensure rapid volatilization of the sample.[11]
-
Oven Program : Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/minute.[11]
-
Carrier Gas : Use Helium at a constant flow rate.[11]
-
-
MS Parameters :
-
Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample.[10] The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are then analyzed to identify the molecular ion and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[5] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise arrangement and connectivity of atoms.
The Synergy of ¹H and ¹³C NMR
¹H NMR provides information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule. ¹³C NMR, on the other hand, reveals the number of unique carbon environments and provides information about the carbon skeleton. Together, they offer a comprehensive picture of the molecular structure.
Predicted NMR Data for this compound
The structure of this compound has several distinct proton and carbon environments. The predicted chemical shifts are based on the shielding and deshielding effects of adjacent functional groups.
Table of Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C2-CH ₃ (a) | ~1.25 | Doublet | 6H |
| C5-CH ₃ (b) | ~1.05 | Doublet | 3H |
| C2-H (c) | ~1.90 | Multiplet | 1H |
| C3-H ₂ (d) | ~1.60 | Multiplet | 2H |
| C4-H (e) | ~1.75 | Multiplet | 1H |
Table of Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C N (nitrile) | ~122 |
| C 2 | ~32 |
| C 3 | ~43 |
| C 4 | ~28 |
| C 5 (methyl on C4) | ~20 |
| C 2-Methyls | ~22 |
Note: Predicted chemical shifts can vary slightly based on the solvent and concentration. The nitrile carbon signal is expected to be of lower intensity due to the lack of directly attached protons.[12]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[13][14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[13][15] CDCl₃ is a common choice for nonpolar organic compounds.[13]
-
Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality.[16]
-
-
Spectrometer Setup :
-
Insert the sample into the NMR spectrometer.
-
Locking : The spectrometer will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.[13]
-
Shimming : The magnetic field is homogenized by a process called shimming to achieve sharp, well-resolved peaks.[13]
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[13]
-
-
Data Acquisition :
-
Acquire the ¹H spectrum, typically requiring a small number of scans.
-
Acquire the ¹³C spectrum, which will require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Synthesis of Data: A Self-Validating Workflow
The true power of this dual-technique approach lies in the integration of the data. The molecular weight from MS confirms the molecular formula, which must be consistent with the number and types of atoms deduced from NMR.
Below is a workflow diagram illustrating how these techniques are used in concert for unambiguous structural validation.
Interpretation of the Combined Data:
-
MS Confirmation : The mass spectrum provides the molecular ion at m/z 111, confirming the molecular formula C₇H₁₃N. The presence of key fragments at m/z 96 (loss of CH₃) and 68 (loss of an isopropyl group) strongly supports the proposed branched structure.
-
NMR Elucidation : The ¹H NMR spectrum shows distinct signals for the different types of protons, and their integration values (6H, 3H, 1H, 2H, 1H) perfectly match the number of protons in each environment of this compound. The splitting patterns (multiplicities) will further confirm the connectivity between adjacent protons. The ¹³C NMR spectrum will show the correct number of unique carbon signals, including the characteristic downfield shift for the nitrile carbon.
-
Final Validation : The fragmentation pattern from MS is entirely consistent with the connectivity map provided by NMR. The molecular formula derived from the molecular weight is validated by the integration and count of signals in both ¹H and ¹³C NMR. This synergistic confirmation provides an exceptionally high degree of confidence in the final structural assignment.
Conclusion
The structural validation of a molecule like this compound is not merely a procedural step but a critical exercise in scientific integrity. This guide has demonstrated that while Mass Spectrometry and NMR spectroscopy are powerful techniques in their own right, their true potential is realized when they are used in a complementary and orthogonal fashion. The data derived from MS provides the molecular formula and key fragmentation clues, which are then built upon and confirmed by the detailed atomic-level connectivity map provided by NMR. This self-validating workflow ensures that researchers, scientists, and drug development professionals can proceed with confidence, knowing that the molecular structure they are working with is accurate and unambiguously confirmed.
References
- Wikipedia.
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- ResearchGate.
- Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]
- ACD/Labs.
- Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
- Technology Networks.
- MicroCombiChem GmbH.
- Organomation.
- Nmr-relax.com.
- University of California, Santa Barbara.
- University of California, Berkeley.
- PubChem. This compound. [Link]
- ResearchGate. Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
- Slideshare.
- PubMed Central.
- YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. scribd.com [scribd.com]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to the Purity Assessment of 2,4-Dimethylpentanenitrile: An HPLC vs. GC Deep Dive
For professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and final product integrity. 2,4-Dimethylpentanenitrile, a branched aliphatic nitrile, serves as a valuable building block in various synthetic pathways. Its purity can directly influence reaction kinetics, yield, and the impurity profile of subsequent products. Therefore, the selection of an appropriate analytical technique for its purity assessment is a critical decision.
This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. We will move beyond a simple listing of pros and cons to explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide your analytical strategy.
The Dichotomy of Separation: Volatility vs. Solubility
The choice between GC and HPLC fundamentally hinges on the physicochemical properties of the analyte and its potential impurities.[1][2] this compound is a relatively small organic molecule (MW: 111.18 g/mol ), making it a candidate for both techniques.[3] However, the optimal choice depends on the specific analytical goal.
-
Gas Chromatography (GC): The Volatility-Driven Approach GC separates compounds based on their boiling points and interactions with a stationary phase as they are transported by an inert gas.[2] It is the undisputed gold standard for analyzing volatile and thermally stable compounds.[1] This makes GC exceptionally well-suited for identifying and quantifying residual solvents from synthesis (e.g., acetone, hexane, toluene) or other volatile impurities that may be present in a this compound sample.[4][5] Its high separation efficiency, often generating very sharp and narrow peaks, allows for precise quantification.[6]
-
High-Performance Liquid Chromatography (HPLC): The Solubility-Driven Approach HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] Its primary advantage is its versatility in analyzing a vast range of compounds, including those that are non-volatile or thermally labile (i.e., decompose at the high temperatures required for GC).[1][6] For this compound, HPLC is ideal for detecting higher molecular weight impurities, starting material carryover, by-products from side reactions, or potential degradants that are not sufficiently volatile for GC analysis.[8] It is particularly adept at separating structurally similar compounds, such as positional isomers.[7]
Comparative Performance: A Head-to-Head Analysis
The decision to employ HPLC or GC should be based on a clear understanding of their respective strengths and limitations in the context of your analytical needs.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Key Considerations |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] | HPLC is driven by solubility and polarity, while GC is driven by volatility and boiling point. |
| Primary Application | Non-volatile, thermally sensitive compounds, and high molecular weight impurities.[1] | Volatile and thermally stable compounds, such as residual solvents and low molecular weight impurities.[2][6] | The expected impurity profile is the most critical factor. For a complete picture, both techniques may be necessary. |
| Selectivity | Excellent for separating positional isomers and structurally similar non-volatile compounds.[4] | Unmatched resolution for separating volatile compounds with different boiling points. | Column chemistry in HPLC (e.g., C18, Phenyl) and column polarity in GC (e.g., DB-5, WAX) are key to optimizing selectivity. |
| Sensitivity | High sensitivity with UV or Mass Spectrometry (MS) detectors. | Extremely high sensitivity with Flame Ionization Detectors (FID) for organic compounds or MS for identification.[6] | FID in GC is a robust and universally responsive detector for hydrocarbons, making it excellent for purity assays. |
| Analysis Time | Typically longer run times (10-60 minutes).[2] | Generally faster analysis times (often under 15 minutes).[2][6] | The temperature programming in GC allows for rapid elution of volatile compounds. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and the cost of solvents.[2][6] | More cost-effective, as it primarily uses affordable carrier gases.[2] | The long-term cost of solvent purchase and disposal for HPLC should be factored into the operational budget. |
| Sample Preparation | Simple dissolution in the mobile phase or a compatible solvent.[4] | Simple dissolution in a volatile solvent. No derivatization is needed for this analyte.[9] | Both methods require minimal sample preparation for a liquid analyte like this compound. |
Visualizing the Analytical Workflow
To provide a clear, high-level overview of the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC purity analysis.
Field-Proven Experimental Protocols
The following protocols are robust starting points for the purity assessment of this compound. They are designed to be self-validating systems, adhering to principles outlined in ICH and USP guidelines for analytical procedures.[10][11][12]
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This reversed-phase HPLC method is designed to provide excellent separation of the main analyte from potential non-volatile by-products or higher molecular weight impurities.
1. Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[9]
-
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size, or equivalent. A C18 phase is the classic first choice for reversed-phase separation of small organic molecules.[13]
-
Reagents: HPLC-grade acetonitrile and ultrapure water.
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm (Nitriles typically have a weak UV chromophore at low wavelengths).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 50% B (re-equilibration)
-
-
Rationale: A gradient elution is employed to ensure that both more polar and more non-polar impurities can be eluted and resolved from the main peak within a reasonable timeframe.
3. Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[4]
4. Data Analysis
-
The purity is calculated using the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
System suitability tests (e.g., repeatability of injections, peak tailing factor) should be performed to ensure the system is operating correctly.[11]
Protocol 2: GC-FID Method for Volatile Impurities and Assay
This GC method is optimized for high-resolution separation of volatile components and provides a robust assay of the main component.
1. Instrumentation and Reagents
-
GC System: Agilent 8890 GC or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent low-polarity phase.
-
Gases: Helium (Carrier Gas, >99.999% purity), Hydrogen and Air (FID).
-
Sample Diluent: Acetone or Dichloromethane (GC grade).
2. Chromatographic Conditions
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1 (Adjust as needed based on response)
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow mode)
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C (FID)
-
Rationale: A temperature program is essential to first separate highly volatile impurities (like residual solvents) at low temperatures, followed by the elution of the main analyte and any less volatile impurities as the temperature increases.
3. Sample Preparation
-
Prepare a stock solution by dissolving ~100 mg of this compound in 10 mL of acetone in a volumetric flask.
-
Prepare a working solution by performing a 1:100 dilution of the stock solution with acetone to a final concentration of approximately 0.1 mg/mL.
4. Data Analysis
-
Purity is determined by area percentage, similar to the HPLC method. The high separation efficiency of capillary GC often provides a more accurate assessment of volatile impurities.[6]
Interpreting the Data: A Hypothetical Case Study
To illustrate the complementary nature of these techniques, consider the hypothetical data below for a single batch of this compound.
| Method | Peak Identity | Retention Time (min) | Peak Area (%) |
| GC-FID | Acetone (Residual Solvent) | 2.15 | 0.08 |
| This compound | 7.82 | 99.75 | |
| Unknown Volatile Impurity 1 | 8.55 | 0.12 | |
| Unknown Volatile Impurity 2 | 9.01 | 0.05 | |
| HPLC-UV | This compound | 11.24 | 99.51 |
| Unknown Non-Volatile Impurity 3 | 14.56 | 0.49 |
In this scenario, GC analysis successfully quantifies residual solvent and other volatile impurities not easily detected by HPLC. Conversely, HPLC identifies a significant non-volatile impurity that would not have eluted or been detected under the GC conditions.
Conclusion: A Synergistic Approach to Purity
There is no single "superior" method for the purity assessment of this compound; the most appropriate choice is dictated by the analytical objective.[1]
-
For routine quality control focusing on the main component assay and known volatile impurities, GC-FID is a rapid, robust, and cost-effective choice. Its high efficiency and sensitivity to organic compounds make it ideal for this purpose.[1][6]
-
For comprehensive impurity profiling, characterization of new synthetic routes, or meeting stringent regulatory requirements, HPLC is indispensable. Its ability to detect non-volatile and thermally unstable impurities provides critical information that GC would miss.[7][8]
Ultimately, a truly comprehensive understanding of a sample's purity profile is best achieved by using HPLC and GC as complementary techniques . This dual-pronged approach ensures that all potential impurities—from volatile residual solvents to non-volatile polymeric by-products—are identified and quantified. This aligns with the principles of robust analytical procedure development and validation as outlined by global regulatory bodies like the ICH, ensuring the highest standards of quality and safety.[11][14][15]
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. Benchchem.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Developing HPLC Methods. Sigma-Aldrich.
- A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-eno
- Validation of Analytical Methods.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC–FID.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
- HPLC vs GC: Wh
- Computer-Assisted Method Development for Small and Large Molecules.
- Scaling Small Molecule Purific
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- ICH Test Procedures and Acceptance Criteria for Biological Products.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- ICH Guidelines for Analytical Method Valid
- ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers.
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed.
- Analytical methods valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Valid
- Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Applic
- Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Altern
- This compound. PubChem.
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate.
- HPLC profiles of the reaction mixture and purity analysis during the...
- HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosph
- Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scirp.org.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Determination of Purity and Components in Dimethyl Carbonate by Gas Chromatography.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. One moment, please... [brewerscience.com]
- 3. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scirp.org [scirp.org]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moravek.com [moravek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uspbpep.com [uspbpep.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 13. Developing HPLC Methods [sigmaaldrich.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Synthesis of 2,4-Dimethylpentanenitrile for Researchers and Drug Development Professionals
Welcome to a comprehensive examination of the synthetic pathways leading to 2,4-Dimethylpentanenitrile, a valuable building block in organic synthesis and pharmaceutical development. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth, comparative analysis of the primary methods for its synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations.
Introduction to this compound
This compound, with the chemical formula C₇H₁₃N, is a branched-chain aliphatic nitrile.[1][2] Its structural motif is of interest in medicinal chemistry for the synthesis of complex molecular architectures. The strategic placement of methyl groups can influence the lipophilicity and metabolic stability of parent drug molecules, making efficient access to this nitrile a key consideration in synthetic campaigns. This guide will focus on two principal and mechanistically distinct approaches to its synthesis: the alkylation of isobutyronitrile and the hydrocyanation of 2,4-dimethyl-1-pentene.
Method 1: Alkylation of Isobutyronitrile
This classical approach relies on the nucleophilic character of the α-carbon of isobutyronitrile after deprotonation by a strong base. The resulting carbanion then undergoes a nucleophilic substitution reaction with an appropriate isopropyl electrophile.
Mechanistic Rationale
The acidity of the α-proton in isobutyronitrile (2-methylpropanenitrile) allows for its removal by a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion.[3] This carbanion is a potent nucleophile that can readily attack an electrophilic carbon, such as that in an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), via an Sₙ2 mechanism to form the new carbon-carbon bond, yielding this compound.[4][5] The choice of a polar aprotic solvent is crucial to solvate the cation of the base without interfering with the nucleophilicity of the carbanion.
Experimental Workflow: Alkylation of Isobutyronitrile
Caption: Workflow for the synthesis of this compound via alkylation.
Detailed Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Carbanion Formation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled flask. Isobutyronitrile is then added slowly via the dropping funnel, and the mixture is stirred for 1 hour at -78 °C.
-
Alkylation: 2-Bromopropane is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Method 2: Hydrocyanation of 2,4-Dimethyl-1-pentene
This method involves the addition of hydrogen cyanide (HCN) across the double bond of 2,4-dimethyl-1-pentene. Due to the high toxicity of HCN, this reaction is typically performed using a catalyst and often employs safer cyanide sources in a process known as transfer hydrocyanation.[6]
Mechanistic Rationale
The industrial synthesis of nitriles via hydrocyanation is commonly catalyzed by nickel complexes with phosphite ligands.[7][8] The catalytic cycle begins with the oxidative addition of HCN to a low-valent nickel(0) complex to form a hydrido cyanide complex.[7] The alkene, 2,4-dimethyl-1-pentene, then coordinates to this complex. This is followed by the migratory insertion of the alkene into the nickel-hydride bond. The regioselectivity of this insertion is a critical factor. For terminal alkenes, the addition can lead to either the linear (anti-Markovnikov) or branched (Markovnikov) nitrile. The final step is the reductive elimination of the nitrile product, which regenerates the nickel(0) catalyst.[7] Lewis acids can be used as co-catalysts to accelerate the reductive elimination step.[7][8]
Catalytic Cycle: Nickel-Catalyzed Hydrocyanation
Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation.
Detailed Experimental Protocol (Conceptual)
Caution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by highly trained personnel in a well-ventilated fume hood with appropriate safety precautions and emergency procedures in place. Safer alternatives, such as the use of acetone cyanohydrin or transfer hydrocyanation agents, are strongly recommended.[9]
-
Catalyst Preparation: In an inert atmosphere glovebox, a nickel(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], and a phosphite ligand are dissolved in an anhydrous, deoxygenated solvent like toluene.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The reactor is sealed, removed from the glovebox, and charged with 2,4-dimethyl-1-pentene.
-
Hydrocyanation: The reactor is cooled, and a pre-determined amount of liquid hydrogen cyanide is carefully transferred to it. The reaction mixture is then heated to the desired temperature (e.g., 60-120 °C) and stirred for several hours. The progress of the reaction is monitored by gas chromatography.
-
Work-up: Upon completion, the reactor is cooled, and any excess HCN is safely neutralized. The reaction mixture is then filtered to remove the catalyst, and the solvent is removed by distillation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
Comparative Analysis
| Feature | Alkylation of Isobutyronitrile | Hydrocyanation of 2,4-Dimethyl-1-pentene |
| Starting Materials | Isobutyronitrile, Isopropyl halide | 2,4-Dimethyl-1-pentene, Hydrogen Cyanide (or surrogate) |
| Reagent Toxicity | Strong bases (corrosive), Alkyl halides (toxic) | Hydrogen Cyanide (extremely toxic) |
| Reaction Conditions | Low temperatures (-78 °C), inert atmosphere | Elevated temperatures and pressures, inert atmosphere |
| Catalyst | Not required (stoichiometric base) | Nickel-phosphite complex |
| Key Challenges | Potential for di-alkylation, E2 elimination side reactions | Handling of highly toxic HCN, regioselectivity control |
| Scalability | Generally suitable for lab-scale synthesis | Well-suited for industrial-scale production |
| Atom Economy | Moderate | High |
Conclusion
Both the alkylation of isobutyronitrile and the hydrocyanation of 2,4-dimethyl-1-pentene represent viable synthetic routes to this compound. The choice between these methods will largely depend on the scale of the synthesis, the available equipment, and, most importantly, the safety infrastructure.
For laboratory-scale synthesis where the primary concern is avoiding the handling of extremely toxic reagents, the alkylation of isobutyronitrile is the more practical and accessible method. It utilizes standard organic chemistry techniques and reagents, although it requires careful control of reaction conditions to maximize yield and minimize side products.
Conversely, for large-scale industrial production where efficiency and atom economy are paramount, hydrocyanation is the superior method.[6][10] Despite the significant hazards associated with hydrogen cyanide, established industrial protocols and engineering controls can mitigate these risks. The catalytic nature of the process makes it more cost-effective and sustainable for bulk manufacturing.
Researchers should carefully weigh these factors when selecting a synthetic strategy for this compound. For many in the research and early drug development phases, the alkylation route will likely be the more judicious choice.
References
- Hydrocyan
- US1958653A - Alkylation of acid nitriles - Google P
- Preparation of Nitriles - Chemistry Steps. [Link]
- M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installation of a C-1 building block into a molecule. [Link]
- Hydrocyan
- This compound | C7H13N | CID 21881676 - PubChem. [Link]
- New methods for the synthesis of substituted nitriles - Duquesne Scholarship Collection. [Link]
- Catalytic Reversible Hydrocyanation - 2016 - Wiley Analytical Science. [Link]
- Hydrocyanation of Non‐Activated Alkenes Without Handling HCN - ResearchG
- A computational study of the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of geminal alkenes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- the prepar
- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC - NIH. [Link]
- Reductive alkylation of nitriles using ketones and modifications and...
- This compound | C7H13N | CID 21881676 - PubChem. [Link]
- Recent Advances in Radical-Initiated C(sp3)
Sources
- 1. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 8. Hydrocyanation [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Navigating Steric Scaffolds: A Comparative Guide to the Reactivity of 2,4-Dimethylpentanenitrile and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthetic planning and optimization. This guide provides an in-depth technical comparison of the reactivity of 2,4-dimethylpentanenitrile and its structural isomers, focusing on how subtle changes in molecular architecture profoundly influence reaction outcomes in key transformations.
The nitrile functional group is a versatile synthon in organic chemistry, readily undergoing transformations into amines, carboxylic acids, aldehydes, and ketones.[1] However, the steric environment surrounding the cyano group can dramatically modulate its accessibility and, consequently, its reactivity. This guide will explore these steric and electronic effects through a comparative analysis of this compound and its isomers: 4,4-dimethylpentanenitrile, 3,4-dimethylpentanenitrile, and the linear parent compound, pentanenitrile.
The Isomers: A Structural Overview
The isomers present a fascinating case study in the impact of steric hindrance. The degree of substitution at the α- and β-carbons relative to the nitrile group is the primary determinant of their differential reactivity.
-
Pentanenitrile (n-Valeronitrile): The linear, unbranched baseline for our comparison.[2][3]
-
This compound: Possesses a methyl group at the α-position and an isopropyl group at the γ-position.[4]
-
3,4-Dimethylpentanenitrile: Features methyl groups at the β- and γ-positions.[5][6]
-
4,4-Dimethylpentanenitrile: Characterized by a sterically demanding tert-butyl group at the γ-position.[7][8]
Caption: Structures of Pentanenitrile and its Dimethyl Isomers.
Comparative Reactivity in Key Transformations
The reactivity of these isomers will be assessed across three fundamental transformations: hydrolysis to carboxylic acids, reduction to primary amines, and partial reduction to aldehydes.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a robust transformation typically carried out under harsh acidic or basic conditions with heating.[9] The reaction proceeds via an amide intermediate.[10] The rate of this two-step process is significantly influenced by the steric hindrance around the electrophilic carbon of the nitrile group.
Expected Reactivity Order (Fastest to Slowest): Pentanenitrile > 3,4-Dimethylpentanenitrile > 4,4-Dimethylpentanenitrile > this compound
Causality Behind the Reactivity Trend:
-
Pentanenitrile: With an unhindered linear chain, it is the most susceptible to nucleophilic attack by water or hydroxide ions, leading to the fastest hydrolysis.
-
3,4-Dimethylpentanenitrile: The methyl groups at the β and γ positions exert some steric influence, but the α-carbon is unsubstituted, allowing for relatively facile access to the nitrile carbon.
-
4,4-Dimethylpentanenitrile: The bulky tert-butyl group at the γ-position creates significant steric hindrance, slowing down the approach of the nucleophile.
-
This compound: The presence of a methyl group directly on the α-carbon presents the most significant steric barrier to nucleophilic attack, making it the least reactive of the isomers in hydrolysis.
| Isomer | CAS Number | Predicted Relative Hydrolysis Rate | Key Steric Feature |
| Pentanenitrile | 110-59-8[2][11] | Highest | Unhindered linear chain |
| 3,4-Dimethylpentanenitrile | 3302-15-6[5] | High | β- and γ-methylation |
| 4,4-Dimethylpentanenitrile | 15673-05-9[7][12] | Moderate | γ-tert-butyl group |
| This compound | 69975-94-6[4] | Lowest | α-methylation |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Hindered Nitrile
Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.
Reduction to Primary Amines with Lithium Aluminum Hydride (LiAlH₄)
The reduction of nitriles to primary amines using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a common and effective synthetic method. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[13] Steric hindrance can impede the approach of the bulky aluminohydride species.
Expected Reactivity Order (Fastest to Slowest): Pentanenitrile > 3,4-Dimethylpentanenitrile > 4,4-Dimethylpentanenitrile > this compound
Causality Behind the Reactivity Trend:
The rationale for this trend is analogous to that of hydrolysis. The accessibility of the electrophilic nitrile carbon to the hydride donor dictates the reaction rate.
-
Pentanenitrile: The absence of branching allows for the most rapid reduction.
-
3,4-Dimethylpentanenitrile & 4,4-Dimethylpentanenitrile: Branching at the β and γ positions introduces moderate steric hindrance.
-
This compound: The α-methyl group significantly shields the nitrile carbon, resulting in the slowest reduction rate. In highly hindered cases, more forcing conditions (e.g., higher temperatures, prolonged reaction times) may be necessary.
| Isomer | Predicted Relative Reduction Rate (LiAlH₄) |
| Pentanenitrile | Highest |
| 3,4-Dimethylpentanenitrile | High |
| 4,4-Dimethylpentanenitrile | Moderate |
| This compound | Lowest |
Experimental Protocol: LiAlH₄ Reduction of a Hindered Nitrile
Caption: Workflow for LiAlH₄ Reduction of Nitriles.
Partial Reduction to Aldehydes with Diisobutylaluminum Hydride (DIBAL-H)
The partial reduction of nitriles to aldehydes is a valuable transformation, often accomplished using a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.[14] The reaction proceeds via an imine intermediate which is hydrolyzed upon workup.[15] The steric bulk of both the nitrile and the reducing agent plays a crucial role in the success of this transformation.
Expected Reactivity and Selectivity Considerations:
While the overall reactivity trend is expected to follow a similar pattern to the LiAlH₄ reduction, the steric hindrance of DIBAL-H can lead to more pronounced differences in reaction rates and potentially impact the feasibility of the reaction for the most hindered isomers.
-
Pentanenitrile, 3,4-Dimethylpentanenitrile, and 4,4-Dimethylpentanenitrile: These are all expected to undergo reduction to the corresponding aldehydes in good yields under standard low-temperature conditions.
-
This compound: The significant steric hindrance at the α-position may necessitate longer reaction times or slightly elevated temperatures to achieve a reasonable conversion. However, care must be taken as higher temperatures can lead to over-reduction to the amine.
| Isomer | Predicted Ease of Partial Reduction (DIBAL-H) | Potential Challenges |
| Pentanenitrile | High | - |
| 3,4-Dimethylpentanenitrile | High | - |
| 4,4-Dimethylpentanenitrile | Moderate | Slower reaction rate |
| This compound | Low | Very slow reaction, potential for incomplete conversion or over-reduction |
Experimental Protocol: DIBAL-H Reduction of a Hindered Nitrile
Caption: Workflow for DIBAL-H Reduction of Nitriles.
Conclusion
The reactivity of this compound and its isomers is a clear illustration of the profound impact of steric hindrance in organic synthesis. The degree of substitution, particularly at the α-carbon, dictates the accessibility of the electrophilic nitrile carbon to nucleophiles and reducing agents. As a general principle, increasing steric bulk around the nitrile functionality leads to a decrease in reaction rates for hydrolysis and reduction. This understanding is crucial for selecting appropriate reaction conditions and predicting the outcomes of synthetic transformations involving sterically encumbered nitriles. For highly hindered substrates like this compound, more forcing conditions or alternative synthetic routes may be necessary to achieve the desired products efficiently.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 110-59-8, Pentanenitrile. https://pubchem.ncbi.nlm.nih.gov/compound/Pentanenitrile
- CymitQuimica. CAS 110-59-8: Pentanenitrile. https://www.cymitquimica.com/cas/110-59-8
- LookChem. Cas 15673-05-9,4,4-dimethylpentanenitrile(SALTDATA: FREE). https://www.lookchem.com/cas-156/15673-05-9.html
- National Institute of Standards and Technology. 3,4-dimethylpentanenitrile. https://webbook.nist.gov/cgi/cbook.cgi?ID=C3302156&Mask=4
- National Institute of Standards and Technology. Pentanenitrile. https://webbook.nist.gov/cgi/cbook.cgi?ID=C110598&Units=SI
- National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 69975-94-6, this compound. https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethylpentanenitrile
- Wikipedia. Pentanenitrile. https://en.wikipedia.org/wiki/Pentanenitrile
- Pharmaffiliates. 2,2'-(Diazene-1,2-diyl)bis(this compound). https://www.pharmaffiliates.com/en/2-2-diazene-1-2-diyl-bis-2-4-dimethylpentanenitrile
- CymitQuimica. 4,4-dimethylpentanenitrile. https://www.cymitquimica.com/4-4-dimethylpentanenitrile
- National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 15673-05-9, 4,4-Dimethylpentanenitrile. https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethylpentanenitrile
- Stenutz. pentanenitrile. https://www.stenutz.eu/chem/solv612.php
- BenchChem. A Comparative Guide to Selective Nitrile Reduction: DIBAL-H vs. NaH-ZnCl₂. https://www.benchchem.com/blog/a-comparative-guide-to-selective-nitrile-reduction-dibal-h-vs-nah-zncl2/
- ChemicalBook. 4,4-dimethylpentanenitrile(SALTDATA: FREE) CAS#: 15673-05-9. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62608157.htm
- ResearchGate. Diverse reactions of nitriles in organic synthesis. https://www.researchgate.net/publication/349488167_Diverse_reactions_of_nitriles_in_organic_synthesis
- Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. https://www.masterorganicchemistry.com/2011/08/26/dibal-di-isobutyl-aluminum-hydride-a-bulky-reducing-agent/
- NCERT. Amines. https://www.ncert.nic.in/textbook/pdf/lech204.pdf
- Arizona State University. Reactivity patterns in the base hydrolysis of coordinated aromatic nitriles. https://repository.arizona.edu/handle/10150/282873
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21618092, 3,4-Dimethylpentanenitrile. https://pubchem.ncbi.nlm.nih.gov/compound/21618092
- ResearchGate. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. https://www.researchgate.net/publication/222177651_DIBALH_from_known_fundamental_to_an_unusual_reaction_chemoselective_partial_reduction_of_tertiary_amides_in_the_presence_of_esters
- ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. https://www.researchgate.net/publication/283726715_A_mild_alkaline_hydrolysis_of_N-_and_N_N-substituted_amides_and_nitriles
- Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. https://www.organic-chemistry.org/namedreactions/partial-reduction-of-esters.shtm
- National Institutes of Health. Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024622/
- LGC Standards. 2,2'-Azobis[2,4-dimethylvaleronitrile]. https://www.lgcstandards.com/US/en/2-2-Azobis-2-4-dimethylvaleronitrile-/p/TRC-A932525
- ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. https://www.researchgate.net/figure/Degree-of-complete-hydrolysis-of-nitriles-to-the-carboxylic-acid-No-conversion-ND_tbl2_8432314
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. https://www.organic-chemistry.org/synthesis/N1/amines/reduction_of_nitriles.shtm
- Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. https://chemistry.stackexchange.com/questions/146903/hydrolysis-of-nitriles-amide-vs-carboxylic-acid
- Echemi. 2,2′-Azobis[2,4-dimethylvaleronitrile]. https://www.echemi.com/products/pid_31484-2-2-azobis-2-4-dimethylvaleronitrile.html
- Taylor & Francis Online. Quantitative α‐Alkylation of Primary Nitriles. https://www.tandfonline.com/doi/abs/10.1080/00397910701563229
- Chemistry LibreTexts. The Hydrolysis of Nitriles. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Chemistry_of_Nitriles
- Vesta Chemicals bv. Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN). https://www.vestachemicals.com/products/azo-initiators/azobis-2-4-dimethylvaleronitryle-iniper-52-abvn/
- Chemguide. REDUCING NITRILES TO PRIMARY AMINES. https://www.chemguide.co.uk/organicprops/nitriles/reduction.html
- University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-1.html
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. https://www.chemistrysteps.com/nitrile-reduction-mechanism-lialh4-dibal/
- LookChem. Cas 4419-11-8,2,2'-Azobis(2,4-dimethyl)valeronitrile. https://www.lookchem.com/cas-441/4419-11-8.html
- ChemScene. Building blocks | Bioactive small molecules. https://www.chemscene.com/
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pentanenitrile [webbook.nist.gov]
- 3. Pentanenitrile - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-dimethylpentanenitrile [webbook.nist.gov]
- 6. 3,4-Dimethylpentanenitrile | C7H13N | CID 21618092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pentanenitrile [webbook.nist.gov]
- 12. 4,4-dimethylpentanenitrile | CymitQuimica [cymitquimica.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2,4-Dimethylpentanenitrile and Other Branched Nitriles in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Branched aliphatic nitriles are a versatile class of intermediates, offering a gateway to a variety of functional groups including amines, carboxylic acids, and ketones. However, the degree and position of branching can significantly influence their reactivity, accessibility, and overall utility. This guide provides an in-depth comparison of 2,4-dimethylpentanenitrile with other common branched nitriles—isobutyronitrile, pivalonitrile, and 2-ethylhexanenitrile—supported by experimental data and mechanistic insights to inform your synthetic strategy.
Structural and Electronic Properties: The Impact of Steric Hindrance
The reactivity of the nitrile group is intrinsically linked to the steric and electronic environment of the α-carbon. The presence of alkyl substituents near the cyano group can dramatically alter its accessibility to reagents and the stability of reaction intermediates.
This compound presents a unique steric profile with branching at both the C2 and C4 positions. While the C2-methyl group directly hinders the nitrile, the more distant C4-isopropyl group contributes to the overall bulk of the molecule without directly shielding the reaction center. This can lead to nuanced reactivity compared to nitriles with more compact or localized steric bulk.
Isobutyronitrile features two methyl groups on the α-carbon, creating significant steric hindrance directly adjacent to the nitrile. This can slow down reactions that require nucleophilic attack at the nitrile carbon.
Pivalonitrile (trimethylacetonitrile) represents an extreme case of steric hindrance with a tert-butyl group attached to the cyano moiety. This quaternary α-carbon effectively shields the nitrile group, often necessitating more forcing reaction conditions or specialized catalysts.
2-Ethylhexanenitrile has a single ethyl group at the α-position, resulting in less steric hindrance compared to isobutyronitrile and pivalonitrile. The longer alkyl chain, however, increases its lipophilicity.
A summary of the structural properties of these nitriles is presented in Table 1.
Table 1: Structural Properties of Selected Branched Nitriles
| Nitrile | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CC(C)CC(C)C#N | C₇H₁₃N | 111.19 | 158-160 |
| Isobutyronitrile | (CH₃)₂CHCN | C₄H₇N | 69.11 | 107-108 |
| Pivalonitrile | (CH₃)₃CCN | C₅H₉N | 83.13 | 105-106[1] |
| 2-Ethylhexanenitrile | CH₃(CH₂)₃CH(C₂H₅)CN | C₈H₁₅N | 125.21 | 195-197 |
Synthesis and Accessibility
The ease of synthesis and commercial availability of a starting material are crucial considerations in process development and large-scale synthesis.
This compound can be synthesized through various methods, including the reaction of methyl ketones with α,β-unsaturated nitriles in the presence of a strong base[2]. For instance, the reaction of methyl isobutyl ketone with methacrylonitrile can yield 2,4-dimethyl-5-oxohexanenitrile, a related precursor[2]. General methods such as the SN2 reaction of a corresponding halide with a cyanide salt or the dehydration of 2,4-dimethylpentanamide are also applicable[3].
Isobutyronitrile is commercially available and can be synthesized by passing isobutyl alcohol or isobutyraldehyde and ammonia over a catalyst at high temperatures[4].
Pivalonitrile is also readily available and can be prepared by the gas-phase reaction of pivalic acid or its ester with ammonia over an aluminum oxide catalyst[5].
2-Ethylhexanenitrile can be synthesized by the nucleophilic substitution of 2-ethylhexyl halides with alkali metal cyanides or by the dehydration of 2-ethylhexanamide[6].
Comparative Reactivity in Key Transformations
The utility of a branched nitrile is ultimately determined by its performance in key chemical transformations. Here, we compare the reactivity of this compound and its counterparts in hydrolysis, reduction, and alkylation reactions.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation, but it can be challenging for sterically hindered substrates, often requiring harsh conditions that may not be compatible with other functional groups[7].
Conventional Hydrolysis: Acidic or basic hydrolysis of sterically hindered nitriles like pivalonitrile is notoriously difficult. The bulky tert-butyl group impedes the approach of water or hydroxide ions to the electrophilic nitrile carbon. While less hindered nitriles can be hydrolyzed under reflux with strong acids or bases, these conditions often lead to low yields or decomposition for highly branched nitriles[8].
Catalytic Hydrolysis: To overcome the limitations of traditional methods, catalytic approaches have been developed. Platinum-based catalysts, for instance, have shown remarkable efficacy in the selective hydration of hindered tertiary nitriles to their corresponding amides under neutral and mild conditions[7]. This method is particularly advantageous as it often stops at the amide stage, avoiding over-hydrolysis to the carboxylic acid[7]. For sterically hindered nitriles, a reagent system of trifluoroacetic acid (TFA) and sulfuric acid can be effective, and for even more demanding substrates, switching to acetic acid at higher temperatures can facilitate the conversion to the amide[4].
While direct comparative data for this compound is scarce, its steric profile suggests that it would be more amenable to hydrolysis than pivalonitrile but potentially more challenging than 2-ethylhexanenitrile. The use of catalytic methods would likely be the most effective approach for its clean conversion to the corresponding amide or carboxylic acid.
Reduction to Primary Amines
The reduction of nitriles is a primary route to amines. The choice of reducing agent is critical and is often influenced by the steric hindrance around the nitrile group.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing even sterically hindered nitriles to primary amines[6][9]. The reaction proceeds via nucleophilic addition of a hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion[5]. Subsequent aqueous workup yields the primary amine[5][6]. Due to its high reactivity, LiAlH₄ is generally not chemoselective and will reduce other functional groups such as esters and carboxylic acids[10].
Catalytic Hydrogenation: This method offers a milder alternative to LiAlH₄ and can be more chemoselective. However, sterically hindered nitriles may require high pressures, elevated temperatures, and specific catalysts (e.g., Raney Nickel, Palladium on carbon) to achieve good conversion. The addition of ammonia can sometimes suppress the formation of secondary and tertiary amine byproducts.
Given its steric bulk, the reduction of this compound would likely proceed efficiently with LiAlH₄. For catalytic hydrogenation, optimized conditions would be necessary to overcome the steric hindrance. It is expected to be more readily reduced than pivalonitrile but may require more forcing conditions than isobutyronitrile or 2-ethylhexanenitrile.
α-Alkylation
The protons on the carbon atom α to the nitrile group are acidic and can be removed by a strong base to form a nitrile anion, which can then be alkylated. The steric environment around the α-proton significantly affects the ease of deprotonation and the subsequent alkylation reaction.
Deprotonation and Alkylation: For nitriles with significant steric hindrance at the α-position, such as isobutyronitrile, deprotonation can be challenging. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often necessary. Over-alkylation can be a significant side reaction for nitriles with more than one α-proton. For tertiary nitriles like pivalonitrile, α-alkylation is not possible as there are no α-protons.
This compound has one α-proton, making it a suitable candidate for mono-alkylation. The steric hindrance from the C2-methyl and the nearby isopropyl group would likely necessitate the use of a strong base like LDA for efficient deprotonation. The steric bulk could also favorably limit the potential for side reactions. In a comparative sense, its alkylation would be more straightforward than attempting to functionalize the neopentyl position of pivalonitrile (which lacks α-protons) and would avoid the polyalkylation issues sometimes seen with less substituted nitriles.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for key transformations of branched nitriles. Researchers should optimize these conditions for their specific substrate and scale.
Protocol: Catalytic Hydration of a Hindered Nitrile to an Amide
This protocol is adapted from methodologies developed for sterically hindered nitriles, employing a platinum-based catalyst[7].
-
Reaction Setup: To a pressure-rated vial equipped with a magnetic stir bar, add the branched nitrile (1.0 mmol), a platinum catalyst such as (0.5-2 mol%), and a mixture of ethanol and water (e.g., 10:1 v/v, 2 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Workflow for Catalytic Hydration
Caption: Workflow for the catalytic hydration of a hindered nitrile.
Protocol: LiAlH₄ Reduction of a Branched Nitrile to a Primary Amine
This protocol is a standard procedure for the reduction of nitriles using lithium aluminum hydride[5][6].
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of the branched nitrile (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake with additional solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine. Further purification can be achieved by distillation or column chromatography.
Mechanism of LiAlH₄ Reduction of Nitriles
Caption: Simplified mechanism of nitrile reduction with LiAlH₄.
Conclusion
The choice between this compound and other branched nitriles in organic synthesis is a nuanced decision that depends on the specific transformation and the desired outcome.
-
This compound offers a unique steric profile that can be advantageous in certain applications, such as controlling selectivity in alkylation reactions. Its reactivity is intermediate, being more sterically hindered than 2-ethylhexanenitrile but less so than pivalonitrile.
-
Isobutyronitrile and pivalonitrile are excellent choices when significant steric bulk is required to direct reactivity or to impart specific properties to the final product. However, their hindered nature often necessitates more forcing reaction conditions or specialized catalytic systems.
-
2-Ethylhexanenitrile provides a less sterically encumbered and more lipophilic alternative, which may be beneficial for solubility in nonpolar solvents and for transformations where minimal steric hindrance is desired.
By carefully considering the steric and electronic properties of these branched nitriles, and by selecting the appropriate reaction conditions, researchers can effectively leverage their unique characteristics to achieve their synthetic goals.
References
- Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H₂SO₄. (2005).
- A comparative study of the synthetic methods for Nitriles. (2010).
- Isobutyronitrile. (2021). American Chemical Society. [Link]
- Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]
- Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
- Reaction Today: Reduction of Nitrile | Stephen | DIBAL-H | LiAlH4. (2024). YouTube. [Link]
- This compound. (n.d.). PubChem. [Link]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
- Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009). NIST. [Link]
- Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. [Link]
- Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile. (1993).
- 4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (2004).
- Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds.
- Preparation of Nitriles. (n.d.). Chemistry Steps. [Link]
- Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. (2007).
- An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. (2016).
- The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. (2014). PubMed. [Link]
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PMC. [Link]
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022).
- 3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis D
- 2,4-Dimethylpent-4-enenitrile. (n.d.). PubChem. [Link]
- Process for preparing pivalonitrile. (n.d.).
- Isobutyronitrile. (n.d.). Organic Syntheses. [Link]
- Pivalonitrile. (n.d.). Wikipedia. [Link]
- hydroysis of nitriles. (n.d.). Chemguide. [Link]
Sources
- 1. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of 2,4-Dimethylpentanenitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities for potential therapeutic applications is paramount. This guide provides a comprehensive framework for the initial biological activity screening of 2,4-Dimethylpentanenitrile, a sparsely studied aliphatic nitrile. Due to the limited existing data on its biological effects, this document outlines a systematic approach to investigate its potential antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory activities. By presenting detailed, validated protocols and establishing a comparative context with well-characterized reference compounds, this guide serves as a foundational resource for researchers seeking to elucidate the bio-potential of this compound and structurally related molecules.
Introduction: The Rationale for Screening this compound
This compound is an organic compound whose biological properties remain largely unexplored. However, the nitrile (-C≡N) functional group is a key feature in numerous biologically active natural products and synthetic pharmaceuticals. The presence of this cyano group imparts specific electronic and steric properties that can influence a molecule's interaction with biological targets. While direct data is lacking, structurally related compounds, such as isovaleronitrile, have been investigated for potential antimicrobial properties. This structural analogy, coupled with the broad biological activities observed in other nitrile-containing molecules, provides a strong rationale for a systematic screening of this compound's bioactivity.
This guide will compare the potential biological activities of this compound against established standards in four key areas of preliminary drug screening:
-
Antimicrobial Activity: Comparison with Ciprofloxacin.
-
Antifungal Activity: Comparison with Amphotericin B.
-
Cytotoxic Activity: Comparison with Doxorubicin.
-
Enzyme Inhibition: Comparison with Kojic Acid (Tyrosinase Inhibitor).
The following sections will detail the experimental workflows and methodologies for each screening assay, providing a robust framework for generating reliable and comparable data.
Antimicrobial Activity Screening
The initial assessment of a novel compound's therapeutic potential often begins with evaluating its ability to inhibit the growth of common pathogenic bacteria. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Framework: this compound vs. Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that serves as an excellent positive control for antimicrobial susceptibility testing. The screening of this compound will be benchmarked against the known MIC of ciprofloxacin against a quality control bacterial strain, Escherichia coli ATCC 25922. The expected MIC for ciprofloxacin against this strain is in the range of 0.008 - 0.015 µg/mL[1][2][3].
| Compound | Target Organism | Expected MIC (µg/mL) | Interpretation |
| This compound | E. coli ATCC 25922 | To be determined | Unknown |
| Ciprofloxacin (Positive Control) | E. coli ATCC 25922 | 0.008 - 0.015[1][2][3] | Potent Antibiotic |
| Vehicle (Negative Control) | E. coli ATCC 25922 | No inhibition | Inactive |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Ciprofloxacin
-
Escherichia coli ATCC 25922
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of E. coli ATCC 25922.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Plate Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the final bacterial suspension.
-
Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow Diagram
Caption: Workflow for Antimicrobial MIC Determination.
Antifungal Activity Screening
Similar to antimicrobial screening, evaluating the antifungal potential of this compound is a crucial first step. The broth microdilution method, as standardized by CLSI, is also the gold standard for determining the MIC of antifungal agents.
Comparative Framework: this compound vs. Amphotericin B
Amphotericin B is a polyene antifungal medication used for serious fungal infections. It will serve as the positive control. The screening of this compound will be compared to the known MIC of Amphotericin B against the quality control fungal strain, Candida albicans ATCC 90028. The expected MIC for Amphotericin B against this strain is typically in the range of 0.5 - 1.0 µg/mL[4][5][6].
| Compound | Target Organism | Expected MIC (µg/mL) | Interpretation |
| This compound | C. albicans ATCC 90028 | To be determined | Unknown |
| Amphotericin B (Positive Control) | C. albicans ATCC 90028 | 0.5 - 1.0[4][5][6] | Potent Antifungal |
| Vehicle (Negative Control) | C. albicans ATCC 90028 | No inhibition | Inactive |
Experimental Protocol: Antifungal Broth Microdilution
This protocol is based on CLSI document M27.
Materials:
-
This compound
-
Amphotericin B
-
Candida albicans ATCC 90028
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Prepare stock solutions and perform two-fold serial dilutions of this compound and Amphotericin B in RPMI-1640 medium in the 96-well plate.
-
-
Plate Inoculation and Incubation:
-
Inoculate each well with the final yeast suspension.
-
Include growth and sterility controls.
-
Incubate at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Experimental Workflow Diagram
Caption: Workflow for Antifungal MIC Determination.
Cytotoxicity Screening
Assessing a compound's toxicity to mammalian cells is a critical step in early-stage drug development. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Comparative Framework: this compound vs. Doxorubicin
Doxorubicin is a well-known chemotherapy agent with potent cytotoxic effects against a wide range of cancer cells. It serves as an ideal positive control. The cytotoxicity of this compound will be evaluated against the human cervical cancer cell line, HeLa, and compared to the known half-maximal inhibitory concentration (IC50) of Doxorubicin, which is approximately 0.374 - 2.9 µg/mL in HeLa cells[7][8][9][10].
| Compound | Cell Line | Expected IC50 (µg/mL) | Interpretation |
| This compound | HeLa | To be determined | Unknown |
| Doxorubicin (Positive Control) | HeLa | 0.374 - 2.9[7][8][9][10] | Potent Cytotoxic Agent |
| Vehicle (Negative Control) | HeLa | No significant effect | Non-toxic |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Doxorubicin
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include untreated cells as a negative control and a blank (medium only).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for Cytotoxicity MTT Assay.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. A general screening for enzyme inhibition can provide valuable insights into a compound's potential mechanism of action. A tyrosinase inhibition assay is a good representative example of a spectrophotometric enzyme inhibition screen.
Comparative Framework: this compound vs. Kojic Acid
Kojic acid is a well-characterized inhibitor of tyrosinase, an enzyme involved in melanin production. It will be used as the positive control. The tyrosinase inhibitory activity of this compound will be compared to the known IC50 of Kojic acid against mushroom tyrosinase, which is in the micromolar range (e.g., 15-40 µM)[11][12][13][14].
| Compound | Target Enzyme | Expected IC50 (µM) | Interpretation |
| This compound | Mushroom Tyrosinase | To be determined | Unknown |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | ~15 - 40[11][12][13][14] | Known Inhibitor |
| Vehicle (Negative Control) | Mushroom Tyrosinase | No inhibition | Inactive |
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
This compound
-
Kojic acid
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and serial dilutions of this compound and Kojic acid in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the test compound or control to the buffer.
-
Add the tyrosinase solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for Enzyme Inhibition Assay.
Conclusion and Future Directions
This guide provides a comprehensive and comparative framework for the initial biological activity screening of this compound. The detailed protocols for antimicrobial, antifungal, cytotoxic, and enzyme inhibition assays, along with the use of established positive controls, will enable researchers to generate robust and reliable data. The results of these initial screens will be crucial in determining whether further investigation into the therapeutic potential of this compound is warranted. Positive "hits" in any of these assays would necessitate more in-depth studies, including mechanism of action elucidation, evaluation against a broader panel of cell lines or microbial strains, and in vivo efficacy and toxicity studies. This systematic approach ensures a scientifically rigorous and efficient evaluation of this novel compound.
References
- Cheng, K. C., et al. (2012). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 854, 259–272.
- Choi, H., et al. (2018). IC50 Values of Kojic Acid and MHY2081. ResearchGate.
- Bio-protocol. (n.d.). Tyrosinase inhibition assay.
- Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
- Wang, Y., et al. (2016). Ic 50 of DOX formulations in hela and KB cells. ResearchGate.
- Hilton, R. J., et al. (2013). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. Molecules, 18(9), 10470-10485.
- Chen, Q., et al. (2016). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among... ResearchGate.
- Noh, J. M., & Kwak, S. Y. (2010). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Journal of the Korean Chemical Society, 54(4), 483-488.
- Kim, D., et al. (2015). Inhibitory effects of kojic acid, 2b and 2a on mushroom tyrosinase activity. ResearchGate.
- Li, Y., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. Frontiers in microbiology, 10, 39.
- Semsri, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566.
- Asadi, M., et al. (2014). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian journal of basic medical sciences, 17(1), 1.
- Roberts, M. C., & Wierzbowski, A. K. (2022). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. The Journal of antimicrobial chemotherapy, 77(12), 3329–3336.
- Pfaller, M. A., et al. (2011). Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. Journal of clinical microbiology, 49(8), 2879–2885.
- Yilmaz, M., et al. (2015). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Cellular and molecular biology (Noisy-le-Grand, France), 61(7), 108–112.
- Park, J., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International journal of molecular sciences, 22(3), 1032.
- Aldred, K. J., et al. (2014). Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. mBio, 5(5), e01693-14.
- Sari, D. P., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1).
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Roberts, M. C., & Wierzbowski, A. K. (2023). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. The Journal of antimicrobial chemotherapy, 78(2), 481–488.
- Anaissie, E. J., et al. (2001).
- Li, Y., et al. (2019). Effect of sub-minimum inhibitory concentration (MICs) of ciprofloxacin... ResearchGate.
- BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric).
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Song, Y. B., et al. (2015). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- Nucci, M., & Colombo, A. L. (2002). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista do Instituto de Medicina Tropical de São Paulo, 44(5), 253–258.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352.
- Tanyi, C. B., et al. (2014). Positive controls for tests of antimicrobial activity. ResearchGate.
- G-Biosciences. (n.d.). Enzyme Analysis.
- World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
- AMR Solutions. (n.d.). Investigational New Drug - Groundwork for in vitro antimicrobial susceptibility testing.
- Medscape. (2025). Antimicrobial Susceptibility.
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
Sources
- 1. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 5. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Cytotoxicity Studies of Aliphatic Nitriles
This guide provides an in-depth comparison of methodologies for assessing the cytotoxicity of aliphatic nitriles. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of nitrile toxicology and to select and execute the most appropriate experimental workflows. We will delve into the mechanisms of action, compare common in vitro assays, provide detailed experimental protocols, and analyze structure-activity relationships, all grounded in authoritative scientific literature.
Introduction: The Toxicological Significance of Aliphatic Nitriles
Aliphatic nitriles are organic compounds characterized by a cyano (-C≡N) functional group attached to a saturated carbon chain. They are prevalent in various industrial applications, from solvents like acetonitrile to intermediates in the synthesis of pharmaceuticals and polymers. However, their utility is shadowed by significant toxicological concerns. The primary mechanism of acute toxicity for many aliphatic nitriles is their metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[1] This biotransformation is a critical factor to consider in any cytotoxicity assessment.
This guide will focus on providing a comparative framework for studying this toxicity in vitro, enabling researchers to generate reliable and reproducible data for risk assessment and drug development.
Mechanism of Cytotoxicity: The Central Role of Metabolic Activation
The toxicity of most aliphatic nitriles is not inherent to the parent molecule but is a consequence of its metabolism.[1] The key event is the cytochrome P450 (CYP450)-mediated oxidation of the carbon atom alpha to the cyano group.[1] This hydroxylation reaction forms an unstable cyanohydrin intermediate, which then rapidly decomposes to release an aldehyde and, critically, hydrogen cyanide (HCN).[2]
Cyanide exerts its profound cytotoxic effect by binding to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[1] This binding action effectively halts aerobic respiration, leading to a rapid depletion of cellular ATP, oxidative stress, and ultimately, cell death.[1]
It is important to note that not all nitriles are equally toxic. The rate and extent of cyanide release, and thus the potency of the nitrile, are heavily influenced by the molecule's structure.[3][4] Factors such as chain length, branching, and the presence of other functional groups can significantly alter the rate of CYP450 metabolism.[4][5] Furthermore, some unsaturated nitriles, like acrylonitrile, may exhibit additional toxic mechanisms related to their vinyl group, independent of cyanide release.[6]
Caption: Metabolic activation pathway of aliphatic nitriles.
Comparative Analysis of In Vitro Cytotoxicity Assays
The choice of cytotoxicity assay is paramount for obtaining meaningful data. Different assays measure distinct cellular endpoints. A multi-assay approach is often recommended to build a comprehensive toxicity profile. Below is a comparison of three commonly employed assays.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages | Relevance to Nitriles |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. | Mitochondrial metabolic activity. | High-throughput, well-established, cost-effective. | Can be affected by compounds that alter cellular redox state; indirect measure of cell number. | Excellent for assessing the metabolic shutdown caused by cyanide release. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity. | Non-destructive to remaining cells; kinetic measurements are possible. | Can underestimate toxicity if membrane rupture is a late-stage event; LDH in serum can interfere. | Useful for detecting overt cell lysis, which is a common consequence of severe metabolic collapse. |
| Neutral Red Uptake Assay | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. | Lysosomal integrity and function. | Sensitive to subtle lysosomal damage; cost-effective. | Dye precipitation can occur at high concentrations; pH-sensitive. | Can provide an earlier indication of cellular stress before complete metabolic failure or membrane rupture. |
Experimental Protocols: A Step-by-Step Guide
Critical Prerequisite: Cell Line Selection
The choice of cell line is crucial. For studying metabolically activated toxicants like nitriles, a cell line with robust CYP450 activity is essential. Human hepatocarcinoma cells, such as HepG2 , are a common choice as they retain many of the metabolic functions of primary hepatocytes.[7] For specific organ toxicity studies, other cell lines (e.g., neuronal cells for neurotoxicity) may be more appropriate.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Workflow
This protocol is adapted for a 96-well plate format.
Objective: To determine the concentration of an aliphatic nitrile that reduces the metabolic activity of a cell population by 50% (IC50).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aliphatic nitrile stock solution (dissolved in a suitable vehicle like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the aliphatic nitrile in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared nitrile dilutions to the respective wells.
-
Include vehicle control wells (medium with vehicle only) and untreated control wells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % Viability against the log of the nitrile concentration and use non-linear regression to determine the IC50 value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Release Assay
This protocol assumes the use of a commercially available LDH cytotoxicity kit.
Objective: To quantify cell membrane damage by measuring LDH release.
Materials:
-
Cells and treatment setup as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
96-well microplates.
-
Plate reader (typically 490 nm with a 680 nm reference).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: In addition to vehicle controls, prepare a "Maximum LDH Release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if required): Add stop solution if indicated by the kit protocol.
-
Absorbance Measurement: Read the absorbance at the recommended wavelengths (e.g., 490 nm and 680 nm).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound_treated_LDH_activity - Vehicle_control_LDH_activity) / (Maximum_LDH_release - Vehicle_control_LDH_activity)] * 100
-
Structure-Activity Relationships (SAR)
The toxicity of aliphatic nitriles is not uniform across the class. A clear structure-activity relationship exists, which is primarily linked to the ease of metabolic cyanide release.[1][5]
-
Chain Length: Generally, toxicity tends to decrease as the carbon chain length increases beyond propionitrile.[4] Acetonitrile is notably less toxic than other short-chain mononitriles, likely due to a slower rate of metabolism.[4]
-
Branching: Branching on the α-carbon can influence the rate of hydroxylation and thus toxicity.
-
Substitution: The presence of electron-withdrawing groups or other functional groups can significantly alter metabolic rates. For instance, α-hydroxylation is a key step, and compounds that are already hydroxylated at this position (cyanohydrins) are often more toxic than their parent nitriles because they bypass the rate-limiting metabolic step.[2]
-
Unsaturation: Unsaturated nitriles like acrylonitrile can have additional mechanisms of toxicity related to their reactive double bonds, which may not solely depend on cyanide release.[6]
Illustrative Cytotoxicity Data (Hypothetical IC50 Values in HepG2 cells, 24h exposure)
| Aliphatic Nitrile | Structure | Predicted Metabolic Rate | Illustrative IC50 (MTT Assay) |
| Acetonitrile | CH₃-CN | Slow | > 100 mM |
| Propionitrile | CH₃-CH₂-CN | Moderate | ~10 mM |
| Butyronitrile | CH₃-CH₂-CH₂-CN | Moderate-Fast | ~5 mM |
| Malononitrile | NC-CH₂-CN | Fast | < 1 mM |
| Lactonitrile (Cyanohydrin) | CH₃-CH(OH)-CN | Bypasses CYP450 rate-limiting step | < 0.5 mM |
Note: These are illustrative values to demonstrate the SAR trend. Actual IC50 values will vary based on experimental conditions.
Conclusion and Best Practices
The in vitro assessment of aliphatic nitrile cytotoxicity is a multi-faceted process that requires careful consideration of metabolic activation. No single assay can provide a complete picture of toxicity.
Key Recommendations:
-
Use Metabolically Competent Cells: Employ cell lines like HepG2 that can perform the necessary CYP450-mediated biotransformation.
-
Employ Multiple Assays: Combine a metabolic activity assay (e.g., MTT) with a membrane integrity assay (e.g., LDH) to gain a more robust understanding of the cytotoxic mechanism.
-
Appropriate Controls are Essential: Always include vehicle controls, untreated controls, and positive controls (e.g., potassium cyanide) to validate the assay system.
-
Consider SAR: Use knowledge of structure-activity relationships to guide dose selection and interpret results. The rate of cyanide release is a primary determinant of acute toxicity for many saturated aliphatic nitriles.[1][3]
By following these principles and protocols, researchers can generate high-quality, reliable data to accurately characterize the cytotoxic potential of aliphatic nitriles, contributing to safer chemical design and informed risk assessment.
References
- Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. [Link]
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2013). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14.
- Stern, J., & Willheim, R. (1982). Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. Journal of Toxicology and Environmental Health, 9(5-6), 805-814. [Link]
- Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272. [Link]
- Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between Toxicity and Structure of Aliphatic Nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. [Link]
- Ahmed, A. E., & Abreu, M. E. (1982). Comparative toxicities of aliphatic nitriles. Advances in Experimental Medicine and Biology, 148, 437-448. [Link]
- Kupke, F., Herz, C., Hanschen, F. S., Platz, S., Lamy, E., & Schreiner, M. (2016). Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model. Scientific Reports, 6, 37631. [Link]
Sources
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Solvent Effects of 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yields, and impurity profiles. While common solvents are well-characterized, the exploration of novel or less common solvents like 2,4-Dimethylpentanenitrile presents both opportunities and challenges. This guide provides a comprehensive framework for assessing the solvent effects of this compound, comparing its potential performance against established alternatives, and offering detailed experimental protocols for its evaluation.
The Unseen Hand of the Solvent: Why Solvent Effects Matter
A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can stabilize or destabilize reactants, transition states, and products. These interactions, collectively known as solvent effects, can be broadly categorized as:
-
General Solvent Effects: Arising from the bulk properties of the solvent, such as polarity, dielectric constant, and refractive index.
-
Specific Solvent Effects: Involving direct interactions between solvent and solute molecules, such as hydrogen bonding and Lewis acid-base interactions.
Understanding and harnessing these effects is paramount for process optimization, enabling chemists to steer reactions towards desired outcomes.
Profiling this compound: A Solvent Under Investigation
This compound, also known as 2,4-dimethylvaleronitrile, is a branched aliphatic nitrile. While not as extensively studied as its linear counterparts, its branched structure may offer unique solubility and steric properties.
Physicochemical Properties (Known and Estimated):
| Property | Value | Source |
| CAS Number | 69975-94-6 | AiFChem[1] |
| Molecular Formula | C₇H₁₃N | PubChem[2] |
| Molecular Weight | 111.18 g/mol | PubChem[2] |
| Boiling Point | 150.2 °C (estimated) | LookChem[3] |
| Density | 0.8 g/cm³ (estimated) | LookChem[3] |
| Flash Point | 46 °C (estimated) | LookChem[3] |
| LogP | 1.94618 (estimated) | LookChem[3] |
Note: The boiling point, density, flash point, and LogP are estimated values and should be experimentally verified.
The branched structure of this compound suggests a lower boiling point and viscosity compared to its linear isomer, heptanenitrile, which could be advantageous in terms of ease of removal and handling. Its estimated LogP indicates a moderate lipophilicity.
The Competitive Landscape: this compound vs. The Alternatives
The true potential of this compound as a solvent can only be understood through a comparative lens. Below is a detailed comparison with a range of common and "greener" alternative solvents.
Comparison with Traditional Nitrile Solvents
Nitrile solvents are valued for their polarity, ability to dissolve a wide range of compounds, and relatively high dielectric constants.
| Property | This compound | Acetonitrile | Propionitrile | Butyronitrile | Valeronitrile |
| Molecular Weight ( g/mol ) | 111.18 | 41.05[4] | 55.08[5] | 69.11[6] | 83.13[7] |
| Boiling Point (°C) | 150.2 (est.)[3] | 81.6[8] | 97.1[5] | 115-117[6] | 139-141[9] |
| Density (g/mL at 25°C) | 0.8 (est.)[3] | 0.786[4] | 0.772[5] | 0.794[6] | 0.795[9] |
| Viscosity (cP at 25°C) | N/A | 0.37[8] | 0.395[5] | N/A | N/A |
| Flash Point (°C) | 46 (est.)[3] | 6[8] | 6[5] | 13[10] | 38[11] |
| Dielectric Constant (at 20°C) | N/A | 37.5[8] | 27.7[12] | N/A | N/A |
Insights:
-
Boiling Point and Volatility: this compound's estimated higher boiling point compared to acetonitrile and propionitrile could be beneficial for reactions requiring elevated temperatures. However, this also means it will be more difficult to remove post-reaction.
-
Polarity and Solubility: While the dielectric constant is unknown, its branched structure might lead to different solvation behavior compared to linear nitriles. Experimental determination of its polarity is crucial.
Comparison with "Greener" Alternative Solvents
Increasingly, the chemical industry is seeking safer and more sustainable solvents. Here's how this compound might compare to some of these alternatives.
| Property | This compound | Heptane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Weight ( g/mol ) | 111.18 | 100.21[13] | 86.13 | 100.16[14] |
| Boiling Point (°C) | 150.2 (est.)[3] | 98.4[13] | 80.2 | 106[14] |
| Density (g/mL at 20°C) | 0.8 (est.)[3] | 0.684[15] | 0.854 | 0.86[14] |
| Viscosity (cP at 25°C) | N/A | 0.42 | 0.6 | N/A |
| Flash Point (°C) | 46 (est.)[3] | -4[15] | -11 | -1[14] |
| Dielectric Constant (at 20°C) | N/A | 1.92 | N/A | N/A |
Insights:
-
Safety Profile: The estimated flash point of this compound is significantly higher than that of heptane, 2-MeTHF, and CPME, suggesting a lower flammability hazard.
-
Solvent Class: As a nitrile, it offers a different type of polarity and reactivity compared to the alkane (heptane) and ether (2-MeTHF, CPME) alternatives. This could be advantageous for specific reaction types where aprotic, polar characteristics are desired.
Experimental Protocols for Solvent Assessment
To move beyond estimations and truly understand the capabilities of this compound, rigorous experimental evaluation is necessary.
Determining Solvent Polarity via UV-Vis Spectroscopy (Solvatochromism)
The polarity of a solvent can be empirically determined by observing the shift in the UV-Vis absorption maximum (λmax) of a solvatochromic dye, such as Reichardt's dye.
Protocol:
-
Prepare a stock solution of Reichardt's dye in a suitable, relatively non-polar solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilute solutions of the dye in different solvents, including this compound and the chosen alternatives, at a concentration of roughly 1 x 10⁻⁴ M.
-
Acquire the UV-Vis absorption spectrum for each solution over a range of 400-800 nm.
-
Determine the λmax for each solvent.
-
Calculate the empirical solvent polarity parameter, ET(30) , using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
This will allow for a quantitative ranking of this compound's polarity against other solvents.
Assessing Impact on Reaction Kinetics
The choice of solvent can dramatically alter the rate of a chemical reaction. A common method to assess this is to monitor the disappearance of a reactant or the appearance of a product over time using techniques like HPLC or GC.
Protocol:
-
Select a model reaction that is known to be sensitive to solvent effects (e.g., an SN2 reaction).
-
Set up the reaction in this compound and each of the comparison solvents under identical conditions (temperature, concentration of reactants, stirring rate).
-
At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by a suitable chromatographic method (HPLC or GC) to determine the concentration of a key reactant or product.
-
Plot the concentration versus time to determine the reaction rate in each solvent.
Safety Considerations
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or hydrolysis.
-
Flammability: The estimated flash point of 46°C indicates that this compound is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Incompatibility: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Conclusion: A Promising but Uncharted Territory
This compound represents an intriguing, yet largely unexplored, solvent. Its branched structure and estimated physicochemical properties suggest it may offer a unique performance profile compared to traditional linear nitriles and emerging "greener" solvents. However, the lack of comprehensive experimental data necessitates a thorough and systematic evaluation by researchers. The protocols and comparative data presented in this guide provide a robust starting point for such an investigation, enabling scientists and drug development professionals to make informed decisions about the potential utility of this compound in their specific applications.
References
- Propionitrile (C3H5N) properties. (n.d.).
- Grokipedia. (n.d.). Cyclopentyl methyl ether.
- Air Liquide. (n.d.). n-Heptane. Gas Encyclopedia.
- ChemWhat. (n.d.). Valeronitrile CAS#: 110-59-8.
- PubChem. (n.d.). Heptane. National Center for Biotechnology Information.
- Cheméo. (n.d.). Heptane-d16 - Chemical & Physical Properties.
- ACS Publications. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development.
- Burdick & Jackson. (n.d.). Acetonitrile Solvent Properties.
- LookChem. (n.d.). 2,4-DIMETHYLVALERONITRILE.
- Vesta Chemicals bv. (n.d.). Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Acetonitrile (data page).
- BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N.
- Shell. (2016). Heptane.
- PubChem. (n.d.). Propionitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). Butyronitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclopentyl methyl ether. National Center for Biotechnology Information.
- FDA Global Substance Registration System. (n.d.). This compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).
- FUJIFILM Wako. (2023). SAFETY DATA SHEET - 2,2'-Azobis(2,4-dimethylvaleronitrile).
- Chemcasts. (n.d.). valeronitrile (CAS 110-59-8) Properties.
- Nanjing Finechem Holding Co.,Limited. (n.d.). 2,2'-Azobis(2,4-Dimethyl)Valeronitrile-cas-4419-11-8.
- Wikipedia. (n.d.). Acetonitrile.
- Gyan Sanchay. (n.d.). U.V-spectroscopy-theory-and-solvent-effect.pdf.
- PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile. National Center for Biotechnology Information.
Sources
- 1. 69975-94-6 | this compound - AiFChem [aifchem.com]
- 2. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-DIMETHYLVALERONITRILE|lookchem [lookchem.com]
- 4. byjus.com [byjus.com]
- 5. webqc.org [webqc.org]
- 6. Butyronitril ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. VALERONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Acetonitrile Solvent Properties [macro.lsu.edu]
- 9. Valeronitrile | 110-59-8 [chemicalbook.com]
- 10. BUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 戊腈 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Propionitrile CAS#: 107-12-0 [m.chemicalbook.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Sterically Hindered Nitrile Ligands in Homogeneous Catalysis: A Theoretical and Experimental Outlook on 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and stability of the metallic center. While N-heterocyclic carbenes (NHCs) and phosphines have historically dominated the field, the subtler role of weakly coordinating ligands, such as nitriles, is gaining increased appreciation.[1][2] These ligands, often employed as solvents, can act as crucial placeholders, modulating the concentration of the active catalytic species and influencing reaction pathways.[3]
This guide provides a comparative analysis of 2,4-dimethylpentanenitrile, a sterically hindered aliphatic nitrile, against commonly used nitrile ligands like acetonitrile. Due to a notable absence of specific performance data for this compound in the current literature, this document adopts a dual approach: first, a theoretical comparison based on established principles of coordination chemistry, and second, a proposed experimental framework for its empirical evaluation.
Part 1: The Ligand Profile: Steric and Electronic Considerations
Nitrile ligands are classified as neutral, L-type donors that coordinate to metal centers through the lone pair on the nitrogen atom.[1] Their lability is a key feature, allowing for easy displacement by substrates in the catalytic cycle.[1] The performance of a nitrile ligand is a function of its steric bulk and the electronic nature of its organic substituent.
-
Acetonitrile (MeCN): The benchmark for nitrile ligands, acetonitrile is small, polar, and a relatively weak σ-donor. Its minimal steric profile allows for the formation of stable, coordinatively saturated metal complexes, such as [Pd(MeCN)4]2+. In catalysis, it can serve as a solvent and a labile ligand, though its strong coordination in some systems can inhibit catalysis by occupying active sites.[3][4]
-
Benzonitrile (PhCN): With its phenyl ring, benzonitrile introduces π-system interactions. It can function as a π-acceptor, influencing the electronic properties of the metal center differently than purely aliphatic nitriles.[1]
-
This compound (i-BuCH(Me)CN): This ligand introduces significant steric hindrance around the coordinating nitrogen atom due to the presence of isobutyl and methyl groups.[5] This bulk is expected to be its most defining characteristic.
Hypothesized Coordination Properties:
The steric pressure exerted by the bulky alkyl frame of this compound would likely lead to:
-
Weaker Metal-Ligand Binding: Increased steric repulsion between the ligand and other ligands on the metal center should result in a longer, weaker M-N bond compared to acetonitrile.
-
Enhanced Lability: The weaker coordination bond would translate to a higher dissociation rate, potentially leading to a higher concentration of the coordinatively unsaturated, catalytically active species.
-
Lower Coordination Numbers: It is less likely to form highly coordinated species (e.g., [M(RCN)6]n+), favoring complexes with lower ligand numbers.[1]
Diagram: Ligand Structural Comparison
Caption: Logical relationship between ligand structure and key coordination properties.
Part 2: A Comparative Performance Outlook in Catalysis
The unique steric profile of this compound suggests it could offer distinct advantages and disadvantages compared to less hindered nitriles. Below, we hypothesize its performance in key catalytic transformations where nitriles are often involved.
Table 1: Hypothetical Performance Comparison in Key Catalytic Systems
| Catalytic System | Role of Nitrile Ligand | Performance with Acetonitrile (Baseline) | Hypothesized Performance with this compound | Potential Rationale |
| Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)[6][7] | Solvent, labile ligand to stabilize Pd(0) or Pd(II) intermediates. | Often effective, but can sometimes inhibit reaction by competing with substrates for coordination.[3] | Potentially higher activity at low catalyst loadings; possible inhibition with bulky substrates. | Increased lability may generate a more active, "ligandless" catalyst. Steric bulk could block substrate approach. |
| Ni-Catalyzed Reductive Coupling [6][8] | Stabilizes low-valent Ni species (Ni(0), Ni(I)). | Effective at stabilizing reactive intermediates, enabling challenging C-C and C-heteroatom bond formations. | May provide a more reactive system due to easier dissociation, but could also lead to catalyst decomposition if the Ni(0) species is not sufficiently stabilized. | The balance between lability and stability is critical for nickel's diverse oxidation states.[6] |
| Au-Catalyzed Hydrofunctionalization [9][10] | Labile ligand on cationic Au(I) catalysts to be displaced by alkynes/alkenes. | Standard choice. The [L-Au]+ active species is readily formed.[10] | Could accelerate the initial substrate binding step by dissociating faster than acetonitrile. | The rate-limiting step is often the displacement of the nitrile by the substrate. Faster dissociation equals faster turnover. |
Part 3: Proposed Experimental Validation Framework
To move from hypothesis to empirical fact, a structured experimental plan is necessary. The following protocols are designed to provide a direct comparison of this compound with acetonitrile.
Diagram: Experimental Workflow for Ligand Performance Evaluation
Caption: Proposed workflow for the empirical evaluation of this compound.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol aims to quantify the impact of the nitrile ligand on the efficiency of a standard palladium-catalyzed Suzuki-Miyaura coupling reaction.
1. Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)2)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K2CO3), finely ground and dried
-
Nitrile Ligand/Solvent: Acetonitrile (HPLC grade), this compound (≥98%)
-
Internal Standard: Dodecane
-
Toluene (Anhydrous)
2. Reaction Setup (Parallel Experimentation):
-
To three separate oven-dried Schlenk tubes under an argon atmosphere, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%).
-
Add K2CO3 (276 mg, 2.0 mmol).
-
Tube A: Add 5 mL of Acetonitrile.
-
Tube B: Add 5 mL of this compound.
-
Tube C (Control): Add 5 mL of Toluene.
-
Stir the mixtures at room temperature for 15 minutes to allow for pre-catalyst formation.
3. Reaction Execution:
-
To each tube, add 4-bromotoluene (171 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Add dodecane (50 µL) as an internal standard.
-
Place the tubes in a pre-heated oil bath at 80 °C.
-
Stir vigorously for the duration of the reaction (e.g., 12 hours).
4. Work-up and Analysis:
-
At timed intervals (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture via a syringe under argon.
-
Quench the aliquot with 1 mL of diethyl ether and filter through a small plug of silica gel.
-
Analyze the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 4-bromotoluene and the yield of 4-methyl-1,1'-biphenyl relative to the internal standard.
-
Plot the yield versus time for each reaction to compare the reaction rates and final yields.
Expected Outcomes and Interpretation:
-
Higher initial rate in Tube B: This would support the hypothesis that the increased lability of this compound leads to a higher concentration of the active catalyst.
-
Similar or lower final yield in Tube B: This might indicate that while the catalyst is initially more active, it is also less stable over the reaction time, leading to decomposition. Alternatively, it could suggest that the bulky ligand hinders the reductive elimination step.
-
No reaction in Tube B: This would suggest that the steric bulk of this compound completely inhibits the formation of the active catalyst or prevents substrate coordination.
Conclusion
While direct experimental evidence is currently lacking, a theoretical analysis based on fundamental principles of coordination chemistry suggests that this compound represents an intriguing candidate as a sterically demanding, labile ligand. Its significant bulk, compared to acetonitrile, is predicted to weaken its coordination to metal centers, potentially accelerating catalytic turnovers by facilitating the generation of coordinatively unsaturated active species. However, this same steric hindrance could also impede substrate access or compromise catalyst stability.
The true performance of this compound can only be ascertained through empirical studies. The provided experimental framework offers a clear, self-validating system for researchers to directly compare its efficacy against established ligands. Such investigations are crucial for expanding the toolbox of ligands in homogeneous catalysis and for uncovering new reactivity patterns governed by subtle steric and electronic effects.
References
- ResearchGate. (n.d.). nitrile ligands.
- Wikipedia. (2023). Transition metal nitrile complexes.
- ResearchGate. (2021). Frontiers in catalytic nitrile hydration: Nitrile and cyanohydrin hydration catalyzed by homogeneous organometallic complexes.
- MDPI. (2020). Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization.
- ResearchGate. (n.d.). Catalytic activity of the Cu²⁺-containing complexes in 2,4-DCP....
- National Institutes of Health. (2022). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System.
- Royal Society of Chemistry. (2022). Active Pd(ii) complexes: enhancing catalytic activity by ligand effect for carbonylation of methyl nitrite to dimethyl carbonate.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4,4-Dimethylpentanenitrile.
- National Institutes of Health. (2012). Recent advances in the gold-catalyzed additions to C–C multiple bonds.
- The Chemical Reaction Database. (2009). Palladium (II - IV) catalysis.
- Frontiers. (2019). Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations.
- Royal Society of Chemistry. (2021). The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers.
- National Institutes of Health. (2020). Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane.
- Frontiers. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis.
- Wiley Online Library. (2021). C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity.
- ResearchGate. (n.d.). Gold catalyzed Ritter reaction of haloalkyne 1 with acetonitrile 2aa.
- mediaTUM. (2020). New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors.
- National Institutes of Health. (2017). Recent Advances in Nickel Catalysis.
- National Institutes of Health. (2010). Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C bond Formation via a Bimolecular Reductive Elimination.
- Royal Society of Chemistry. (2023). Multi-metallic nanoparticles: synthesis and their catalytic applications.
- National Institutes of Health. (2021). Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism.
- YouTube. (2023). Elucidating Electron Transfer Events in Nickel Complexes with Dr. Craig Day.
- PubMed. (2009). Gold-catalyzed homogeneous oxidative cross-coupling reactions.
- MDPI. (2019). Palladium-Catalyzed Reactions.
- National Institutes of Health. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides.
- PubMed. (2011). Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones.
- Royal Society of Chemistry. (2022). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines.
- ChemRxiv. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions.
- PubMed. (2022). DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles.
- PubChem. (n.d.). 2-Amino-2,4-dimethylpentanenitrile.
- ResearchGate. (2021). The crucial role of acetonitrile in the mechanism of Pd(II)-catalyzed activation of polar vinyl monomers.
- National Institutes of Health. (2022). C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands.
Sources
- 1. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]
A Senior Application Scientist's Guide to Comparing the Efficacy of Nitrile-Containing Enzyme Inhibitors
A Note on Scope: While the initial query focused on 2,4-Dimethylpentanenitrile derivatives, a comprehensive literature review reveals this scaffold is not prominently featured in bioactive compound development. However, the core functional group—the nitrile—is a cornerstone of modern medicinal chemistry, particularly in the design of covalent enzyme inhibitors. This guide, therefore, pivots to a well-documented, clinically relevant class of nitrile-containing compounds to illustrate the principles of efficacy comparison: the cyanopyrrolidine Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of oral antihyperglycemic agents for type 2 diabetes.
Introduction: The Strategic Role of the Nitrile Group in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by rapidly inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the half-life of these incretins is extended, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][4]
The cyanopyrrolidine class of DPP-4 inhibitors, which includes drugs like Vildagliptin and Saxagliptin, leverages a nitrile group as a "warhead." This electrophilic group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[1][4][5] This mechanism mimics the natural peptide substrate, leading to potent and sustained inhibition. Understanding the subtle differences in how these nitrile-containing derivatives interact with the target enzyme is paramount for comparing their efficacy.
The Mechanism of Action: A Tale of Reversible Covalency
The inhibitory action of cyanopyrrolidine derivatives against DPP-4 is a two-step process. First, the inhibitor docks non-covalently into the active site. The protonated amino group of the pyrrolidine ring forms crucial hydrogen bonds with negatively charged residues like Glu205 and Glu206.[1][4] Subsequently, the nitrile group undergoes nucleophilic attack by the Ser630 hydroxyl, forming a transient, covalent thioimidate adduct.[5]
The "reversibility" of this bond is a key differentiator. Quantum and molecular mechanics studies suggest that while both Vildagliptin and Saxagliptin form this covalent bond, their dissociation pathways differ. Saxagliptin is more likely to dissociate intact, qualifying it as a true reversible covalent inhibitor.[5][6] Vildagliptin, conversely, has a higher tendency to be hydrolyzed at the nitrile group, forming an inactive carboxylic acid metabolite, making its inhibition closer to pseudo-irreversible.[5][6] This mechanistic distinction has direct implications for dosing frequency and overall pharmacological profile.
Comparative Efficacy: In Vitro Potency and Selectivity
A primary measure of efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.
Another critical aspect is selectivity. DPP-4 belongs to a family of similar enzymes, including DPP-8 and DPP-9.[2][7] Off-target inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and splenomegaly.[7][8][9] Therefore, a superior inhibitor will have a high affinity for DPP-4 (low IC50) and a very low affinity for DPP-8 and DPP-9 (high IC50), resulting in a high selectivity ratio.
Table 1: Comparative In Vitro Performance of Nitrile-Containing and Other DPP-4 Inhibitors
| Compound | Class | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Vildagliptin | Cyanopyrrolidine | 62[10] | >200-fold | >200-fold |
| Saxagliptin | Cyanopyrrolidine | 50[10] | >400-fold | >80-fold |
| Alogliptin | Non-Covalent | 24[10] | >10,000-fold | >10,000-fold |
| Linagliptin | Xanthine-based | 1[10] | >10,000-fold | >10,000-fold |
| Sitagliptin | β-amino acid | 19[10] | >2,600-fold | >40-fold |
Note: Selectivity data is often presented as a fold-difference (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4). Higher values are better. Data synthesized from multiple sources.[7]
From this data, we can infer that while all listed compounds are potent DPP-4 inhibitors, there are clear differences. Linagliptin shows the highest potency (IC50 of 1 nM).[10] The nitrile-containing gliptins, Vildagliptin and Saxagliptin, demonstrate potent inhibition and maintain high selectivity against DPP-8 and DPP-9, which is a critical safety feature.[7][10]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To generate the comparative data shown above, a standardized, self-validating experimental protocol is essential. The following describes a typical fluorometric assay for determining the IC50 of a test compound.
Objective: To determine the concentration of a nitrile-containing derivative required to inhibit 50% of recombinant human DPP-4 activity.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Test Inhibitors (e.g., Vildagliptin, Saxagliptin) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in DPP-4 Assay Buffer to achieve a range of final concentrations. Prepare the DPP-4 enzyme and substrate solutions to their working concentrations as per the manufacturer's instructions.[11][12][13]
-
Plate Setup: In a 96-well black microplate, designate wells for:
-
Background: Assay buffer only (to measure substrate auto-fluorescence).
-
100% Activity Control: DPP-4 enzyme + assay buffer (no inhibitor).
-
Inhibitor Control: DPP-4 enzyme + a known concentration of a positive control inhibitor like Sitagliptin.
-
Test Wells: DPP-4 enzyme + each concentration of the test inhibitor.
-
-
Enzyme Incubation: Add 10 µL of the appropriate inhibitor dilution (or buffer for controls) to the wells. Then, add 40 µL of the diluted DPP-4 enzyme solution to all wells except the background controls. Mix gently and incubate the plate for 10 minutes at 37°C.[11] This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.[12]
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.[14] The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of fluorescence vs. time).
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_100%_Activity))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Clinical Efficacy: A Head-to-Head Comparison
While in vitro potency is a crucial starting point, the ultimate measure of efficacy comes from clinical trials. Key endpoints include the reduction in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
Numerous head-to-head studies and meta-analyses have compared the clinical efficacy of various DPP-4 inhibitors. The general consensus is that most DPP-4 inhibitors exhibit similar efficacy in lowering HbA1c when used as monotherapy or in combination with other agents.[15][16][17][18] Reductions in HbA1c typically range from 0.5% to 1.0%.[1][19]
However, some studies highlight subtle but significant differences. For example, one 24-week trial in Chinese patients found that while Vildagliptin, Saxagliptin, and Sitagliptin produced similar HbA1c reductions, Vildagliptin led to a greater reduction in FBG compared to the other two.[16][20][21] Another study comparing Vildagliptin and Saxagliptin found that Vildagliptin produced a significantly greater reduction in acute glucose fluctuations.[22]
Table 2: Summary of Comparative Clinical Efficacy (Add-on Therapy)
| Study Endpoint | Vildagliptin | Saxagliptin | Sitagliptin | Key Finding |
| Δ HbA1c (%) [20] | -1.3 | -1.2 | -1.1 | No significant difference between groups. |
| Δ FBG (mmol/L) | -2.4 | -1.8 | -1.5 | Vildagliptin showed the greatest reduction. |
| Δ PPG (mmol/L) | -3.7 | -3.4 | -3.2 | No significant difference between groups. |
| Hypoglycemia (%) [21] | 2 | 6 | 3 | Mild hypoglycemia reported in all groups. |
Data from a 24-week, randomized trial in Chinese patients inadequately controlled with metformin and another oral agent.[16][20][21]
Conclusion: Synthesizing the Evidence for Informed Decisions
The comparative efficacy of nitrile-containing DPP-4 inhibitors is a multi-faceted issue that cannot be resolved by a single metric.
-
From a Potency and Safety Perspective: The ideal derivative has a low nanomolar IC50 for DPP-4 and exceptionally high selectivity against DPP-8/9 to avoid off-target toxicities. While newer, non-covalent inhibitors like Linagliptin show superior in vitro potency and selectivity, the cyanopyrrolidines Vildagliptin and Saxagliptin maintain a robust profile that has proven clinically effective and safe.
-
From a Mechanistic Standpoint: The reversible covalent inhibition offered by the nitrile group provides potent and durable target engagement. The subtle differences in dissociation kinetics between Vildagliptin and Saxagliptin may influence their pharmacodynamic profiles and dosing regimens.
-
From a Clinical Perspective: Most DPP-4 inhibitors demonstrate comparable HbA1c-lowering efficacy.[17][18] The choice between derivatives may therefore be guided by secondary endpoints like effects on fasting glucose or glucose variability, as well as patient-specific factors such as renal function, since different gliptins have different primary excretion pathways.[23]
Ultimately, the selection of an optimal compound depends on a holistic evaluation of its in vitro potency, selectivity, mechanism of action, and demonstrated clinical outcomes. The nitrile functional group, as exemplified by the cyanopyrrolidine DPP-4 inhibitors, remains a powerful tool in the design of effective and safe enzyme inhibitors.
References
- Patel, M. & Feng, Y. (2017). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Cardiology Reports, 19(6). [Link]
- Zhang, Y., et al. (2016). Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial. Scientific Reports, 6. [Link]
- Zhu, D., et al. (2017). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. Diabetes, Obesity and Metabolism, 19(12), 1746-1753. [Link]
- Kirchain, S. & Gotherstrom, G. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Medicine & Research, 7(1-2), 17-25. [Link]
- Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9. [Link]
- Bardaweel, S.K., et al. (2023). The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours.
- Shaikh, R.U., et al. (2021). Bioactive peptides with DPP-4 inhibition and their corresponding IC 50 values.
- Salehi, M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 762. [Link]
- Li, M., et al. (2021). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]
- Unsal-Tan, O., et al. (2018). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
- Zhu, D., et al. (2017). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents. PubMed. [Link]
- Lankas, G.R., et al. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. PubMed. [Link]
- Wang, J.S., et al. (2014). Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea. PubMed. [Link]
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]
- Zhu, D., et al. (2017). Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents.
- Proia, P., et al. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (65), e4030. [Link]
- Avdeeva, E.V., et al. (2015). SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS. FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology, 8(3), 35-49. [Link]
- Marini, C., et al. (2017). Testing the Therapeutic Equivalence of Alogliptin, Linagliptin, Saxagliptin, Sitagliptin or Vildagliptin as Monotherapy or in Combination with Metformin in Patients with Type 2 Diabetes. Diabetes Therapy, 8(3), 629-635. [Link]
- de Almeida, G.G., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1435-1446. [Link]
- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Life Technologies. [Link]
- Avdeeva, E.V., et al. (2015). SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS. FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology. [Link]
- Lankas, G.R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. [Link]
- Lankas, G.R., et al. (2005). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Medscape. [Link]
- Bagle, A.S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(13), 11133. [Link]
- Takeda. (2020). Efficacy and Safety of Alogliptin in Elderly Patients With Type 2 Diabetes Mellitus. Takeda. [Link]
- Wang, Y., et al. (2019). The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin.
- Li, J., et al. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, Obesity and Metabolism, 27(3), 1217-1225. [Link]
- Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. Diabetes Therapy, 5(1), 1-41. [Link]
- Craddy, P., et al. (2014).
- Dr. Oracle. (2025). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. Dr. Oracle. [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. content.abcam.com [content.abcam.com]
- 13. lifetechindia.com [lifetechindia.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative effectiveness of dipeptidylpeptidase-4 inhibitors in type 2 diabetes: a systematic review and mixed treatment comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Alogliptin in Elderly Patients With Type 2 Diabetes Mellitus | Takeda | Journal of Clinical Medicine Research [jocmr.org]
Quantitative Analysis of 2,4-Dimethylpentanenitrile: A Comparative Guide to GC-FID and HPLC-UV Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of isomeric impurities and reaction byproducts is paramount for ensuring product quality, safety, and efficacy. 2,4-Dimethylpentanenitrile, a branched aliphatic nitrile, often presents analytical challenges due to its volatility and lack of a strong ultraviolet (UV) chromophore. This guide provides an in-depth, objective comparison of two common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for methodological choices, enabling you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: Isomeric Purity and Low UV Absorbance
The quantitative analysis of this compound is often complicated by the presence of other C7 nitrile isomers. Chromatographic separation is therefore essential for accurate quantification. Furthermore, the simple aliphatic structure of this compound means it lacks a significant chromophore, rendering direct analysis by HPLC with UV detection at standard wavelengths (e.g., >220 nm) difficult due to low sensitivity. This guide will explore robust solutions to these challenges.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Analytes
Gas Chromatography is an ideal technique for the separation and analysis of volatile and semi-volatile compounds.[1] Coupled with a Flame Ionization Detector (FID), which exhibits a nearly universal response to hydrocarbons, GC-FID is a powerful and reliable method for the quantification of aliphatic nitriles.
Principle of GC-FID
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium, nitrogen) carries the sample through the column. Separation is achieved based on the differential partitioning of the analytes between the mobile (gas) and stationary phases, which is influenced by their boiling points and affinities for the stationary phase. The FID then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for sensitive quantification.[1]
Causality Behind Experimental Choices in GC-FID
The selection of GC parameters is critical for achieving optimal separation and quantification of this compound, especially in the presence of its isomers.
-
Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point. This provides a balance of dispersive and dipole-dipole interactions, which can effectively resolve isomers with slight differences in polarity and boiling points.
-
Temperature Programming: A programmed temperature ramp is crucial for achieving good peak shape for a range of volatile compounds and for ensuring that higher-boiling impurities are eluted in a reasonable time. The initial temperature is set low enough to trap and focus the analytes at the head of the column, while the ramp rate is optimized to maximize resolution between isomeric nitriles.
-
Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The FID temperature is also kept high to prevent condensation of the analytes and ensure efficient combustion.
Experimental Protocol: GC-FID for this compound
This protocol provides a robust starting point for the quantitative analysis of this compound. Method validation according to ICH guidelines is essential for ensuring data integrity.[2][3][4]
1. Sample Preparation:
- Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., acetone, dichloromethane) to a final concentration within the linear range of the instrument (e.g., 10-1000 µg/mL).
- If an internal standard is used for improved precision, add a known amount of a non-interfering compound (e.g., a C8 or C9 alkane) to all standards and samples.
2. GC-FID Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes
- Ramp: 10°C/min to 180°C
- Hold: 5 minutes at 180°C
- Injector:
- Temperature: 250°C
- Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Detector (FID):
- Temperature: 280°C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Helium): 25 mL/min
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound in the chosen solvent.
- Inject the standards and the sample.
- Construct a calibration curve by plotting the peak area of this compound against its concentration.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Analytical Workflow for GC-FID
Figure 1. GC-FID Analytical Workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Navigating the Challenge of a Non-Chromophoric Analyte
While HPLC is a cornerstone of pharmaceutical analysis, the lack of a strong UV chromophore in this compound presents a significant hurdle for sensitive detection.[5][6] However, two primary strategies can be employed to overcome this limitation: low-wavelength UV detection and chemical derivatization.
Strategy 1: Low-Wavelength UV Detection
Aliphatic nitriles exhibit some UV absorbance at very low wavelengths, typically below 220 nm.[7] By setting the UV detector to a low wavelength (e.g., 200-210 nm), it is possible to detect this compound directly. This approach avoids the complexities of derivatization but comes with its own set of challenges.
-
Mobile Phase Selection: The choice of mobile phase is critical for low-wavelength detection. Solvents and additives must have a low UV cutoff to minimize background absorbance and noise. Acetonitrile is often preferred over methanol due to its lower UV cutoff. Buffers should be carefully selected; phosphate buffers are generally suitable, while others that absorb strongly at low wavelengths must be avoided.
-
Column Selection: A high-purity reversed-phase column (e.g., C18) is typically used to separate the nitrile from other components in the mixture based on hydrophobicity.
-
Potential for Interference: Many other compounds, including common excipients and impurities, also absorb at low UV wavelengths. Therefore, chromatographic selectivity is paramount to ensure that the peak corresponding to this compound is well-resolved from any interfering peaks.
1. Sample Preparation:
- Accurately weigh the sample and dissolve it in the mobile phase to a concentration suitable for the expected sensitivity of the method.
- Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the desired retention and separation.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detector Wavelength: 205 nm
- Injection Volume: 10 µL
3. Calibration and Quantification:
- Follow the same calibration procedure as described for GC-FID.
Strategy 2: Pre-Column Derivatization for Enhanced UV Detection
To significantly improve the sensitivity and selectivity of the HPLC-UV analysis, this compound can be chemically modified to introduce a strong chromophore. This process, known as derivatization, involves reacting the nitrile functional group with a derivatizing agent to form a new compound with high UV absorbance.[8][9][10] While the nitrile group itself is not highly reactive for derivatization, it can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be readily derivatized. For the purpose of this guide, we will focus on the more direct, albeit less common, approaches to derivatizing the nitrile. A more practical approach for a non-chromophoric amine, which can be a reduction product of the nitrile, is derivatization with reagents like 4-(Dimethylamino)benzoyl chloride (DMABC-Cl).[11]
-
Derivatizing Agent Selection: The ideal derivatizing agent should react specifically and completely with the analyte under mild conditions to form a stable, highly UV-absorbent product. The resulting derivative should also have good chromatographic properties.
-
Reaction Optimization: The derivatization reaction conditions (e.g., temperature, time, pH, and reagent concentration) must be carefully optimized to ensure complete and reproducible derivatization.
-
Chromatographic Separation of the Derivative: The HPLC method must be developed to separate the derivatized analyte from excess derivatizing reagent and any byproducts of the derivatization reaction. A reversed-phase C18 column is often suitable for this purpose.
This is a conceptual protocol as direct derivatization of the nitrile is challenging. A more robust approach involves converting the nitrile to a more reactive functional group.
1. Sample Preparation and Derivatization:
- Hydrolysis: The nitrile can be partially hydrolyzed to the corresponding amide under controlled acidic or basic conditions.
- Derivatization of Amide: The resulting primary amide can then be derivatized. However, this adds complexity. A more common approach for non-chromophoric compounds is to use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) if UV derivatization is not feasible.[5][6]
Analytical Workflow for HPLC-UV (Low-Wavelength and Derivatization)
Figure 2. HPLC-UV Analytical Workflow.
Performance Comparison: GC-FID vs. HPLC-UV
The choice between GC-FID and HPLC-UV for the quantitative analysis of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Applicability | Excellent for volatile and semi-volatile compounds. Ideal for this compound. | Challenging for non-chromophoric compounds. Requires low-wavelength detection or derivatization. |
| Selectivity | High, especially with capillary columns for resolving isomers. | Dependent on the chromatographic conditions and detection strategy. Potential for interferences at low UV wavelengths. |
| Sensitivity | High for hydrocarbons. Typical LOD in the low ng/mL range. | Low for direct detection. Significantly improved with derivatization. |
| Linearity (R²) | Typically ≥ 0.999[3] | Typically ≥ 0.995 (can be lower at low wavelengths due to noise) |
| Precision (%RSD) | Typically < 2%[3] | Typically < 5% (can be higher at low wavelengths) |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% (can be affected by derivatization efficiency) |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes. | Can be high for direct analysis. Derivatization adds significant time to sample preparation. |
| Cost & Complexity | Lower instrument and solvent costs. Relatively straightforward operation. | Higher instrument and solvent costs. Derivatization adds complexity and potential for error. |
Method Selection Logic
The following diagram illustrates a logical approach to selecting the most appropriate analytical method for the quantitative analysis of this compound.
Figure 3. Decision tree for method selection.
Conclusion and Recommendations
For the routine quantitative analysis of this compound in a mixture, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended technique. It offers a robust, sensitive, and cost-effective solution that is well-suited for this volatile aliphatic nitrile. The high resolving power of modern capillary GC columns also provides excellent selectivity for separating it from its isomers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) can be considered a viable alternative, particularly when GC instrumentation is unavailable or if the sample matrix is not amenable to GC analysis. However, the inherent lack of a strong UV chromophore in this compound necessitates careful consideration of the analytical strategy. Low-wavelength UV detection is a simpler approach but may suffer from lower sensitivity and potential interferences. Pre-column derivatization can significantly enhance sensitivity but adds complexity and potential sources of error to the analytical workflow. If HPLC is the chosen platform, a thorough method development and validation process is critical to ensure the generation of accurate and reliable quantitative data. For non-chromophoric compounds where derivatization is not feasible, alternative HPLC detectors such as Refractive Index Detectors (RID), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) should be considered.[5][6]
Ultimately, the choice of analytical methodology should be guided by a comprehensive understanding of the analyte's properties, the sample matrix, and the specific analytical requirements of the project. This guide provides the foundational knowledge and practical considerations to empower researchers, scientists, and drug development professionals to make informed and scientifically sound decisions for the quantitative analysis of this compound.
References
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. [Link]
- MicroSolv Technology Corporation. (n.d.). Missing peaks using UV detection in HPLC methods. [Link]
- Alzweiri, M., Al-Hiari, Y. M., Aburjai, T., & Abdel-Aldaem, O. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences, 5(3).
- Request PDF. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2013). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 4(8), 2969-2978.
- LCGC. (2018, December 10).
- HTA S.r.l. (n.d.).
- Scribd. (n.d.).
- Zhang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579.
- ResearchGate. (n.d.).
- SciELO Colombia. (2018).
- Locatelli, M., et al. (2021). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Molecules, 26(16), 4999.
- Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Science and Education Publishing. (2017). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
- Vitae. (2018).
- ResearchGate. (2015).
- PubMed. (2020).
- Tsikas, D. (2021). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 10(23), 5585.
Sources
- 1. sciepub.com [sciepub.com]
- 2. scielo.org.co [scielo.org.co]
- 3. redalyc.org [redalyc.org]
- 4. raccefyn.co [raccefyn.co]
- 5. veeprho.com [veeprho.com]
- 6. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization in HPLC - HTA [hta-it.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Establishing Robust Analytical Standards for 2,4-Dimethylpentanenitrile: A Comparative Guide
In the landscape of pharmaceutical development and chemical manufacturing, the purity and accurate quantification of chemical entities are paramount. This guide provides a comprehensive framework for establishing analytical standards for 2,4-Dimethylpentanenitrile, a branched aliphatic nitrile. For researchers, scientists, and drug development professionals, the integrity of analytical data underpins the safety and efficacy of final products. This document offers an in-depth comparison of analytical methodologies and detailed protocols for the in-house preparation and validation of standards, ensuring trustworthy and reproducible results.
Introduction to this compound and the Imperative for Analytical Standards
This compound (C7H13N, CAS RN: 69975-94-6) is a branched-chain aliphatic nitrile.[1] Its accurate analysis is critical in various applications where it may be an intermediate or a final product. The establishment of a reliable analytical standard is the cornerstone of any quantitative analysis, serving as the benchmark for identity, purity, and concentration measurements.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H13N | PubChem[1] |
| Molecular Weight | 111.18 g/mol | PubChem[1] |
| XLogP3-AA | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Given its volatility and non-polar nature, the choice of analytical methodology is a critical first step.
Comparative Analysis of Analytical Techniques: GC vs. HPLC
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte. For a volatile compound like this compound, Gas Chromatography (GC) is intuitively the more suitable choice over High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC):
GC is ideal for the analysis of volatile and thermally stable compounds.[3][4] The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the analyte's boiling point and interaction with the stationary phase. For this compound, GC offers high resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID), which is highly responsive to organic compounds.[5]
High-Performance Liquid Chromatography (HPLC):
HPLC is better suited for non-volatile, polar, and thermally labile compounds.[2][3][4] Direct analysis of this compound by HPLC with UV detection would be challenging due to the absence of a chromophore in its structure.[6] To enable UV detection, a derivatization step would be necessary to attach a UV-absorbing moiety to the nitrile molecule.[7][8] This adds complexity and potential for analytical variability.
Comparison Summary:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Excellent for volatile compounds like this compound.[3][4] | Poor for volatile, non-UV absorbing compounds without derivatization.[2][6] |
| Sensitivity | High, especially with FID or Mass Spectrometry (MS).[3] | Detector-dependent; requires derivatization for good sensitivity with UV detection.[7] |
| Speed | Generally faster run times for volatile analytes.[2] | Can be slower, especially with complex derivatization steps. |
| Cost per Analysis | Typically lower due to minimal solvent usage.[2] | Higher due to solvent consumption and disposal costs. |
| Complexity | Simpler for direct analysis of volatile compounds. | More complex due to the need for a liquid mobile phase and potential derivatization. |
Based on this comparison, GC is the recommended technique for the routine analysis of this compound.
Recommended Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust and reliable GC-FID method is proposed for the quantitative analysis of this compound. The causality behind the selection of these parameters is to achieve optimal separation from potential impurities and ensure accurate quantification.
Proposed GC-FID Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column provides good separation for non-polar analytes like aliphatic nitriles. The dimensions offer a good balance between resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases are essential for GC. Hydrogen can offer faster analysis times, but Helium is often preferred for safety reasons. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and any potential impurities without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for analyzing neat or concentrated samples to prevent column overloading and ensure sharp peaks. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points, ensuring that both the analyte and any potential impurities are well-resolved. |
| Detector | Flame Ionization Detector (FID) | FID offers high sensitivity for organic compounds and a wide linear range, making it ideal for quantitative analysis.[5] |
| Detector Temperature | 280 °C | A higher detector temperature prevents condensation of the eluting compounds. |
Step-by-Step Experimental Protocol for GC-FID Analysis
-
Standard Preparation: Accurately weigh a known amount of the this compound in-house reference standard and dissolve it in a suitable volatile solvent (e.g., hexane or dichloromethane) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[9] Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration that falls within the calibration range.
-
GC-FID Analysis: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-FID system operating under the conditions outlined in the table above.
-
Data Analysis: Integrate the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Alternative Method: HPLC with Pre-Column Derivatization
While not the primary recommendation, an HPLC method can be developed for situations where GC is not available or for orthogonal testing. This would necessitate a pre-column derivatization step to introduce a chromophore.
A plausible approach would be the hydrolysis of the nitrile to a carboxylic acid, followed by derivatization with a UV-active reagent.
Hypothetical HPLC-UV Method with Derivatization
-
Step 1: Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[10]
-
Step 2: Derivatization: The resulting carboxylic acid can be derivatized with a reagent such as p-bromophenacyl bromide to introduce a strong UV chromophore.
-
Step 3: HPLC Analysis: The derivatized product can then be analyzed by reverse-phase HPLC with UV detection.
This multi-step process is inherently more complex and prone to variability than direct GC-FID analysis.
In-House Preparation and Validation of an Analytical Standard
The absence of a commercially available Certified Reference Material (CRM) for this compound necessitates the preparation and thorough validation of an in-house reference standard.[4][11]
Synthesis and Purification
A potential synthetic route for this compound involves the reaction of isovaleronitrile with a suitable alkylating agent.[12] The crude product would then require purification, likely through distillation, to achieve high purity.
Potential Impurities: The analytical method must be able to separate this compound from potential impurities arising from the synthesis, which may include:
-
Unreacted starting materials (e.g., isovaleronitrile).
-
Side-products from competing reactions.
-
Isomers of the final product.
-
Residual solvents.[13]
Characterization and Purity Assessment
The purity of the in-house standard must be rigorously assessed using a combination of analytical techniques to ensure its suitability.[14]
| Analytical Technique | Purpose | Acceptance Criteria (Example) |
| GC-FID | Chromatographic Purity | ≥ 99.5% |
| GC-MS | Identity Confirmation and Impurity Identification | Mass spectrum consistent with the structure of this compound.[15] |
| ¹H NMR Spectroscopy | Structural Confirmation and Purity | Spectrum consistent with the structure; absence of significant impurity signals.[14] |
| Karl Fischer Titration | Water Content | ≤ 0.1% |
| Thermogravimetric Analysis (TGA) | Residual Solvents | ≤ 0.1% |
The final purity of the in-house standard is typically assigned using a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and non-volatile residues.[3]
Caption: Workflow for the preparation and validation of an in-house analytical standard for this compound.
Logical Framework for Method Selection
The decision-making process for selecting the appropriate analytical method should be systematic and based on the properties of the analyte and the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Establishing a robust analytical standard for this compound is a multi-faceted process that begins with a thorough understanding of the analyte's properties and a comparative evaluation of analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the most suitable method due to its high sensitivity, speed, and cost-effectiveness for analyzing this volatile compound. In the absence of a commercial Certified Reference Material, the in-house preparation and rigorous validation of an analytical standard are critical. By following the detailed protocols and logical frameworks presented in this guide, researchers and scientists can ensure the generation of accurate, reliable, and reproducible analytical data, thereby upholding the principles of scientific integrity and product quality.
References
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). News.
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025, October 21). Lab Manager Magazine.
- How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
- 4 Key Differences Between GC and HPLC. Drawell.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.).
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.).
- A Look Into the Working Standards of the Pharmaceutical Industry. (2023, December 7). Pharma Growth Hub.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025, August 10). ResearchGate.
- Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.).
- SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. (2024, November 27). Pharmaceutical Information.
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (n.d.). Hochschule Bonn-Rhein-Sieg.
- How can I remove nitrile impurities from the oxime? (2015, March 15). ResearchGate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
- Sample Preparation Guidelines for GC-MS. (n.d.).
- Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (n.d.). Journal of King Saud University - Science.
- Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015, March 20). ResearchGate.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). News-Medical.Net.
- 2-Amino-2,4-dimethylpentanenitrile. (n.d.). PubChem.
- HPLC UV detection. (n.d.). Element Lab Solutions.
- An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. (n.d.). Wikimedia Commons.
- This compound. (n.d.). PubChem.
- Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (n.d.). PubMed.
- Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
- Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. (2022, December 8).
- United States Patent (19). (1990, March 12).
- Process for the preparation of 5-oxohexane nitriles and the compound 2,4. (n.d.). Google Patents.
- Isovaleronitrile. (n.d.). PubChem.
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. (n.d.). SHIMADZU CORPORATION.
- 20.7: Chemistry of Nitriles. (2025, January 19).
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). PubMed Central.
- Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. (n.d.). PubMed.
- 2-Hydroxy-2,4-dimethylpentanenitrile. (n.d.). PubChem.
- 3-hydroxy-4,4-dimethylpentanenitrile. (2025, May 20). Chemical Synthesis Database.
- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. (n.d.). Google Patents.
Sources
- 1. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. qvents.in [qvents.in]
- 4. starodub.nl [starodub.nl]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. old.iupac.org [old.iupac.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Isovaleronitrile | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
A Comparative Guide to the Patented Landscape of 2,4-Dimethylpentanenitrile: Synthesis and Key Applications
For researchers, scientists, and professionals in drug development and materials science, understanding the patented landscape of a chemical entity is paramount for innovation and avoiding infringement. This guide provides a comprehensive analysis of the synthesis and use of 2,4-Dimethylpentanenitrile (also known as 2,4-dimethylvaleronitrile), with a focus on its role as a key intermediate in the production of commercially significant compounds. While direct patents on the synthesis of this compound are not prevalent, its primary patented application provides significant insight into its industrial relevance and the implicit requirements for its synthesis.
Core Application: Precursor to Azo Polymerization Initiators
The most prominent patented use of this compound is as a starting material for the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN), a well-known radical polymerization initiator.[1] ADVN is valued for its utility in the polymerization of various vinyl monomers, including vinyl chloride, acrylonitrile, acrylates, and methacrylates.[1]
The significance of ADVN lies in its solubility and its decomposition kinetics, which are crucial for controlling polymerization reactions. Patents, such as US4826959A, focus on mixtures of ADVN isomers to achieve higher solubility in organic solvents and polymerizable monomers compared to single isomers.[1] This highlights the industrial demand for high-purity this compound to produce these specialized initiators.
The synthesis of ADVN from this compound typically proceeds through a hydrazo intermediate, 2,2'-hydrazobis(2,4-dimethylvaleronitrile).[1] This multi-step conversion underscores the importance of the nitrile's purity and consistency for achieving the desired properties in the final azo compound.
Inferred Synthetic Methodologies for this compound
While patents directly detailing the synthesis of this compound are scarce, we can infer plausible and industrially viable synthetic routes based on established patent literature for analogous nitrile compounds. The choice of a synthetic pathway in an industrial setting is driven by factors such as cost of starting materials, reaction efficiency, safety, and purity of the final product.
Hydrocyanation of Alkenes
A common industrial method for nitrile synthesis is the hydrocyanation of alkenes.[2][3][4] For this compound, the logical precursor would be 2,4-dimethyl-1-pentene or a mixture of isomeric dimethylpentenes. This reaction is typically catalyzed by a transition metal complex, often based on nickel, and may involve the use of Lewis acid promoters to enhance catalyst activity and selectivity.[3][4]
Hypothetical Workflow for Hydrocyanation:
Caption: Hypothetical workflow for the synthesis of this compound via hydrocyanation.
Experimental Considerations:
-
Catalyst System: A zero-valent nickel catalyst with a multidentate phosphorus-containing ligand is often employed. The choice of ligand is critical for reaction rate, selectivity, and catalyst stability.[3]
-
Lewis Acid Promoter: Promoters such as zinc chloride or boron trifluoride can be used to improve catalyst performance, particularly for branched olefins.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled temperature (0°C to 150°C) and pressure.[4]
-
Purity Concerns: The primary challenge is to control the regioselectivity of the hydrocyanation to favor the desired this compound over other isomers. The presence of isomeric alkenes in the starting material can also lead to a mixture of nitrile products, necessitating careful purification, usually by fractional distillation.
Alkylation of Acetonitrile Derivatives
Another established method for synthesizing nitriles is the alkylation of a smaller nitrile carbanion. In this approach, a suitable two-carbon nitrile synthon, such as isobutyronitrile, could be deprotonated with a strong base to form a nucleophile, which is then reacted with an appropriate alkylating agent.
Hypothetical Two-Step Alkylation Pathway:
Caption: A plausible two-step alkylation route to synthesize this compound.
Experimental Protocol Outline:
-
Preparation of the Nucleophile: A solution of isobutyronitrile in a dry, aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (e.g., -78°C).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is added slowly to generate the carbanion.
-
Alkylation: 1-bromo-2-methylpropane (isobutyl bromide) is then added to the solution, and the reaction is allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by distillation.
Comparison of Synthetic Routes
| Feature | Hydrocyanation of Dimethylpentene | Alkylation of Isobutyronitrile |
| Atom Economy | High (addition reaction) | Moderate (generates a salt byproduct) |
| Starting Materials | 2,4-Dimethylpentene, Hydrogen Cyanide | Isobutyronitrile, Isobutyl Halide, Strong Base |
| Reagents & Safety | Highly toxic and flammable HCN requires specialized handling. | Strong bases like LDA are pyrophoric and moisture-sensitive. |
| Catalyst | Requires a transition metal catalyst and potentially a Lewis acid promoter. | Stoichiometric amounts of a strong base are needed. |
| Selectivity | Regioselectivity can be a challenge, potentially leading to isomeric byproducts. | Generally high selectivity for the desired product if the SN2 reaction is efficient. |
| Industrial Scalability | Well-established for large-scale production of other nitriles. | Can be more complex to scale due to the use of strong bases and cryogenic conditions. |
Alternative and Niche Applications
While the primary patented use of this compound is as a precursor to polymerization initiators, its chemical structure suggests potential applications in other areas, drawing parallels from patents for similar nitrile compounds.
-
Pharmaceutical and Agrochemical Intermediates: Many complex nitriles serve as key building blocks in the synthesis of active pharmaceutical ingredients and agrochemicals. For instance, 2,4-dimethyl-5-oxohexane nitrile is an intermediate for pharmaceuticals that regulate gastric acid secretion.[5] By analogy, this compound could be a valuable intermediate for introducing a gem-dimethyl group adjacent to a functionalized carbon chain in a larger molecule.
-
Solvents: Nitriles can be used as specialty solvents due to their polarity and aprotic nature. While not specifically patented for this use, this compound could potentially be a component in solvent formulations for resins, coatings, or extraction processes, particularly where a specific solvency and evaporation profile is required.[6][7][8]
Conclusion
The patent landscape indicates that this compound is a valuable industrial intermediate, primarily driven by its use in the manufacture of 2,2'-Azobis(2,4-dimethylvaleronitrile) polymerization initiators. While direct patents on its synthesis are not prominent, established methods for nitrile production, particularly the hydrocyanation of alkenes, offer a likely route for its large-scale production. For researchers and developers, the value of this compound lies in its potential as a building block for more complex molecules. Future patent activity may emerge in its application as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or specialty materials, leveraging its specific steric and electronic properties.
References
- US4826959A: 2,2'-Azobis(2,4-dimethylvaleronitrile) isomer mixture predominant in low melting isomer and having high solubility.
- US5254712A: Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
- US20130211125A1: Process for making nitriles.
- EP2046729B1: Hydrocyan
- US20120035387A1: Hydrocyan
- WO1994024215A1: Paint solvent formul
- US8961680B2: Solvent formul
- US10843133B2: Separ
Sources
- 1. US4826959A - 2,2'-Azobis(2,4-dimethylvaleronitrile) isomer mixture predominant in low melting isomer and having high solubility - Google Patents [patents.google.com]
- 2. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]
- 3. EP2046729B1 - Hydrocyanation process with reduced yield losses - Google Patents [patents.google.com]
- 4. US20120035387A1 - Hydrocyanation of 2-pentenenitrile - Google Patents [patents.google.com]
- 5. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]
- 6. WO1994024215A1 - Paint solvent formulations and methods of use - Google Patents [patents.google.com]
- 7. US8961680B2 - Solvent formulations - Google Patents [patents.google.com]
- 8. US10843133B2 - Separation of organic solvent mixtures - Google Patents [patents.google.com]
A Comparative-Use Guide: Benchmarking 2,4-Dimethylpentanenitrile in Synthetic Chemistry
Abstract: In the continuous pursuit of process optimization and novel reactivity, the choice of solvent or reagent is paramount. This guide presents a comprehensive benchmark analysis of 2,4-Dimethylpentanenitrile, a branched-chain aliphatic nitrile, against commonly used industry standards. We will explore its performance characteristics as a polar aprotic solvent and as a synthetic intermediate, providing objective comparisons supported by established chemical principles and experimental data paradigms. This document is intended for researchers, process chemists, and drug development professionals seeking to expand their chemical toolkit with well-characterized, high-performance compounds.
Introduction: The Case for a Branched Nitrile
The nitrile functional group is a cornerstone of modern organic synthesis, valued for its polarity, relative stability, and versatile reactivity.[1][2][3] It serves as a precursor to amines, amides, and carboxylic acids and is a key component in countless pharmaceutical and agrochemical compounds.[4][5][6]
While linear nitriles like acetonitrile are ubiquitous, branched structures such as this compound (Structure 1) offer a unique combination of properties stemming from increased steric hindrance and altered hydrophobicity.[7] These differences can profoundly influence reaction kinetics, selectivity, and solubility profiles. This guide aims to quantify these effects by comparing this compound to two primary benchmarks: Acetonitrile (MeCN) , the industry-standard polar aprotic solvent, and Pentanenitrile (Valeronitrile) , a linear analogue.
Structure 1: this compound
Caption: Molecular structure of this compound.
Physicochemical Property Comparison
A compound's utility is fundamentally governed by its physical properties. The branched structure of this compound results in a lower boiling point and decreased polarity compared to its linear isomer, Pentanenitrile, while being significantly less polar and water-soluble than Acetonitrile.
| Property | This compound | Acetonitrile (MeCN) | Pentanenitrile | Rationale for Performance Impact |
| Molecular Weight | 111.18 g/mol [8] | 41.05 g/mol | 83.13 g/mol [9] | Affects mass intensity in process chemistry. |
| Boiling Point | ~155-157 °C (Predicted) | 81.6 °C | 141 °C[9] | Higher boiling point allows for wider reaction temperature range. |
| Polarity (Dielectric Const.) | Low (Predicted) | 37.5 | Moderate (Predicted) | Influences solubility of polar reagents and stabilization of charged intermediates. |
| Water Solubility | Low | High (Miscible) | Low | Critical for workup procedures and applications requiring biphasic systems. |
| Steric Profile | High | Low | Low | Increased steric bulk can influence reaction selectivity and solvation of nucleophiles.[7] |
Table 1: Comparison of key physicochemical properties.
Performance Benchmark I: As a Polar Aprotic Solvent
Polar aprotic solvents are essential for many reactions, particularly nucleophilic substitutions (SN2), as they solvate cations while leaving the nucleophile relatively "free" and highly reactive.[10][11][12][13]
Context: The Role of Steric Hindrance in Solvation
Unlike Acetonitrile, which has minimal steric bulk, the branched alkyl groups of this compound create a more sterically hindered environment around the polar nitrile group. This has two major consequences:
-
Reduced Solvation of Nucleophiles: While all aprotic solvents are poor at solvating anions via hydrogen bonding, highly polar solvents can still coordinate with them. The steric bulk of this compound may lead to even less effective anion solvation, potentially increasing nucleophile reactivity.
-
Selective Solvation: The bulky structure may preferentially solvate smaller cations over larger, more complex ones, which can be exploited in reactions involving multiple cationic species.
Experimental Protocol: Model SN2 Reaction
To benchmark solvent performance, a standard SN2 reaction is proposed: the reaction of 1-bromobutane with sodium azide to form 1-azidobutane. This reaction is highly sensitive to solvent effects.
Workflow Diagram
Caption: Experimental workflow for benchmarking solvent performance in an SN2 reaction.
Step-by-Step Methodology:
-
Reactor Setup: To three separate temperature-controlled reactors, add 1-bromobutane (1.0 eq) and sodium azide (1.2 eq).
-
Solvent Addition: Charge Reactor 1 with this compound (5 volumes), Reactor 2 with Acetonitrile (5 volumes), and Reactor 3 with Pentanenitrile (5 volumes).
-
Reaction: Heat all three reactors to 70°C and stir vigorously.
-
Monitoring: At 30-minute intervals, withdraw an aliquot from each reactor, quench with water, extract with a standard solvent (e.g., MTBE), and analyze by GC-MS to determine the conversion percentage.
-
Endpoint: Continue the reaction for 4 hours or until >99% conversion is reached in the fastest reaction.
-
Analysis: Plot conversion versus time to determine the relative reaction rates.
Expected Outcomes & Interpretation
| Solvent | Expected Relative Rate | Predicted Yield (4h) | Rationale |
| Acetonitrile | Fast | >99% | High polarity effectively dissolves the sodium azide salt, and low steric bulk allows for good solvation of the sodium cation, freeing the azide nucleophile.[13] |
| Pentanenitrile | Moderate | ~85-95% | Lower polarity than acetonitrile may result in poorer initial dissolution of sodium azide, slowing the reaction. |
| This compound | Fastest | >99% | Although less polar, the significant steric hindrance is hypothesized to create a "naked" azide anion with minimal solvent association, leading to enhanced nucleophilicity and the fastest reaction rate. |
Table 2: Predicted outcomes for the model SN2 reaction.
Performance Benchmark II: As a Synthetic Intermediate
The nitrile group can be readily transformed, for example, via reduction to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄).[5] Steric hindrance adjacent to the nitrile can impact the rate of such transformations.
Experimental Protocol: Nitrile Reduction
Workflow Diagram
Caption: General workflow for the reduction of nitrile substrates using LiAlH₄.
Step-by-Step Methodology:
-
Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.
-
Substrate Addition: In separate, parallel reactions, slowly add this compound (1.0 eq) and Pentanenitrile (1.0 eq) to their respective flasks.
-
Reaction: Allow the reactions to warm to room temperature and stir.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Analysis: Compare the time required for complete consumption of the starting material in each reaction.
Expected Outcomes & Interpretation
Due to the steric bulk of the methyl groups near the nitrile functionality, the approach of the bulky hydride reagent is expected to be slower for this compound compared to the linear Pentanenitrile.[7]
-
Pentanenitrile: Expected to reach full conversion rapidly (< 1 hour).
-
This compound: Expected to react significantly slower, potentially requiring several hours for full conversion. This demonstrates how the compound's structure can be leveraged for chemoselectivity; in a molecule with multiple nitrile groups, a less-hindered one could be reduced preferentially.
Safety & Environmental Considerations
Aliphatic nitriles must be handled with care. They can be absorbed through the skin and by inhalation, and their toxicity is often related to the metabolic release of cyanide.[14][15] While pure alkyl nitriles are generally less toxic than inorganic cyanides, they should always be treated as poisonous.[14] Combustion can produce highly toxic hydrogen cyanide gas.[14]
From a green chemistry perspective, the higher boiling point of this compound reduces its volatility compared to Acetonitrile, which is an advantage in minimizing fugitive emissions.[16][17] However, its lower water solubility may complicate aqueous waste treatment. The American Chemical Society's Green Chemistry Institute provides tools for solvent selection that can aid in a holistic assessment.[18]
Conclusion and Recommendations
This compound presents a compelling profile for specific applications where its unique steric and electronic properties can be leveraged.
Recommended for:
-
SN2 and other anion-driven reactions: Its potential to enhance the reactivity of nucleophiles by minimizing solvent association could significantly accelerate reaction rates.
-
High-temperature applications: Its high boiling point makes it a suitable medium for reactions requiring temperatures above the boiling point of Acetonitrile.
-
Selective transformations: The steric hindrance around the nitrile group can be used to control reactivity in complex molecules.
Use with caution for:
-
Processes requiring high polarity: It is not a direct substitute for highly polar solvents like DMF or DMSO.
-
Reactions sensitive to steric bulk: As a reagent, its reactivity will be lower than linear analogues in sterically demanding transformations.
Ultimately, this compound is a valuable addition to the synthetic chemist's toolkit. By understanding its distinct properties relative to established compounds, researchers can make more informed decisions to optimize reaction conditions, improve selectivity, and unlock new synthetic pathways.
References
- 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central.
- Summary of Organic Functions: Nitriles and Isonitriles - Teachy. Teachy. [Link]
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications.
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI.
- NITRILES - CDC Stacks. Centers for Disease Control and Prevention. [Link]
- Allyl nitrile: Toxicity and health effects - PubMed.
- Allyl nitrile: Toxicity and health effects - PMC - PubMed Central.
- A Deep Dive into Common Organic Solvents - ChemTalk. ChemTalk. [Link]
- This compound | C7H13N | CID 21881676 - PubChem.
- Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.
- 3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis D
- CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J. Royal Society of Chemistry. [Link]
- The Renaissance of Organo Nitriles in Organic Synthesis - PubMed.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Chemistry Steps. [Link]
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. LinkedIn. [Link]
- Reactions of Nitriles - Chemistry Steps. Chemistry Steps. [Link]
- 2-Hydroxy-2,4-dimethylpentanenitrile | C7H13NO | CID 107230 - PubChem.
- Green Chemistry Research Tools, Guides & Best Practices - American Chemical Society. American Chemical Society. [Link]
- Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? | ResearchGate.
- Physical Properties of liquids - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]
- Structures of organic nitrile solvents showing the separated bonds, for... | Download Scientific Diagram - ResearchGate.
- 4,4-dimethylpentanenitrile - C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
- Scoring of solvents used in analytical laboratories by their toxicological and exposure hazards - PubMed.
- Nitriles - Structure, Properties Reactions, and Uses - Turito. Turito. [Link]
- Merichem | Patented Technology Provider | Oil Gas Chemical. Merichem. [Link]
- 2,4-Dimethylpentane - Wikipedia. Wikipedia. [Link]
- 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem - NIH.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Chemical Properties of Pentane, 2,4-dimethyl- (CAS 108-08-7) - Cheméo. Cheméo. [Link]
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. University of Rochester. [Link]
- Vibrational Stark Effects of Nitriles I. Methods and Experimental Results - ResearchGate.
- CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection - Books. Royal Society of Chemistry. [Link]
- Studies on the mechanism of acute toxicity of nitriles in mice - PubMed.
- Steric effects on NMR chemical shifts controlled by the solvent's accessible surface.
- Steric effects - Wikipedia. Wikipedia. [Link]
Sources
- 1. teachy.ai [teachy.ai]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 17. Scoring of solvents used in analytical laboratories by their toxicological and exposure hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acs.org [acs.org]
Safety Operating Guide
A Scientist's Guide to the Safe Disposal of 2,4-Dimethylpentanenitrile
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Dimethylpentanenitrile, designed for researchers and drug development professionals who handle this and similar nitrile compounds. Our focus is on the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Profile and Essential Risk Assessment
Understanding the inherent risks of a chemical is the first step toward managing it safely. While specific toxicity data for this compound is not extensively documented, its classification as a nitrile dictates a cautious approach based on the known hazards of this chemical family.
Causality: Nitrile compounds are recognized for their potential toxicity and reactivity. They can be incompatible with common laboratory chemicals, and improper mixing can lead to hazardous reactions, such as the release of toxic gases.[1][2] Therefore, treating this compound as hazardous waste is a necessary precaution.
Key Chemical and Hazard Data
| Property/Hazard | Detail | Reference |
| Chemical Formula | C₇H₁₃N | PubChem[3] |
| Molecular Weight | 111.18 g/mol | PubChem[3] |
| Primary Hazards | Assumed to be a combustible liquid. Nitriles as a class can be toxic if swallowed, inhaled, or in contact with skin. | General Nitrile SDS[1] |
| Incompatibilities | Strong Oxidizing Acids, Non-oxidizing Acids, Organic Acids, Bases. | PubChem[1], CP Lab Safety[2] |
| Waste Classification | Must be managed as hazardous waste in accordance with local, state, and federal regulations. | NIOSH[4], EPA[5] |
Reactivity Concerns:
-
Acids: Mixing nitriles with strong oxidizing acids can result in extremely violent reactions.[1]
-
Bases: The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[1]
-
Oxidizing Agents: Nitriles are generally incompatible with peroxides and epoxides.[1]
Pre-Disposal Procedures: In-Lab Waste Management
Proper disposal begins at the point of generation. A systematic approach to collecting and storing chemical waste within the laboratory is critical to prevent accidents and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Protocol: Before handling this compound or its waste, at a minimum, the following PPE must be worn:
-
Chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[6]
-
Safety goggles or a face shield for eye protection.[7]
-
A flame-resistant lab coat.
-
All handling of open containers must be performed inside a certified chemical fume hood.[8]
Rationale: This standard PPE ensemble minimizes routes of exposure, including dermal absorption, inhalation, and eye contact.[7][9] Working in a fume hood is crucial to control flammable vapors and potential aerosols.
Step 2: Waste Segregation and Container Selection
Protocol:
-
Designate a specific, sealed waste container solely for this compound and other compatible non-halogenated organic nitrile wastes.
-
The container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle.
-
Never mix nitrile waste with acids, bases, or strong oxidizing agents.[2]
-
Ensure the container has a screw-top cap and is in good condition with no leaks or cracks.
Rationale: Segregation is the most critical step in preventing dangerous reactions within a waste container.[2] Co-mingling incompatible waste streams is a leading cause of laboratory incidents. A properly sealed, robust container prevents leaks and the release of flammable or toxic vapors.
Step 3: Waste Container Labeling
Protocol:
-
Immediately label the waste container upon its first use.
-
The label must clearly state: "HAZARDOUS WASTE ".
-
List all chemical constituents by their full name (e.g., "this compound," "Acetonitrile"). Do not use abbreviations or formulas.
-
Include the approximate percentage of each component.
-
Keep the container closed at all times, except when adding waste.
Rationale: Accurate and comprehensive labeling is a federal requirement under the Resource Conservation and Recovery Act (RCRA).[5] It informs EHS personnel, waste transporters, and disposal facility operators of the container's contents, ensuring it is handled safely and appropriately throughout its journey.
Disposal Workflow: From Lab Bench to Final Disposition
The following workflow outlines the decision-making and physical steps required to dispose of this compound waste. This process should be followed for pure chemical waste, solutions, and contaminated materials.
Caption: Waste Disposal Decision Workflow for this compound.
Managing Contaminated Materials and Containers
Contaminated Solids
Items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound must be treated as hazardous waste.
-
Protocol: Collect these materials in a separate, clearly labeled container designated for solid hazardous waste. This is often a plastic-lined pail or a designated bag.
-
Rationale: Disposing of contaminated solids in the regular trash can lead to environmental contamination and expose custodial staff to chemical hazards.[4]
Empty Containers
Under EPA RCRA regulations, containers that held acutely hazardous "P-list" chemicals have stringent triple-rinsing requirements.[8] While this compound is not typically on this list, best practices dictate a thorough decontamination process.
-
Protocol:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate and dispose of it as hazardous waste in your designated liquid waste container.[8]
-
After rinsing, deface the original label on the container and dispose of it in the appropriate glass or plastic recycling bin.
-
-
Rationale: This procedure ensures that residual chemical is captured and managed as hazardous waste, preventing environmental release and allowing the container itself to be safely recycled.[8]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is paramount.
-
Protocol:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is flammable, turn off all nearby ignition sources.[9]
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Contact your institution's Environmental Health & Safety (EHS) office to report the spill and arrange for waste pickup.
-
-
Rationale: A prepared spill response plan minimizes the risk of fire, chemical exposure, and environmental damage. Using inert absorbents and non-sparking tools is critical when dealing with a combustible liquid.[9]
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.
References
- 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem. National Center for Biotechnology Information.
- How to Recycle Nitrile Gloves. Thomasnet.
- This compound | C7H13N | CID 21881676 - PubChem. National Center for Biotechnology Information.
- NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).
- 2,4-Dimethylpentane Safety Data Sheet. CPAChem.
- Nitriles Waste Compatibility. CP Lab Safety.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Chemical Waste Disposal Guidelines. Emory University.
- Hazardous Materials Disposal Guide. Nipissing University.
- Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
- 2,2'-Azobis(2,4-dimethylvaleronitrile) Safety Data Sheet. Chemos GmbH & Co.KG.
- Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency (EPA).
- Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
- How Does The EPA Define Hazardous Waste? CountyOffice.org via YouTube.
Sources
- 1. 2-Amino-2,4-dimethylpentanenitrile | C7H14N2 | CID 92251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C7H13N | CID 21881676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
Navigating the Unseen: A Guide to Safely Handling 2,4-Dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of research and development, a deep understanding of the chemical reagents we handle is paramount to ensuring both personal safety and the integrity of our work. This guide serves as an essential resource for the safe handling, use, and disposal of 2,4-Dimethylpentanenitrile (CAS No. 69975-94-6), a compound requiring meticulous attention to safety protocols. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and confidence in your laboratory operations.
Understanding the Hazard: More Than Meets the Eye
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its classification as an aliphatic nitrile provides a critical framework for understanding its potential hazards. The primary toxicological concern for many aliphatic nitriles is their potential to metabolize in the body to release cyanide, a potent inhibitor of cellular respiration.[1][2] This metabolic pathway underscores the importance of preventing exposure through all routes: inhalation, ingestion, and skin contact.
A Safety Data Sheet (SDS) for this compound has classified the compound with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[3]
-
Causes skin irritation (Category 2)[3]
-
Causes serious eye irritation (Category 2A)[3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[3]
These classifications dictate the minimum personal protective equipment (PPE) and handling procedures necessary to mitigate risk.
Core Safety Directives: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. Each component of your protective ensemble is chosen to counteract a specific hazard posed by this chemical.
| Quantitative Data & Physical Properties | |
| Chemical Name | This compound |
| CAS Number | 69975-94-6 |
| Molecular Formula | C7H13N |
| Molecular Weight | 111.18 g/mol |
| GHS Hazard Classifications | Acute toxicity, oral (Cat. 4), Skin irritation (Cat. 2), Serious eye irritation (Cat. 2A), Specific target organ toxicity - single exposure (respiratory tract irritation) (Cat. 3)[3] |
1. Eye and Face Protection: The First Line of Defense
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes.[3]
-
Recommended for larger quantities or splash risk: A full-face shield worn in conjunction with safety goggles offers an additional layer of protection for the entire face.[3]
Causality: The classification of "Causes serious eye irritation (Category 2A)" indicates that contact can result in significant, but reversible, eye damage.[3] Preventing any contact is therefore critical.
2. Skin and Body Protection: An Impermeable Barrier
-
Gloves: Wear nitrile rubber gloves. While thin, disposable nitrile gloves offer splash protection, they should be changed immediately upon any known or suspected contact with this compound. For prolonged handling or immersion, heavier-duty nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[4][5]
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned to protect street clothes and minimize skin contact.
-
Additional Protection: For operations with a higher risk of splashes, such as transfers of large volumes, a chemically resistant apron and sleeves should be worn over the lab coat. Ensure that all skin is covered.
Causality: The "Causes skin irritation (Category 2)" classification means that direct contact can lead to inflammation, redness, and discomfort.[3] More critically, absorption through the skin is a potential route of exposure for aliphatic nitriles, which could lead to systemic toxicity.[2]
3. Respiratory Protection: Guarding Against Inhalation
-
Primary Control: All handling of this compound that could generate vapors or aerosols must be conducted in a certified chemical fume hood.[6]
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during certain non-routine or emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Causality: The "May cause respiratory irritation" classification points to localized effects on the respiratory tract.[3] The greater concern, however, is the systemic toxicity that can result from inhaling aliphatic nitriles due to the potential release of cyanide.[1][2]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include every step of the chemical's lifecycle in your laboratory.
1. Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, and open flames. While not classified as flammable, many organic nitriles are combustible.[6]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
2. Disposal Plan:
-
Waste Classification: Chemical waste generators must classify their waste in accordance with federal, state, and local regulations.
-
Procedure: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste. Do not dispose of it down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Containers: Use designated, sealed, and properly labeled containers for chemical waste.
Emergency Response: Preparedness is Key
Accidents are preventable, but preparedness is essential.
1. Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Causality: The rapid and thorough flushing of skin and eyes is critical to minimizing irritation and preventing absorption. For inhalation and ingestion, immediate medical attention is paramount due to the potential for rapid onset of systemic toxicity, including cyanide poisoning.[8]
2. Spill Response:
The appropriate response to a spill depends on its size and location. The following diagram outlines a general workflow for a minor chemical spill. For major spills, evacuate the area and contact your institution's EHS department immediately.
Sources
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
